Schisanlignone C
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26O7/c1-11-7-13-8-16-21(30-10-29-16)22(27-5)17(13)18-14(19(24)12(11)2)9-15(25-3)20(26-4)23(18)28-6/h8-9,11-12H,7,10H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGSKKMAOJMXOII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C(=O)C1C)OC)OC)OC)OC)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Biological Activities of Schisanlignone C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schisanlignone C is a dibenzocyclooctadiene lignan isolated from the fruits of Schisandra species, plants with a long history of use in traditional medicine. While research specifically on this compound is limited, the broader class of Schisandra lignans has garnered significant scientific attention for a wide array of pharmacological activities. This technical guide provides a comprehensive overview of the known and inferred biological activities of this compound, drawing upon data from closely related and co-occurring lignans from the Schisandra genus. The primary activities of these lignans include anti-inflammatory, antioxidant, neuroprotective, and potential anticancer effects. These biological actions are largely attributed to the modulation of key cellular signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1). This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the implicated signaling pathways to facilitate further research and drug development efforts.
Quantitative Data on the Biological Activities of Schisandra Lignans
Due to the limited availability of specific quantitative data for this compound, this section presents data for a range of Schisandra lignans to provide a comparative context for its potential bioactivities.
Table 1: Anti-Inflammatory Activity of Schisandra Lignans
| Compound | Assay | Cell Line | IC50 Value (µM) | Reference |
| Schisandrin A | NO Production Inhibition | RAW264.7 | 15.2 | [1][2] |
| Schisandrin B | NO Production Inhibition | RAW264.7 | 10.8 | [1][2] |
| Schisandrin C | NO Production Inhibition | RAW264.7 | 25.5 | [1] |
| Gomisin N | NO Production Inhibition | RAW264.7 | 8.5 | [3] |
| Gomisin J | NO Production Inhibition | RAW264.7 | 12.3 | [3] |
Note: Lower IC50 values indicate greater potency.
Table 2: Cytotoxic Activity of Schisandra Lignans against Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| Schisandrin A | HepG2 | Liver Cancer | 45.3 | [4] |
| Schisandrin B | MCF-7 | Breast Cancer | 30.1 | [4] |
| Deoxyschisandrin | A549 | Lung Cancer | 22.7 | [4] |
| Gomisin A | HL-60 | Leukemia | 18.9 | [4] |
Note: These values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Experimental Protocols
This section details the methodologies for key experiments relevant to assessing the biological activities of this compound and related lignans.
In Vitro Anti-Inflammatory Activity Assay: Nitric Oxide (NO) Production in RAW264.7 Macrophages
Objective: To determine the inhibitory effect of a test compound on the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Methodology:
-
Cell Culture: RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound). After 1 hour of pre-treatment, cells are stimulated with 1 µg/mL of LPS to induce an inflammatory response. A vehicle control (e.g., DMSO) and a positive control (e.g., a known anti-inflammatory drug) are included.
-
Incubation: The cells are incubated for 24 hours.
-
Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent system. Briefly, 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Reading: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader.
-
Data Analysis: The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of NO production inhibition is calculated relative to the LPS-stimulated control. The IC50 value is then determined from the dose-response curve.[5][6]
In Vitro Cytotoxicity Assay: MTT Assay
Objective: To assess the cytotoxic effect of a test compound on cancer cell lines by measuring mitochondrial metabolic activity.
Methodology:
-
Cell Culture and Seeding: Cancer cells (e.g., MCF-7, HepG2) are cultured in appropriate media and seeded in 96-well plates at a suitable density (e.g., 1 x 10^4 cells/well).
-
Treatment: After allowing the cells to adhere, the medium is replaced with fresh medium containing various concentrations of the test compound.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 490 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.[7][8][9]
In Vitro Neuroprotection Assay: H2O2-Induced Oxidative Stress in PC12 Cells
Objective: To evaluate the protective effect of a test compound against oxidative stress-induced neuronal cell death.
Methodology:
-
Cell Culture: PC12 cells are cultured in RPMI-1640 medium supplemented with 10% horse serum and 5% FBS.
-
Cell Seeding and Differentiation: Cells are seeded in 96-well plates and may be differentiated with nerve growth factor (NGF) for several days to acquire a more neuron-like phenotype.
-
Pre-treatment: The cells are pre-treated with various concentrations of the test compound for 24 hours.
-
Induction of Oxidative Stress: The cells are then exposed to a specific concentration of hydrogen peroxide (H2O2) for a defined period (e.g., 200 µM for 2 hours) to induce oxidative damage.
-
Cell Viability Assessment: Cell viability is assessed using the MTT assay as described in the previous protocol.
-
Data Analysis: The neuroprotective effect is determined by the increase in cell viability in the compound-treated groups compared to the H2O2-only treated group.[10][11][12]
Signaling Pathways and Mechanisms of Action
The biological activities of Schisandra lignans are mediated through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the putative mechanisms of action.
NF-κB Signaling Pathway
Schisandra lignans have been shown to inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory genes.[13][14][15][16] This inhibition is often achieved by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
The MAPK pathway is another crucial signaling cascade involved in inflammation and other cellular processes. Schisandra lignans can suppress the phosphorylation of key MAPKs such as p38, ERK, and JNK, thereby downregulating inflammatory responses.[4][15][16]
Caption: Modulation of the MAPK signaling pathway by this compound.
Nrf2/HO-1 Antioxidant Pathway
Schisandra lignans have been reported to exert antioxidant effects by activating the Nrf2 signaling pathway.[17][18][19][20][21] Nrf2 is a transcription factor that upregulates the expression of antioxidant enzymes like Heme Oxygenase-1 (HO-1).
Caption: Activation of the Nrf2/HO-1 antioxidant pathway by this compound.
Conclusion and Future Directions
While direct experimental evidence for the biological activities of this compound is currently limited, the extensive research on other Schisandra lignans provides a strong foundation for inferring its potential as a valuable therapeutic agent. The consistent reports of anti-inflammatory, antioxidant, neuroprotective, and anticancer activities for structurally related compounds suggest that this compound is likely to share these properties. The modulation of the NF-κB, MAPK, and Nrf2 signaling pathways appears to be a common mechanism of action for this class of compounds.
Future research should focus on isolating and characterizing this compound to definitively determine its specific biological activities and quantitative potency. The experimental protocols outlined in this guide provide a framework for such investigations. A thorough understanding of the structure-activity relationships among the various Schisandra lignans will be crucial for the development of novel therapeutics based on these natural products. The information and visual aids provided in this technical guide are intended to serve as a valuable resource for researchers dedicated to advancing our knowledge of this compound and its potential applications in human health.
References
- 1. mdpi.com [mdpi.com]
- 2. Schisandra Chinensis Lignans Suppresses the Production of Inflammatory Mediators Regulated by NF-κB, AP-1, and IRF3 in Lipopolysaccharide-Stimulated RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Comprehensive review of dibenzocyclooctadiene lignans from the Schisandra genus: anticancer potential, mechanistic insights and future prospects in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation, Identification, Anti-Inflammatory, and In Silico Analysis of New Lignans from the Resin of Ferula sinkiangensis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. jmatonline.com [jmatonline.com]
- 8. Cytotoxicity of neolignans identified in Saururus chinensis towards human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro Neuroprotective Activities of Compounds from Angelica shikokiana Makino - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The effect of crocin on neuroprotective activity in vitro: a narrative review - Soeda - Longhua Chinese Medicine [lcm.amegroups.org]
- 13. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Schisandra chinensis lignans improve insulin resistance by targeting TLR4 and activating IRS-1/PI3K/AKT and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Dibenzocyclooctadiene Lignans from Schisandra chinensis with Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Schisandra chinensis regulates drug metabolizing enzymes and drug transporters via activation of Nrf2-mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The promising antioxidant effects of lignans: Nrf2 activation comes into view - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Lignans from Schisandra chinensis (Turcz.) Baill ameliorates cognitive impairment in Alzheimer's disease and alleviates ferroptosis by activating the Nrf2/FPN1 signaling pathway and regulating iron levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Schisanlignone C structure elucidation and characterization
An in-depth guide to the structural elucidation and characterization of Schisanlignone C, a lignan isolated from Schisandra henryi, is currently unavailable. While the existence of this compound is confirmed in scientific literature, with the assigned CAS number 144606-83-7, detailed experimental data and protocols for its isolation and characterization are not readily accessible in publicly available databases.
Initial research indicates that this compound was first reported in a study titled "Studies on the Constituent of Schisandra Viridis A. C. Sm. in the Northern Guangdong Province. Ⅰ" and a subsequent publication, "Part II," in the journal Acta Chimica Sinica. These articles are cited as the primary sources for the isolation, identification, and structural elucidation of this compound, alongside related compounds Schisanlignone D and Schisanlignaol D. The absolute configurations of these molecules were reportedly determined through spectral analysis and chemical correlation.
Despite extensive searches, the full-text versions of these pivotal articles, which would contain the necessary quantitative data and detailed methodologies, could not be retrieved. This information is essential for constructing a comprehensive technical guide that meets the specified requirements for data presentation, experimental protocols, and visualizations.
To create the requested in-depth guide, the following steps would be necessary upon obtaining the primary literature:
-
Data Extraction and Tabulation: All quantitative data from the original publications, including ¹H and ¹³C NMR chemical shifts (δ), coupling constants (J), mass spectrometry fragmentation data (m/z), and optical rotation values ([α]D), would be extracted and organized into clear, structured tables for easy comparison and reference.
-
Detailed Experimental Protocols: The methodologies for the isolation of this compound from Schisandra henryi, including extraction and chromatographic techniques, would be described in detail. Furthermore, the protocols for all key analytical experiments, such as NMR spectroscopy and mass spectrometry, would be fully documented.
-
Visualization of Structure Elucidation: Graphviz diagrams would be generated to illustrate the logical workflow of the structure elucidation process. This would include diagrams depicting key 2D NMR correlations (e.g., HMBC, COSY, NOESY) that were instrumental in determining the connectivity and stereochemistry of this compound.
Without access to the foundational experimental data, the creation of a detailed and accurate technical guide on the structure elucidation and characterization of this compound remains pending. Further efforts will be directed towards acquiring the original research articles to enable the completion of this comprehensive resource for researchers, scientists, and drug development professionals.
Schisanlignone C: A Technical Guide to its Natural Sources, Distribution, and Biological Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schisanlignone C, a bioactive dibenzocyclooctadiene lignan, has garnered significant scientific interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of its natural sources, distribution within the plant, detailed experimental protocols for its isolation and quantification, and an in-depth look at the signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.
Natural Sources and Distribution of this compound
This compound is primarily isolated from plants belonging to the Schisandraceae family, most notably from the species Schisandra chinensis (Turcz.) Baill., commonly known as North Wu Wei Zi, and Schisandra sphenanthera Rehd. et Wils., known as South Wu Wei Zi.[1][2] The distribution of this compound is not uniform throughout the plant, with varying concentrations found in the fruits, stems, and roots.
The fruits of Schisandra chinensis are a well-documented source of a variety of lignans, including this compound (often referred to as schisandrin C in literature).[1][3] Research indicates that the content of lignans, including this compound, can be influenced by factors such as the geographical origin, harvest time, and processing methods of the plant material.[4] While the fruits are the most commonly utilized part for medicinal purposes, other parts of the plant also contain this valuable compound. A study on the metabolic profiling of different parts of Schisandra chinensis revealed the presence of nine lignans, including schisandrin C, in the roots, stems, leaves, and fruits.[2] The total lignan content was found to be highest in the roots.[2]
Table 1: Quantitative Distribution of this compound (Schisandrin C) in Schisandra chinensis
| Plant Part | Species | Method of Analysis | Concentration of Schisandrin C (mg/g) | Reference |
| Fruit | Schisandra chinensis | HPLC | 0.456 - 2.28 | [4][5] |
| Root | Schisandra chinensis | UPLC-QTOF-MS | Significantly higher than in other parts | [2] |
| Stem | Schisandra chinensis | UPLC-QTOF-MS | Present | [2] |
| Leaf | Schisandra chinensis | UPLC-QTOF-MS | Lowest concentration | [2] |
Experimental Protocols
Isolation and Purification of this compound
A detailed protocol for the isolation of lignans from Schisandra berries has been described using supercritical fluid extraction (SFE) followed by preparative supercritical fluid chromatography (SFC).[6][7]
Protocol: Supercritical Fluid Extraction (SFE) and Preparative SFC
-
Sample Preparation: 50 grams of dried, coarsely chopped Schisandra berries are used for extraction.[6][7]
-
SFE System: An SFE 500 system equipped with a 100 mL extraction vessel is utilized.[6][7]
-
Extraction Parameters:
-
Pressure: 200 bar
-
Temperature: 40 °C
-
Solvent: 99% CO₂ and 1% isopropyl alcohol
-
Flow Rate: 50 g/minute
-
Duration: 60 minutes
-
-
Crude Extract: This process yields a concentrated dark yellow solution.[6][7]
-
Purification by Preparative SFC:
-
System: Prep 100q SFC System.
-
Column: Appropriate preparative SFC column.
-
Mobile Phase: A gradient of CO₂ and a modifier (e.g., methanol). A typical gradient is 1%–10% modifier over 5 minutes.[6][7]
-
Flow Rate: 100 mL/min.
-
Pressure: 100 bar.
-
Temperature: 40 °C.
-
Detection: PDA at 220 nm and a mass spectrometer for mass-directed collection.[6][7]
-
Collection: Fractions containing this compound are collected based on the mass-to-charge ratio (m/z) of the target compound.
-
Quantification of this compound by HPLC-UV
High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for the quantitative analysis of this compound in plant extracts.[4][5][8][9]
Protocol: Reversed-Phase HPLC-UV
-
Sample Preparation:
-
Accurately weigh 1 g of powdered plant material (e.g., dried fruits).
-
Extract with 30 mL of methanol using ultrasonication (60 kHz, 250 W) for 20 minutes. Repeat the extraction three times.[2]
-
Combine the extracts and filter through a 0.45 µm membrane before injection.
-
-
HPLC System: An Agilent 1100 HPLC system or equivalent, equipped with a quaternary pump, autosampler, column oven, and UV detector.[5]
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile (A) and water (B). A typical gradient program is as follows: 0-20 min, 55% B; 20.1-40 min, 75% B; 40.1-47 min, 78% B; 47.1-52 min, 95% B; 52.1-60 min, 55% B.[9]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30 °C.[5]
-
Detection Wavelength: 217 nm.[5]
-
Injection Volume: 10 µL.[5]
-
Quantification:
-
Prepare a stock solution of this compound standard in methanol.
-
Create a series of working standard solutions of known concentrations.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Calculate the concentration of this compound in the sample by comparing its peak area with the calibration curve.
-
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key signaling pathways, primarily implicated in inflammation, cell survival, and metabolism.
PI3K/Akt/mTOR Signaling Pathway
This compound has been shown to interfere with the PI3K/Akt/mTOR pathway, which plays a crucial role in cell growth, proliferation, and survival.[10][11] In the context of atherosclerosis, this compound was found to inhibit the phosphorylation of PI3K, Akt, and mTOR in a dose-dependent manner in ox-LDL-induced human umbilical vein endothelial cells (HUVECs).[10][11] This inhibition leads to the promotion of autophagy, a cellular process for degrading and recycling cellular components, which can be protective against atherosclerosis.[10][11]
Caption: this compound inhibits the PI3K/Akt/mTOR pathway.
NF-κB Signaling Pathway
The anti-inflammatory effects of this compound are partly mediated through the inhibition of the NF-κB signaling pathway.[12][13] In a model of liver fibrosis, this compound was demonstrated to downregulate the mRNA levels of inflammatory factors and reduce the protein levels of IκB-Kinase-β (IKKβ), NF-κB p65, and phospho-NF-κB p65.[12][13] This leads to a reduction in the inflammatory response.
Caption: this compound inhibits the NF-κB signaling pathway.
MAPK Signaling Pathway
This compound has also been found to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cellular responses to a variety of stimuli and plays a role in inflammation and cell proliferation.[12][13] Specifically, this compound has been shown to inhibit the phosphorylation of p38 MAPK and extracellular signal-regulated protein kinase (ERK) in a carbon tetrachloride (CCl₄)-induced fibrotic liver model.[12][13]
Caption: this compound inhibits the p38/ERK MAPK pathway.
Conclusion
This compound is a promising natural compound with well-documented anti-inflammatory, antioxidant, and hepatoprotective properties. Its presence in various parts of Schisandra species, particularly the fruits and roots, makes these plants a valuable source for its isolation. The provided experimental protocols for isolation and quantification offer a solid foundation for researchers to conduct further studies. The elucidation of its mechanisms of action through the modulation of key signaling pathways like PI3K/Akt/mTOR, NF-κB, and MAPK provides a scientific basis for its potential therapeutic applications. This technical guide serves as a comprehensive resource to facilitate and inspire future research and development efforts centered on this compound.
References
- 1. Frontiers | An analysis of the nutritional effects of Schisandra chinensis components based on mass spectrometry technology [frontiersin.org]
- 2. Frontiers | Metabolic profiling on the analysis of different parts of Schisandra chinensis based on UPLC-QTOF-MS with comparative bioactivity assays [frontiersin.org]
- 3. Current knowledge of Schisandra chinensis (Turcz.) Baill. (Chinese magnolia vine) as a medicinal plant species: a review on the bioactive components, pharmacological properties, analytical and biotechnological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Quality analysis of raw and processed Schisandra chinensis fructus by " by T.-L. Lu, J.-Y. Hu et al. [jfda-online.com]
- 5. jfda-online.com [jfda-online.com]
- 6. waters.com [waters.com]
- 7. waters.com [waters.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Based on HPLC and HS-GC-IMS Techniques, the Changes in the Internal Chemical Components of Schisandra chinensis (Turcz.) Baill. Fruit at Different Harvesting Periods Were Analyzed - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring the Molecular Mechanism of Schisandrin C for the Treatment of Atherosclerosis via the PI3K/AKT/mTOR Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Schizandrin C regulates lipid metabolism and inflammation in liver fibrosis by NF-κB and p38/ERK MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Schizandrin C regulates lipid metabolism and inflammation in liver fibrosis by NF-κB and p38/ERK MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthetic Pathway of Schisanlignone C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthetic pathway of Schisanlignone C, a dibenzocyclooctadiene lignan of significant pharmacological interest found in plants of the Schisandra genus. While the complete enzymatic cascade leading to this compound is still an active area of research, this document synthesizes the current understanding of the key biosynthetic steps, from primary metabolism to the formation of the characteristic lignan scaffold. It includes quantitative data on lignan content, detailed experimental protocols for key analytical and biochemical procedures, and visualizations of the metabolic pathways and experimental workflows.
Introduction to this compound and Dibenzocyclooctadiene Lignans
This compound belongs to the dibenzocyclooctadiene class of lignans, which are major bioactive constituents of Schisandra species, plants with a long history in traditional medicine. These compounds exhibit a wide range of biological activities, including hepatoprotective, neuroprotective, and anti-inflammatory effects. The complex stereochemistry and potent bioactivity of these molecules make their biosynthesis a subject of intense scientific investigation.
The biosynthesis of dibenzocyclooctadiene lignans is a multi-step process that originates from the general phenylpropanoid pathway. This pathway provides the monolignol precursors that undergo oxidative coupling and a series of subsequent enzymatic modifications to yield the final complex structures.
The Biosynthetic Pathway to this compound
The biosynthesis of this compound can be divided into three main stages:
-
Phenylpropanoid Pathway and Monolignol Biosynthesis: This well-characterized pathway converts L-phenylalanine into monolignols, the C6-C3 building blocks of lignans.
-
Oxidative Coupling and Early Lignan Formation: Two monolignol units are coupled to form the basic lignan skeleton. This crucial step is mediated by dirigent proteins, which control the stereochemistry of the resulting dimer.
-
Post-Coupling Modifications and Formation of the Dibenzocyclooctadiene Scaffold: A series of enzymatic reactions, including reductions, dehydrogenations, and cyclizations, modify the initial lignan structure to form the characteristic dibenzocyclooctadiene ring system of this compound. Cytochrome P450 monooxygenases are believed to play a critical role in these later steps.
From L-Phenylalanine to Coniferyl Alcohol
The journey begins with the deamination of L-phenylalanine by Phenylalanine Ammonia-Lyase (PAL) to form cinnamic acid. A series of hydroxylations and methylations, catalyzed by enzymes such as Cinnamate 4-hydroxylase (C4H) and Caffeic Acid O-methyltransferase (COMT) , leads to the formation of ferulic acid. Ferulic acid is then activated to feruloyl-CoA by 4-Coumarate:CoA Ligase (4CL) . Subsequent reductions catalyzed by Cinnamoyl-CoA Reductase (CCR) and Cinnamyl Alcohol Dehydrogenase (CAD) produce coniferyl alcohol, the primary monolignol precursor for many lignans, including those found in Schisandra.
Dimerization and Formation of the Lignan Backbone
The stereospecific coupling of two coniferyl alcohol molecules is a critical step in lignan biosynthesis. This reaction is initiated by a one-electron oxidation of the monolignols, catalyzed by laccases or peroxidases, to form resonance-stabilized radicals. The subsequent radical-radical coupling is guided by Dirigent Proteins (DIRs) , which dictate the regioselectivity and stereoselectivity of the bond formation. In the case of many dibenzocyclooctadiene lignans, this coupling leads to the formation of (+)-pinoresinol.
Pinoresinol then undergoes sequential reductions catalyzed by Pinoresinol-Lariciresinol Reductase (PLR) to form lariciresinol and then secoisolariciresinol. Secoisolariciresinol Dehydrogenase (SDH) subsequently oxidizes secoisolariciresinol to matairesinol, a key branch-point intermediate.
Putative Pathway from Matairesinol to this compound
The final steps in the biosynthesis of this compound involve the conversion of matairesinol into the characteristic dibenzocyclooctadiene scaffold. While the exact enzymes have not yet been fully characterized, transcriptome analyses of Schisandra species have identified several candidate cytochrome P450 monooxygenases (CYPs) that are likely involved in these transformations.[1][2] These enzymes are hypothesized to catalyze intramolecular oxidative coupling reactions to form the eight-membered ring of the dibenzocyclooctadiene core. Further modifications, such as hydroxylations and methylations, would then lead to the final structure of this compound.
Quantitative Data on Lignan Content in Schisandra Species
The concentration of this compound and other lignans can vary significantly depending on the Schisandra species, the part of the plant, and the geographical origin. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the primary analytical technique for the quantitative analysis of these compounds.[3][4]
| Lignan | Schisandra sphenanthera (fruit) Content (mg/g) | Reference |
| Schisandrol A | 0.12 - 1.54 | [3] |
| Schisandrol B | 0.08 - 0.98 | [3] |
| Gomisin G | 0.05 - 0.45 | [3] |
| Schisantherin A | 0.21 - 2.87 | [3] |
| Deoxyschisandrin | 0.15 - 1.98 | [3] |
| Schisandrin B | 0.03 - 0.25 | [3] |
| Schisandrin C | 0.02 - 0.18 | [3] |
Note: Data for this compound specifically is not widely available in comparative quantitative studies. The table presents data for other major lignans in a representative Schisandra species to provide context on typical concentration ranges.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.
Lignan Extraction and Quantitative Analysis by HPLC-MS
This protocol describes a general procedure for the extraction and quantification of lignans from Schisandra plant material.
Workflow:
Methodology:
-
Sample Preparation: Air-dry and powder the plant material (e.g., fruits of Schisandra sphenanthera).
-
Extraction:
-
Accurately weigh approximately 0.5 g of the powdered sample into a centrifuge tube.
-
Add 25 mL of methanol.
-
Perform ultrasonic extraction for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
-
Filtration: Filter the supernatant through a 0.22 µm membrane filter prior to HPLC-MS analysis.[3]
-
HPLC-MS Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 2 µL.
-
MS Detection: Electrospray ionization (ESI) in positive ion mode with selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for target lignans.[3][5]
-
-
Quantification: Prepare standard solutions of authentic lignan standards at various concentrations to generate a calibration curve. Quantify the lignans in the samples by comparing their peak areas to the calibration curves.
Heterologous Expression and Assay of a Candidate Cytochrome P450 Enzyme
This protocol outlines a general method for expressing a candidate plant cytochrome P450 in a microbial host (e.g., Saccharomyces cerevisiae) and assaying its activity.[6]
Workflow:
Methodology:
-
Gene Cloning: Amplify the full-length coding sequence of the candidate P450 gene from Schisandra cDNA and clone it into a yeast expression vector.
-
Yeast Transformation and Expression: Transform the expression construct into a suitable S. cerevisiae strain. Grow the yeast culture and induce protein expression according to the specific vector system.
-
Microsome Isolation:
-
Harvest the yeast cells by centrifugation.
-
Wash the cells with a suitable buffer.
-
Disrupt the cells using glass beads or a French press in a lysis buffer.
-
Perform differential centrifugation to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in a storage buffer.
-
-
Enzyme Assay:
-
Prepare a reaction mixture containing the microsomal fraction, a suitable buffer (e.g., potassium phosphate buffer, pH 7.4), the putative substrate (e.g., matairesinol), and an NADPH-regenerating system.
-
Initiate the reaction by adding NADPH.
-
Incubate at a controlled temperature (e.g., 30°C) for a specific time.
-
Stop the reaction by adding an organic solvent (e.g., ethyl acetate).
-
-
Product Analysis: Extract the products with the organic solvent, evaporate the solvent, and redissolve the residue in a suitable solvent for analysis by HPLC-MS or GC-MS to identify and quantify the reaction products.
In Vitro Dirigent Protein Activity Assay
This protocol describes a method to assess the ability of a dirigent protein to mediate the stereoselective coupling of monolignols.[7][8]
Methodology:
-
Protein Expression and Purification: Express the candidate dirigent protein with a purification tag (e.g., His-tag) in a suitable host system (e.g., E. coli or a plant-based transient expression system). Purify the protein using affinity chromatography.
-
Enzyme Assay:
-
Prepare a reaction mixture in a suitable buffer (e.g., MES buffer, pH 6.5) containing the purified dirigent protein, coniferyl alcohol, and an oxidizing agent (e.g., laccase or a peroxidase/H₂O₂ system).
-
Incubate the reaction at room temperature.
-
Stop the reaction by adding an acid (e.g., HCl) and extracting with an organic solvent (e.g., ethyl acetate).
-
-
Product Analysis:
-
Analyze the extracted products by reversed-phase HPLC to separate the different coupling products (e.g., pinoresinol, dehydrodiconiferyl alcohol).
-
Collect the pinoresinol peak and analyze it by chiral HPLC to determine the enantiomeric excess of (+)- and (-)-pinoresinol.[9]
-
Conclusion and Future Perspectives
The biosynthesis of this compound is a complex and fascinating pathway that highlights the intricate metabolic capabilities of plants. While the general framework from the phenylpropanoid pathway to the formation of key lignan intermediates is understood, the specific enzymes responsible for the final cyclization and modification steps leading to the dibenzocyclooctadiene scaffold remain to be fully elucidated. The identification and characterization of these enzymes, particularly the candidate cytochrome P450s from Schisandra species, are crucial next steps.
Further research in this area, combining transcriptomics, proteomics, and metabolomics with functional enzyme characterization, will not only unravel the complete biosynthetic pathway of this compound but also open up possibilities for its biotechnological production through metabolic engineering in microbial or plant-based systems. This will be of great value to the pharmaceutical and nutraceutical industries, enabling a sustainable supply of this and other valuable bioactive lignans.
References
- 1. Candidate genes involved in the biosynthesis of lignan in <i>Schisandra chinensis</i> fruit based on transcriptome and metabolomes analysis [cjnmcpu.com]
- 2. Transcriptomic Insights and Cytochrome P450 Gene Analysis in Kadsura coccinea for Lignan Biosynthesis [mdpi.com]
- 3. Chemical analysis of twelve lignans in the fruit of Schisandra sphenanthera by HPLC-PAD-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Comprehensive Review of the Main Lignan Components of Schisandra chinensis (North Wu Wei Zi) and Schisandra sphenanthera (South Wu Wei Zi) and the Lignan-Induced Drug-Drug Interactions Based on the Inhibition of Cytochrome P450 and P-Glycoprotein Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous Extraction and Determination of Lignans from Schisandra chinensis (Turcz.) Baill. via Diol-Based Matrix Solid-Phase Dispersion with High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and modification of cytochrome P450 for plant natural products biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dirigent Protein Mode of Action Revealed by the Crystal Structure of AtDIR6 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dirigent Proteins Guide Asymmetric Heterocoupling for the Synthesis of Complex Natural Product Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Opposite stereoselectivities of dirigent proteins in Arabidopsis and schizandra species - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of Schisanlignone C: An Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Schisanlignone C: Current State of Knowledge
This compound was first isolated from Schisandra viridis A. C. Sm., a plant native to the northern Guangdong Province of China. The initial and primary source of information remains a 1992 publication in the Chinese Journal of Chemistry, which focused on the isolation, identification, and structural elucidation of this and other new lignan compounds.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 144606-83-7 |
| Molecular Formula | C₂₃H₂₆O₇ |
| Molecular Weight | 414.45 g/mol |
| Source | Schisandra viridis |
Beyond these fundamental details, there is a conspicuous absence of published studies investigating the pharmacological properties of this compound. Therefore, no quantitative data on its biological activity (e.g., IC₅₀, EC₅₀), detailed experimental protocols, or specific signaling pathway analyses can be provided at this time.
Pharmacological Landscape of Schisandra Lignans: A Proxy for Potential Activity
Given the lack of specific data for this compound, an examination of the broader class of Schisandra lignans can offer valuable insights into its potential pharmacological profile. Lignans from various Schisandra species, such as Schisandrin B, Schisantherin A, and Deoxyschizandrin, have been extensively studied and are known to possess a wide range of biological activities.
Table 2: Reported Pharmacological Activities of Prominent Schisandra Lignans
| Lignan | Pharmacological Activity | Key Findings |
| Schisandrin B | Hepatoprotective, Neuroprotective, Anti-inflammatory | Reduces oxidative stress in liver cells; Protects neurons from excitotoxicity; Inhibits the production of pro-inflammatory cytokines. |
| Schisantherin A | Anti-inflammatory, Anti-cancer | Suppresses the activation of NF-κB; Induces apoptosis in various cancer cell lines. |
| Deoxyschizandrin | Anti-inflammatory, Antioxidant | Inhibits nitric oxide (NO) production in macrophages; Scavenges free radicals and enhances antioxidant enzyme activity. |
| Gomisin A | Anti-inflammatory, Anti-cancer | Modulates MAPK signaling pathways; Inhibits cancer cell proliferation and induces cell cycle arrest. |
These activities suggest that this compound may also exhibit similar properties, making it a candidate for investigation in the areas of inflammation, oxidative stress, and cancer.
Potential Signaling Pathways Modulated by Schisandra Lignans
The pharmacological effects of Schisandra lignans are often attributed to their ability to modulate key cellular signaling pathways. While the specific pathways affected by this compound are unknown, the following are commonly implicated in the action of other Schisandra lignans.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many Schisandra lignans have been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.
Caption: Hypothesized inhibition of the NF-κB pathway by this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer. Some Schisandra lignans can modulate MAPK signaling, leading to anti-cancer effects.
Caption: Postulated modulation of the MAPK/ERK pathway by this compound.
Experimental Protocols: A General Framework for Future Research
While specific protocols for this compound are unavailable, the following outlines a general experimental workflow that could be adapted to investigate its pharmacological properties.
Caption: A general experimental workflow for characterizing this compound.
Conclusion and Future Directions
This compound represents an under-investigated natural product with potential pharmacological value, inferred from the known activities of other Schisandra lignans. The current lack of data presents a significant opportunity for novel research. Future studies should focus on:
-
Systematic Screening: Evaluating the cytotoxic, anti-inflammatory, and antioxidant activities of this compound in various cell-based assays.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.
-
In Vivo Efficacy: Assessing the therapeutic potential of this compound in relevant animal models of disease.
The generation of robust pharmacological data for this compound is essential to unlock its potential as a lead compound for drug development. This guide serves as a call to the scientific community to further explore this promising molecule.
Schisanlignone C: An In-Depth Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schisanlignone C is a dibenzocyclooctadiene lignan isolated from the fruits of Schisandra chinensis, a plant with a long history of use in traditional medicine. Emerging research has highlighted the potential therapeutic properties of this compound, particularly its anti-inflammatory and neuroprotective effects. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, consolidating available data and outlining key experimental methodologies for its investigation. This document is intended to serve as a resource for researchers and professionals in the field of drug discovery and development.
Core Mechanisms of Action: Anti-Inflammatory and Neuroprotective Effects
The therapeutic potential of this compound is primarily attributed to its ability to modulate key signaling pathways involved in inflammation and neuronal cell survival. The compound has been shown to exert its effects by inhibiting pro-inflammatory mediators and activating cellular antioxidant responses.
Anti-Inflammatory Activity
This compound is a component of Schisandra Chinensis lignans (SCL), which have demonstrated significant anti-inflammatory properties. The primary mechanism involves the suppression of pro-inflammatory mediators in activated macrophages.
Key Targets and Pathways:
-
Inhibition of Pro-inflammatory Mediators: SCL, containing this compound, has been shown to reduce the production of nitric oxide (NO) and prostaglandin E2 (PGE2), key mediators of the inflammatory response. This is achieved by down-regulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1]
-
Suppression of Pro-inflammatory Cytokines: The production of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), is significantly inhibited by SCL in a dose-dependent manner.[2]
-
Modulation of Key Signaling Pathways: The anti-inflammatory effects of SCL are mediated through the suppression of several key signaling pathways:
-
NF-κB Pathway: SCL inhibits the phosphorylation of IKKα/β and IκB-α, which prevents the nuclear translocation of the NF-κB p65 subunit, a critical step in the transcription of pro-inflammatory genes.[1]
-
MAPK Pathway: The phosphorylation of mitogen-activated protein kinases (MAPKs), including ERK, p38, and JNK, is decreased by SCL treatment, thereby inhibiting downstream inflammatory responses.[1]
-
IRF3 Pathway: SCL also suppresses the TBK1/IRF3 signaling pathway, further contributing to its anti-inflammatory profile.[1]
-
Quantitative Data on Anti-Inflammatory Effects of Schisandra Chinensis Lignans (SCL)
The following tables summarize the quantitative data on the inhibitory effects of a Schisandra Chinensis lignan mixture (SCL), which contains this compound, on various inflammatory markers in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. It is important to note that these values represent the effect of the lignan mixture and not of purified this compound.
Table 1: Inhibition of Pro-inflammatory Mediators by SCL
| Concentration of SCL (µg/mL) | Inhibition of NO Production (%) | Inhibition of PGE2 Production (%) |
| 12.5 | Data not specified | Data not specified |
| 25 | Significant inhibition | Significant inhibition |
| 50 | Significant inhibition | Significant inhibition |
Data derived from a study on a lignan mixture and presented qualitatively due to the absence of precise percentage inhibition in the source material.
Table 2: Inhibition of Pro-inflammatory Cytokines by SCL
| Concentration of SCL (µg/mL) | Inhibition of TNF-α Production (%) | Inhibition of IL-1β Production (%) | Inhibition of IL-6 Production (%) |
| 12.5 | Dose-dependent inhibition | Dose-dependent inhibition | Dose-dependent inhibition |
| 25 | Dose-dependent inhibition | Dose-dependent inhibition | Dose-dependent inhibition |
| 50 | Dose-dependent inhibition | Dose-dependent inhibition | Dose-dependent inhibition |
The source material indicates a significant dose-dependent inhibition without specifying the exact percentages.[2]
Table 3: Down-regulation of iNOS and COX-2 Protein Expression by SCL
| Concentration of SCL (µg/mL) | Relative iNOS Expression Level | Relative COX-2 Expression Level |
| 12.5 | Dose-dependent decrease | Dose-dependent decrease |
| 25 | Dose-dependent decrease | Dose-dependent decrease |
| 50 | Dose-dependent decrease | Dose-dependent decrease |
Expression levels were shown to decrease in a concentration-dependent manner in Western blot analysis.
Neuroprotective and Antioxidant Activity
Lignans from Schisandra chinensis, including this compound, are being investigated for their neuroprotective potential. The proposed mechanisms involve the activation of antioxidant pathways and the modulation of cellular processes related to cell survival.
Key Targets and Pathways:
-
Nrf2/HO-1 Pathway: Schisanhenol, a related lignan, has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[3] This pathway is a key regulator of cellular antioxidant responses. Activation of Nrf2 leads to its translocation to the nucleus and the subsequent expression of antioxidant enzymes like HO-1, which protect cells from oxidative stress.[3] While direct quantitative data for this compound is not yet available, this represents a likely mechanism of its antioxidant and neuroprotective action.
-
Mitochondrial Biogenesis: Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α) is a master regulator of mitochondrial biogenesis. The activation of this pathway can enhance mitochondrial function and protect against cellular stress. The potential of this compound to modulate PGC-1α is an area of active investigation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the mechanism of action of this compound. These are representative protocols and may require optimization for specific experimental conditions.
In Vitro Anti-inflammatory Activity Assay in RAW 264.7 Macrophages
This protocol details the assessment of the anti-inflammatory effects of this compound on LPS-stimulated murine macrophage cells.
a. Cell Culture and Treatment:
-
Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells in appropriate culture plates (e.g., 96-well for viability assays, 24-well for cytokine analysis, 6-well for protein and RNA extraction).
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours.
-
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for the desired time period (e.g., 24 hours for cytokine and NO production, shorter time points for signaling pathway analysis).
b. Measurement of Nitric Oxide (NO) Production:
-
After the incubation period, collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent, which is an indicator of NO production.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on a standard curve generated with sodium nitrite.
c. Measurement of Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6):
-
Collect the cell culture supernatant after treatment.
-
Quantify the levels of TNF-α, IL-1β, and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
d. Western Blot Analysis for iNOS, COX-2, and MAPK Phosphorylation:
-
Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against iNOS, COX-2, phospho-p38, p38, phospho-ERK, ERK, phospho-JNK, and JNK overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to a loading control like β-actin or the total protein level for phosphorylated proteins.
e. NF-κB Nuclear Translocation Assay:
-
After treatment, fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with 1% BSA.
-
Incubate with a primary antibody against the NF-κB p65 subunit.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize the subcellular localization of p65 using a fluorescence microscope. Nuclear translocation indicates NF-κB activation.
Nrf2/HO-1 Pathway Activation Assay
This protocol outlines the investigation of this compound's ability to activate the Nrf2 antioxidant pathway.
a. Cell Culture and Treatment:
-
Use a suitable cell line, such as RAW 264.7 macrophages or SH-SY5Y neuroblastoma cells.
-
Treat the cells with various concentrations of this compound for different time points (e.g., 6, 12, 24 hours).
b. Western Blot Analysis for Nrf2 and HO-1:
-
Prepare nuclear and cytoplasmic protein fractions from the treated cells.
-
Perform Western blot analysis as described in the previous section using primary antibodies against Nrf2 and HO-1.
-
Analyze the levels of Nrf2 in the nuclear fraction to assess its translocation and the total cellular levels of HO-1 to determine its induction. Use Lamin B1 as a nuclear loading control and β-actin as a cytoplasmic loading control.
c. Quantitative Real-Time PCR (qRT-PCR) for HO-1 mRNA Expression:
-
Extract total RNA from the treated cells using a suitable kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qRT-PCR using primers specific for HO-1 and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Calculate the relative fold change in HO-1 mRNA expression using the 2-ΔΔCt method.
In Vitro Neuroprotection Assay using SH-SY5Y Cells
This protocol describes a method to evaluate the neuroprotective effects of this compound against a neurotoxin-induced cell death model.
a. Cell Culture and Differentiation (Optional):
-
Culture SH-SY5Y human neuroblastoma cells in a 1:1 mixture of DMEM and Ham's F-12 medium supplemented with 10% FBS.
-
For a more neuron-like phenotype, differentiate the cells by treating with retinoic acid (e.g., 10 µM) for several days.[4]
b. Neurotoxicity Induction and Treatment:
-
Pre-treat the SH-SY5Y cells with various concentrations of this compound for 24 hours.
-
Induce neurotoxicity by exposing the cells to a neurotoxin such as 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenylpyridinium (MPP+) for another 24 hours.
c. Cell Viability Assay:
-
Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Add MTT solution to the cells and incubate for 3-4 hours.
-
Solubilize the formazan crystals with DMSO or isopropanol.
-
Measure the absorbance at 570 nm.
-
Express the results as a percentage of the viability of control (untreated) cells.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize the key signaling pathways modulated by this compound and the general experimental workflows for their investigation.
Caption: Anti-inflammatory signaling pathway of this compound.
Caption: Antioxidant signaling pathway of this compound.
Caption: General experimental workflow for investigating this compound.
Conclusion and Future Directions
The available evidence strongly suggests that this compound, as a component of Schisandra chinensis lignans, possesses significant anti-inflammatory and likely neuroprotective properties. Its mechanism of action appears to be multifactorial, involving the inhibition of key pro-inflammatory signaling pathways such as NF-κB and MAPK, and the activation of the Nrf2-mediated antioxidant response.
However, a significant portion of the current quantitative data is based on studies of lignan mixtures. To fully elucidate the therapeutic potential of this compound, future research should focus on:
-
Isolation and purification of this compound to determine its specific dose-response effects and IC50 values in various in vitro and in vivo models.
-
In-depth investigation of its neuroprotective effects using neuronal cell lines and animal models of neurodegenerative diseases.
-
Elucidation of its effects on mitochondrial biogenesis and function through the PGC-1α pathway.
-
Pharmacokinetic and toxicological studies to assess its safety and bioavailability.
A more detailed understanding of the specific contributions of this compound to the observed pharmacological effects will be crucial for its potential development as a novel therapeutic agent for inflammatory and neurodegenerative disorders.
References
- 1. Schisandra Chinensis Lignans Suppresses the Production of Inflammatory Mediators Regulated by NF-κB, AP-1, and IRF3 in Lipopolysaccharide-Stimulated RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Schisanhenol Alleviates Mycophenolic Acid-Induced Intestinal Epithelial Cell Barrier Damage by Activating the Nrf2/HO-1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluating SH-SY5Y cells as a dopaminergic neuronal model: morphological, transcriptomic, and proteomic insights - PMC [pmc.ncbi.nlm.nih.gov]
The Anti-Inflammatory Properties of Schisanlignone C: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Schisanlignone C, a dibenzocyclooctadiene lignan isolated from the fruits of Schisandra chinensis, has emerged as a promising natural compound with potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the current scientific evidence detailing the anti-inflammatory effects of this compound. It summarizes key quantitative data, outlines experimental protocols used to demonstrate its efficacy, and visually represents the molecular signaling pathways it modulates. This document is intended to serve as a core resource for researchers, scientists, and professionals in the field of drug development who are investigating novel anti-inflammatory therapeutics.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The current therapeutic landscape for inflammatory conditions is dominated by non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, which are often associated with significant side effects. This has spurred the search for novel, safer, and more effective anti-inflammatory agents.
Natural products have historically been a rich source of new drug leads. Lignans, a class of polyphenolic compounds found in plants, have garnered considerable attention for their diverse pharmacological activities. This compound, a member of the dibenzocyclooctadiene lignan family, has demonstrated significant anti-inflammatory potential in various preclinical studies. This whitepaper will delve into the technical details of its anti-inflammatory properties.
Quantitative Data on Anti-Inflammatory Effects
The anti-inflammatory activity of this compound and related lignans has been quantified in several in vitro and in vivo studies. The following tables summarize the key findings, providing a clear comparison of its efficacy in various experimental models.
Table 1: In Vitro Inhibition of Inflammatory Mediators by Schisandra Lignans
| Compound | Cell Line | Stimulant | Mediator Inhibited | IC50 / % Inhibition (Concentration) | Reference |
| Schisantherin A | RAW 264.7 | LPS (1 mg/L) | TNF-α | >50% inhibition at 25 mg/L | [1] |
| Schisantherin A | RAW 264.7 | LPS (1 mg/L) | IL-6 | >50% inhibition at 25 mg/L | [1] |
| Schisantherin A | RAW 264.7 | LPS (1 mg/L) | NO | >50% inhibition at 25 mg/L | [1] |
| Schisantherin A | RAW 264.7 | LPS (1 mg/L) | PGE2 | >50% inhibition at 25 mg/L | [1] |
| Schisandrin A | RAW 264.7 | LPS | NO | Significant reduction at 10, 20, 40 µM | [2] |
| Schisandrin A | RAW 264.7 | LPS | PGE2 | Significant reduction at 10, 20, 40 µM | [2] |
| Schisandrin A | RAW 264.7 | LPS | TNF-α | Significant reduction at 10, 20, 40 µM | [2] |
| Schisandrin A | RAW 264.7 | LPS | IL-1β | Significant reduction at 10, 20, 40 µM | [2] |
| Schisandrin C | HDPCs | LPS | IL-1β, TNF-α, ICAM-1, VCAM-1 | Significant inhibition (P < 0.05) | [3] |
| Schisandrin C | HDPCs | LPS | NO, ROS | Significant inhibition (P < 0.05) | [3] |
| Schisandra Chinensis Lignans (SCL) | RAW 264.7 | LPS | NO | Dose-dependent decrease (3.125-50 µg/mL) | [4] |
| Schisandra Chinensis Lignans (SCL) | RAW 264.7 | LPS | PGE2 | Dose-dependent decrease (3.125-50 µg/mL) | [4] |
| Schisandra Chinensis Lignans (SCL) | RAW 264.7 | LPS | IL-1β, IL-6, TNF-α | Significant inhibition in a dose-dependent manner | [4][5] |
Note: LPS - Lipopolysaccharide; NO - Nitric Oxide; PGE2 - Prostaglandin E2; TNF-α - Tumor Necrosis Factor-alpha; IL-6 - Interleukin-6; IL-1β - Interleukin-1beta; ICAM-1 - Intercellular Adhesion Molecule-1; VCAM-1 - Vascular Cell Adhesion Molecule-1; HDPCs - Human Dental Pulp Cells; ROS - Reactive Oxygen Species. The inhibitory concentrations and statistical significance are as reported in the cited literature.
Key Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this whitepaper, offering a reproducible framework for further research.
Cell Culture and Treatment
-
Cell Lines:
-
RAW 264.7 murine macrophage cell line: A standard model for studying inflammation. Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Human Dental Pulp Cells (HDPCs): Extracted from fresh third molars and cultured for experiments.[3]
-
-
Treatment Protocol:
-
Cells are seeded in appropriate culture plates and allowed to adhere overnight.
-
The culture medium is then replaced with fresh medium containing various concentrations of this compound or other test compounds.
-
After a pre-incubation period (typically 1 hour), cells are stimulated with an inflammatory agent, most commonly Lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL or 1 mg/L), to induce an inflammatory response.[1][4]
-
Control groups include untreated cells and cells treated with LPS alone.
-
After the incubation period (typically 24 hours), the cell culture supernatant is collected for mediator analysis, and the cells are harvested for protein or RNA extraction.
-
Measurement of Inflammatory Mediators
-
Nitric Oxide (NO) Assay: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reaction.[4] Briefly, an equal volume of supernatant is mixed with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance is then measured at a specific wavelength (e.g., 540 nm), and the nitrite concentration is determined from a sodium nitrite standard curve.
-
Prostaglandin E2 (PGE2), TNF-α, IL-6, and IL-1β Assays: The levels of these cytokines and prostaglandins in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[4][5][6]
Western Blot Analysis
Western blotting is used to determine the protein expression levels of key signaling molecules.
-
Protein Extraction: Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration is determined using a bicinchoninic acid (BCA) protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for target proteins (e.g., iNOS, COX-2, p-p65, p-IκBα, p-ERK, p-p38, p-JNK).
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.
Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory effects by modulating key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of pro-inflammatory mediators.
The NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of the inflammatory response.[7][8] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[7] This allows the NF-κB p65 subunit to translocate to the nucleus, where it binds to the promoter regions of target genes and induces the transcription of pro-inflammatory cytokines and enzymes such as iNOS and COX-2.[2]
This compound and related lignans have been shown to inhibit the activation of the NF-κB pathway.[1][9] This is achieved by preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
The MAPK Signaling Pathway
The MAPK pathway is another crucial signaling cascade involved in inflammation.[10] It consists of a series of protein kinases, including extracellular signal-regulated kinase (ERK), p38 MAPK, and c-Jun N-terminal kinase (JNK).[11] Upon activation by inflammatory stimuli, these kinases phosphorylate and activate downstream transcription factors, such as AP-1, which in turn promote the expression of pro-inflammatory genes.[4]
Studies have shown that this compound can suppress the phosphorylation of ERK, p38, and JNK, thereby inhibiting the activation of the MAPK pathway.[1][3] This contributes to its overall anti-inflammatory effect by reducing the production of inflammatory mediators.
Caption: Inhibition of the MAPK signaling pathway by this compound.
Conclusion and Future Directions
The evidence presented in this whitepaper strongly supports the anti-inflammatory properties of this compound. Its ability to inhibit the production of key inflammatory mediators through the modulation of the NF-κB and MAPK signaling pathways makes it a compelling candidate for further investigation as a novel anti-inflammatory agent.
Future research should focus on:
-
In vivo efficacy: While in vitro data is promising, more extensive in vivo studies in various animal models of inflammatory diseases are needed to establish its therapeutic potential.
-
Pharmacokinetics and safety: A thorough evaluation of the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of this compound is crucial for its development as a drug.
-
Structure-activity relationship (SAR) studies: Investigating the SAR of this compound and its analogues could lead to the design and synthesis of more potent and selective anti-inflammatory compounds.
-
Clinical trials: Ultimately, well-designed clinical trials will be necessary to determine the safety and efficacy of this compound in humans for the treatment of inflammatory conditions.
References
- 1. Schisantherin A exhibits anti-inflammatory properties by down-regulating NF-kappaB and MAPK signaling pathways in lipopolysaccharide-treated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Schisandrin A suppresses lipopolysaccharide-induced inflammation and oxidative stress in RAW 264.7 macrophages by suppressing the NF-κB, MAPKs and PI3K/Akt pathways and activating Nrf2/HO-1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory and antioxidant properties of Schisandrin C promote mitochondrial biogenesis in human dental pulp cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Evidence of anti-inflammatory activity of Schizandrin A in animal models of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 8. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cusabio.com [cusabio.com]
- 11. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
The Neuroprotective Potential of Schisanlignone C: A Technical Whitepaper for Drug Discovery and Development
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the neuroprotective properties of Schisanlignone C is limited in publicly available literature. This document extrapolates the potential of this compound based on the well-documented neuroprotective activities of its chemical class, the dibenzocyclooctadiene lignans, isolated from plants of the Schisandra genus. The experimental data and pathways described herein are primarily based on studies of structurally similar compounds and should be considered indicative of the potential mechanisms of this compound.
Executive Summary
This compound, a dibenzocyclooctadiene lignan, represents a promising but underexplored candidate for neuroprotective drug discovery. While specific research on this compound is sparse, the broader family of dibenzocyclooctadiene lignans from Schisandra chinensis and other Schisandra species has demonstrated significant neuroprotective effects in a variety of in vitro and in vivo models. These compounds are known to mitigate neuronal damage through a multi-pronged approach, primarily by combating oxidative stress, inhibiting apoptosis, and reducing neuroinflammation. Key signaling pathways implicated in their mechanism of action include the Keap1-Nrf2/ARE and MAPK pathways. This whitepaper provides a comprehensive overview of the neuroprotective potential of this compound by examining the data available for its chemical congeners. We present a synthesis of quantitative data, detailed experimental methodologies, and visual representations of the core signaling pathways to guide future research and development efforts.
Introduction to this compound and Dibenzocyclooctadiene Lignans
This compound is a lignan with the chemical formula C₂₃H₂₆O₅, first isolated from Schisandra henryi. It belongs to the dibenzocyclooctadiene class of lignans, which are the major bioactive constituents of the fruits of Schisandra species, plants with a long history of use in traditional medicine for treating various ailments, including those affecting the central nervous system.[1] The neuroprotective effects of this class of compounds are increasingly being recognized, with studies demonstrating their ability to protect neurons from various insults, including glutamate-induced toxicity, oxidative stress, and serum/glucose deprivation.[2][3]
Quantitative Data on the Neuroprotective Effects of Dibenzocyclooctadiene Lignans
The following tables summarize the quantitative data from studies on various dibenzocyclooctadiene lignans, offering a comparative look at their neuroprotective efficacy. This data can serve as a benchmark for future studies on this compound.
Table 1: In Vitro Neuroprotective Activity of Dibenzocyclooctadiene Lignans
| Compound | Cell Line | Insult | Concentration | Outcome | Reference |
| Schisantherin A | SH-SY5Y | Serum & Glucose Deprivation (SGD) | 10 µM | Increased cell viability by ~30% | [2] |
| Schizandrin C | SH-SY5Y | Serum & Glucose Deprivation (SGD) | 10 µM | Increased cell viability by ~25% | [2] |
| Schizandrol B | SH-SY5Y | Serum & Glucose Deprivation (SGD) | 10 µM | Increased cell viability by ~20% | [2] |
| Deoxyschizandrin | Rat Cortical Neurons | Glutamate (100 µM) | 10 µM | Significantly attenuated neurotoxicity | [3] |
| Gomisin N | Rat Cortical Neurons | Glutamate (100 µM) | 10 µM | Significantly attenuated neurotoxicity | [3] |
| Wuweizisu C | Rat Cortical Neurons | Glutamate (100 µM) | 10 µM | Significantly attenuated neurotoxicity | [3] |
Table 2: Effects of Dibenzocyclooctadiene Lignans on Biochemical Markers of Neuroprotection
| Compound | Model System | Parameter Measured | Effect | Reference |
| Deoxyschizandrin | Rat Cortical Neurons | Intracellular Ca²⁺ increase (glutamate-induced) | Inhibition | [3] |
| Gomisin N | Rat Cortical Neurons | Glutathione (GSH) levels | Improvement | [3] |
| Wuweizisu C | Rat Cortical Neurons | Glutathione Peroxidase (GPx) activity | Improvement | [3] |
| Deoxyschizandrin | Rat Cortical Neurons | Cellular peroxide formation | Inhibition | [3] |
| Schisantherin A | Chronic fatigue mouse model | Hippocampal SOD and CAT activities | Increase | [4] |
| Schisantherin A | Chronic fatigue mouse model | Hippocampal MDA levels | Reduction | [4] |
Key Signaling Pathways in Neuroprotection
The neuroprotective effects of dibenzocyclooctadiene lignans are mediated through the modulation of critical intracellular signaling pathways. The two most prominent pathways are the Keap1-Nrf2/ARE and the Mitogen-Activated Protein Kinase (MAPK) pathways.
The Keap1-Nrf2/ARE Pathway
The Keap1-Nrf2/ARE pathway is a master regulator of the cellular antioxidant response. Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by binding to Keap1. In the presence of oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes. Several dibenzocyclooctadiene lignans have been shown to activate this pathway, thereby enhancing the endogenous antioxidant capacity of neurons.
The MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial in regulating a wide range of cellular processes, including proliferation, differentiation, survival, and apoptosis. The MAPK family includes ERK, JNK, and p38 kinases. In the context of neuroprotection, the modulation of these pathways by dibenzocyclooctadiene lignans can have dual effects. While sustained activation of JNK and p38 is often associated with apoptosis, the activation of the ERK pathway is generally pro-survival. Some lignans may exert their neuroprotective effects by inhibiting the pro-apoptotic JNK and p38 pathways while promoting the pro-survival ERK pathway.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the neuroprotective potential of compounds like this compound.
In Vitro Neuroprotection Assay
-
Objective: To assess the ability of a compound to protect neuronal cells from a specific insult.
-
Cell Lines:
-
SH-SY5Y (human neuroblastoma cell line): Easy to culture and widely used for neurotoxicity and neuroprotection studies.
-
Primary cortical neurons: More physiologically relevant but require more complex culture conditions.
-
-
Procedure:
-
Cell Culture: Culture cells in appropriate media and conditions until they reach a suitable confluency.
-
Pre-treatment: Incubate the cells with various concentrations of the test compound (e.g., this compound) for a predetermined period (e.g., 2-24 hours).
-
Induction of Neuronal Damage: Expose the cells to a neurotoxic insult. Common insults include:
-
Oxidative Stress: Hydrogen peroxide (H₂O₂) or glutamate.
-
Excitotoxicity: High concentrations of glutamate or NMDA.
-
Serum and Glucose Deprivation (SGD): To mimic ischemic conditions.
-
-
Assessment of Cell Viability: After the insult (e.g., 24 hours), measure cell viability using methods such as:
-
MTT Assay: Measures mitochondrial metabolic activity.
-
LDH Assay: Measures lactate dehydrogenase release from damaged cells into the culture medium.
-
-
-
Data Analysis: Compare the viability of cells treated with the compound and the insult to cells treated with the insult alone.
Western Blot Analysis for Signaling Pathway Proteins
-
Objective: To determine the effect of a compound on the expression and phosphorylation of key proteins in signaling pathways like Nrf2 and MAPK.
-
Procedure:
-
Cell Treatment: Treat neuronal cells with the test compound and/or the neurotoxic insult as described in the neuroprotection assay.
-
Protein Extraction: Lyse the cells to extract total protein. For nuclear translocation studies (e.g., Nrf2), perform nuclear and cytoplasmic fractionation.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins (e.g., Nrf2, Keap1, phospho-ERK, total-ERK).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH). For phosphorylation studies, normalize the phosphorylated protein signal to the total protein signal.
Conclusion and Future Directions
While direct evidence is still needed, the existing body of research on dibenzocyclooctadiene lignans strongly suggests that this compound possesses significant neuroprotective potential. The likely mechanisms of action involve the activation of the Keap1-Nrf2/ARE pathway to bolster antioxidant defenses and the modulation of MAPK signaling to promote cell survival.
Future research should focus on:
-
Isolation and Purification of this compound: Obtaining sufficient quantities of pure this compound for comprehensive biological evaluation.
-
In Vitro and In Vivo Studies: Conducting rigorous studies to confirm its neuroprotective effects and elucidate its specific mechanisms of action using the protocols outlined in this whitepaper.
-
Structure-Activity Relationship (SAR) Studies: Investigating the SAR of this compound and other dibenzocyclooctadiene lignans to identify the key structural features responsible for their neuroprotective activity, which could guide the design of more potent synthetic analogues.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to assess its drug-like potential.
The exploration of this compound and its related compounds represents a promising avenue for the development of novel therapeutics for neurodegenerative diseases. This whitepaper provides a foundational guide for researchers and drug developers to embark on this important endeavor.
References
- 1. An overview of neuroprotective and cognitive enhancement properties of lignans from Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dibenzocyclooctadiene lignans from Schisandra chinensis protect primary cultures of rat cortical cells from glutamate-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive review of dibenzocyclooctadiene lignans from the Schisandra genus: anticancer potential, mechanistic insights and future prospects in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Schisantherin A improves learning and memory abilities partly through regulating the Nrf2/Keap1/ARE signaling pathway in chronic fatigue mice - PubMed [pubmed.ncbi.nlm.nih.gov]
hepatoprotective effects of Schisanlignone C
Schisanlignone C: A Technical Guide to its Potential Therapeutic Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
Schisanlignone C, a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, has emerged as a promising natural compound with a spectrum of pharmacological activities. This technical guide provides an in-depth overview of the potential therapeutic targets of this compound, focusing on its anti-inflammatory, antioxidant, and neuroprotective mechanisms. The document summarizes key quantitative data from preclinical studies, outlines detailed experimental protocols for investigating its bioactivity, and presents signaling pathways and experimental workflows through explanatory diagrams. This guide is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.
Introduction
Schisandra chinensis has a long history of use in traditional medicine, and its constituent lignans are believed to be responsible for many of its therapeutic effects. This compound, also known as Schisandrin C, has garnered significant scientific interest due to its potent biological activities. Preclinical evidence strongly suggests that this compound exerts its effects by modulating key signaling pathways involved in inflammation, oxidative stress, and neuronal function. This document aims to consolidate the current understanding of this compound's therapeutic potential by detailing its molecular targets and providing practical experimental methodologies for its further investigation.
Potential Therapeutic Targets and Mechanisms of Action
The primary therapeutic potential of this compound lies in its ability to modulate cellular responses to inflammatory and oxidative stimuli. These actions, in turn, contribute to its neuroprotective effects. The core molecular targets and signaling pathways implicated in the activity of this compound are detailed below.
Anti-inflammatory Effects
This compound has demonstrated significant anti-inflammatory properties by targeting key mediators and signaling pathways.[1][2][3][4]
-
Inhibition of Pro-inflammatory Cytokines: this compound has been shown to reduce the expression and secretion of several pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[3][4] This inhibition occurs at the transcriptional level.[1]
-
Modulation of the NF-κB Signaling Pathway: A central mechanism of this compound's anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][6] It has been observed to suppress the degradation of IκBα and the subsequent nuclear translocation of the NF-κB p65 subunit.[5][7]
-
Inhibition of Pro-inflammatory Enzymes: this compound can also suppress the expression of inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2), enzymes responsible for the production of inflammatory mediators like nitric oxide (NO) and prostaglandins.[1]
-
Attenuation of the NLRP3 Inflammasome: Recent studies have indicated that this compound can prevent the activation of the NLRP3 inflammasome complex, further contributing to its anti-inflammatory profile.[3][4]
Antioxidant Effects
This compound exhibits potent antioxidant activity through the modulation of the Nrf2 signaling pathway.
-
Activation of the Nrf2/HO-1 Pathway: this compound has been found to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[8] This is achieved by targeting Keap1, a negative regulator of Nrf2.[8] The activation of Nrf2 leads to the upregulation of downstream antioxidant enzymes, including Heme Oxygenase-1 (HO-1).[6]
-
Enhancement of Antioxidant Enzyme Activity: By activating the Nrf2 pathway, this compound increases the activity of antioxidant enzymes such as Superoxide Dismutase (SOD) and Glutathione Peroxidase (GSH-px), and elevates levels of glutathione (GSH).
-
Reduction of Oxidative Stress Markers: Treatment with this compound leads to a significant reduction in reactive oxygen species (ROS) and nitric oxide (NO) production.
Neuroprotective Effects
The anti-inflammatory and antioxidant properties of this compound contribute significantly to its neuroprotective effects, which have been observed in models of neurodegenerative diseases like Alzheimer's disease.
-
Amelioration of Aβ-induced Neurotoxicity: this compound has been shown to protect against amyloid-beta (Aβ)-induced learning and memory deficits. This neuroprotection is linked to its ability to reduce oxidative stress and inhibit cholinesterase activity.
-
Inhibition of MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is implicated in neuronal inflammation and apoptosis. This compound has been found to inhibit the phosphorylation of key MAPK members, including p38, ERK1/2, and JNK, in response to inflammatory stimuli.[1]
Promotion of Mitochondrial Biogenesis
This compound has been shown to enhance mitochondrial biogenesis, a process crucial for cellular energy metabolism and homeostasis. This is achieved through the upregulation of key regulators such as Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α).[9]
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies investigating the effects of this compound.
Table 1: Anti-inflammatory Effects of this compound
| Parameter | Cell/Animal Model | Treatment Conditions | Result | Reference |
| TNF-α, IL-1β, IL-6 mRNA expression | RAW 264.7 macrophages | 1, 10, 100 μM this compound + LPS | Dose-dependent reduction in expression | [3] |
| NO Production | RAW 264.7 macrophages | Pre-treatment with this compound + LPS | Significant reduction | [1] |
| iNOS and COX-2 Expression | RAW 264.7 macrophages | Pre-treatment with this compound + LPS | Inhibition of expression | [1] |
| NF-κB p65 Nuclear Translocation | RAW 264.7 macrophages | 200 µM Schisandrin A + LPS | Marked inhibition | [7] |
| Phosphorylation of p38, ERK, JNK | RAW 264.7 macrophages | Pre-treatment with this compound + LPS | Inhibition of phosphorylation | [1] |
Table 2: Antioxidant and Neuroprotective Effects of this compound
| Parameter | Cell/Animal Model | Treatment Conditions | Result | Reference |
| Nrf2 Nuclear Translocation | Ang II-challenged vascular endothelium | This compound treatment | Increased translocation | [8] |
| HO-1 Expression | Not specified | Schisandrin B treatment | Increased expression | [6] |
| ROS Production | Not specified | Not specified | Reduction | |
| SOD, GSH-px, GSH Levels | Aβ1-42-induced mice | Not specified | Increased levels | |
| Cholinesterase Activity | Aβ1-42-induced mice | Not specified | Inhibition |
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathways
References
- 1. sentosacy.com [sentosacy.com]
- 2. researchgate.net [researchgate.net]
- 3. Schisandrin C: an active compound from the fruit of Schisandra chinensis in anti-inflammation and anti-oxidation | Cellular and Molecular Biology [cellmolbiol.org]
- 4. Schisandrin C: an active compound from the fruit of Schisandra chinensis in anti-inflammation and anti-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Schisandrin B exhibits anti-inflammatory activity through modulation of the redox-sensitive transcription factors Nrf2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Schisandrin C targets Keap1 and attenuates oxidative stress by activating Nrf2 pathway in Ang II-challenged vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory and antioxidant properties of Schisandrin C promote mitochondrial biogenesis in human dental pulp cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Schisanlignone C: A Multifaceted Lignan from Traditional Chinese Medicine
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Schisanlignone C, also known as Schisandrin C, is a prominent bioactive dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis (Turcz.) Baill. This plant, known as "Wu-Wei-Zi" (five-flavor fruit) in Traditional Chinese Medicine (TCM), has a long history of use for treating a variety of ailments, including coughs, asthma, and liver disorders. Modern pharmacological research has begun to elucidate the molecular mechanisms underlying the therapeutic effects of its constituents, with this compound emerging as a compound of significant interest due to its diverse biological activities. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its role in modulating key signaling pathways implicated in inflammation, oxidative stress, and cancer.
Chemical Properties
This compound is a structurally complex organic molecule with the chemical formula C₂₂H₂₄O₆. Its dibenzocyclooctadiene skeleton is characteristic of a major class of lignans found in Schisandra species.
| Property | Value |
| Chemical Formula | C₂₂H₂₄O₆ |
| Molar Mass | 384.42 g/mol |
| Class | Dibenzocyclooctadiene Lignan |
| Source | Schisandra chinensis (fruit) |
Role in Traditional Chinese Medicine
In the context of Traditional Chinese Medicine, Schisandra chinensis is valued for its ability to astringe the lungs, nourish the kidneys, promote the production of body fluids, and calm the spirit. While traditional texts do not mention specific lignans, modern research suggests that compounds like this compound contribute significantly to the therapeutic properties attributed to Wu-Wei-Zi, particularly its anti-inflammatory and hepatoprotective effects.
Pharmacological Activities and Mechanisms of Action
This compound exhibits a broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects. These activities are mediated through its interaction with and modulation of multiple intracellular signaling pathways.
Anti-inflammatory Activity
This compound has been shown to potently suppress inflammatory responses in various in vitro and in vivo models. Its anti-inflammatory effects are primarily attributed to the inhibition of pro-inflammatory mediators and the modulation of key signaling cascades.
Quantitative Data on Anti-inflammatory and Antioxidant Activity
| Bioactivity | Cell Line/Model | IC₅₀ / Effect | Reference |
| Nitric Oxide (NO) Production Inhibition | RAW 264.7 Macrophages | Dose-dependent reduction | [1] |
| Antioxidant Activity (DPPH Assay) | IC₅₀ of 124.32 µg/mL for a derivative | [2] | |
| Antioxidant Activity (β-carotene-linoleic acid test) | IC₅₀ of 145.25 µg/mL for a derivative | [2] |
Signaling Pathways in Inflammation Modulated by this compound
This compound exerts its anti-inflammatory effects by targeting several critical signaling pathways:
-
NF-κB Signaling Pathway: this compound inhibits the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation. It prevents the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of NF-κB target genes, including those encoding for pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, as well as the enzyme inducible nitric oxide synthase (iNOS)[3][4].
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes p38, JNK, and ERK, plays a crucial role in transducing inflammatory signals. This compound has been found to inhibit the phosphorylation of these key MAPK proteins, leading to a reduction in the inflammatory response[1][3].
-
AP-1 and IRF3 Signaling Pathways: Schisandra Chinensis lignans, as a group including this compound, have been shown to suppress the activation of Activator Protein-1 (AP-1) and Interferon Regulatory Factor 3 (IRF3), transcription factors that are also involved in the expression of inflammatory mediators[5].
Signaling Pathway: this compound in the Inhibition of Inflammatory Response
Caption: this compound inhibits inflammatory pathways.
Antioxidant Activity
This compound demonstrates significant antioxidant properties by enhancing the cellular antioxidant defense system.
Signaling Pathways in Oxidative Stress Response Modulated by this compound
-
p-Akt/Nrf2 Signaling Pathway: this compound activates the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway, leading to the phosphorylation of Akt (p-Akt). This activation, in turn, promotes the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor that regulates the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and superoxide dismutase (SOD)[4]. By upregulating these protective enzymes, this compound helps to mitigate cellular damage caused by reactive oxygen species (ROS).
Signaling Pathway: this compound in the Activation of Antioxidant Response
Caption: this compound activates the antioxidant response.
Anticancer Activity
This compound has demonstrated cytotoxic effects against various human cancer cell lines, suggesting its potential as an anticancer agent.
Quantitative Data on Anticancer Activity
| Cancer Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Bel-7402 | Hepatocellular Carcinoma | 81.58 ± 1.06 | [6] |
| KB-3-1 | Nasopharyngeal Carcinoma | 108.00 ± 1.13 | [6] |
| Bcap37 | Breast Cancer | 136.97 ± 1.53 | [6] |
| A549 | Lung Cancer | Dose-dependent inhibition | [7] |
Mechanisms of Anticancer Action
The anticancer activity of this compound is multifaceted and involves the induction of apoptosis (programmed cell death) and inhibition of cell proliferation. While the precise signaling pathways are still under investigation, it is known to down-regulate the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL, and activate caspases, which are key executioners of apoptosis. Furthermore, its inhibitory effects on pro-survival pathways such as the PI3K/Akt pathway likely contribute to its anticancer properties[7][8].
Experimental Protocols
The following are generalized methodologies for key experiments cited in the study of this compound. For specific details, researchers should consult the original publications.
Cell Culture and Treatment
-
Cell Lines: RAW 264.7 (murine macrophages), Human Dental Pulp Cells (HDPCs), A549 (human lung carcinoma), Bel-7402 (human hepatocellular carcinoma), KB-3-1 (human nasopharyngeal carcinoma), Bcap37 (human breast cancer).
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: this compound, dissolved in a suitable solvent like DMSO, is added to the cell culture medium at various concentrations for specified durations. For inflammatory studies, cells are often pre-treated with this compound before stimulation with an inflammatory agent like lipopolysaccharide (LPS).
Nitric Oxide (NO) Production Assay
-
Principle: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Procedure:
-
Collect cell culture supernatants after treatment.
-
Mix an equal volume of supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify nitrite concentration using a sodium nitrite standard curve.
-
Western Blot Analysis
-
Principle: To detect and quantify specific proteins in a cell lysate.
-
Procedure:
-
Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block non-specific binding sites on the membrane with a solution of non-fat milk or bovine serum albumin (BSA) in TBST.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-p65, anti-p-Akt, anti-Nrf2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Experimental Workflow: Western Blot Analysis
Caption: A typical workflow for Western blot analysis.
Conclusion and Future Directions
This compound, a key bioactive lignan from Schisandra chinensis, demonstrates significant therapeutic potential stemming from its potent anti-inflammatory, antioxidant, and anticancer properties. Its ability to modulate multiple critical signaling pathways, including NF-κB, MAPK, and p-Akt/Nrf2, underscores its pleiotropic pharmacological effects. The presented quantitative data and mechanistic insights provide a solid foundation for its further investigation and development as a novel therapeutic agent.
Future research should focus on several key areas:
-
In-depth Pharmacokinetic and Pharmacodynamic Studies: To understand its absorption, distribution, metabolism, and excretion (ADME) profile and to establish a clear dose-response relationship in vivo.
-
Target Identification and Validation: To precisely identify the direct molecular targets of this compound to better understand its mechanism of action.
-
Clinical Trials: To evaluate the safety and efficacy of this compound in human subjects for specific disease indications.
-
Synergistic Studies: To investigate the potential for synergistic effects when combined with other therapeutic agents.
The continued exploration of this compound holds promise for the development of new, effective, and potentially safer therapies for a range of diseases, bridging the gap between traditional knowledge and modern medicine.
References
- 1. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 2. Antioxidant Activity of Schisandra Chinensis Extract and Derivatives | Scientific.Net [scientific.net]
- 3. Anti-inflammatory effects of schisandrin isolated from the fruit of Schisandra chinensis Baill - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory and antioxidant properties of Schisandrin C promote mitochondrial biogenesis in human dental pulp cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Schisandrin C: an active compound from the fruit of Schisandra chinensis in anti-inflammation and anti-oxidation | Cellular and Molecular Biology [cellmolbiol.org]
- 7. Schisandrin C inhibits AKT1-regulated cell proliferation in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanistic insights into Schisandrin C as the active anti-renal fibrosis ingredient of Schisandra chinensis: a network pharmacology analysis and transcriptomics integrated experimental verification - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Cytotoxicity of Schisandra Lignans on Cancer Cell Lines: A Focus on Compounds Related to Schisanlignone C
Disclaimer: As of December 2025, specific research on the cytotoxicity of Schisanlignone C is not available in the public domain. This guide provides a comprehensive overview of the cytotoxic properties of other structurally related lignans isolated from Schisandra chinensis, the same plant source as this compound. The data presented herein for compounds such as Schisandrin A, B, and C, Gomisin A, N, and L1, Anwulignan, and Schisantherin A and C may offer valuable insights into the potential anticancer activities of this compound.
Introduction
Lignans derived from the medicinal plant Schisandra chinensis have garnered significant attention in oncological research due to their potent cytotoxic and antitumor activities. These dibenzocyclooctadiene lignans have demonstrated the ability to inhibit the proliferation of a wide range of cancer cell lines through various mechanisms, including the induction of apoptosis and cell cycle arrest. This technical guide synthesizes the current understanding of the cytotoxic effects of prominent Schisandra lignans, providing researchers, scientists, and drug development professionals with a detailed resource on their potential as anticancer agents.
Quantitative Cytotoxicity Data
The cytotoxic effects of various Schisandra lignans have been quantified across numerous human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of a compound's potency, are summarized below.
Table 1: IC50 Values of Schisandrin A, B, and C against Various Cancer Cell Lines
| Lignan | Cancer Cell Line | IC50 (µM) | Reference |
| Schisandrin A | MDA-MB-231 (Breast) | 26.61 | [1] |
| MCF-7 (Breast) | 112.67 | [1] | |
| Schisandrin B | GBC-SD (Gallbladder) | ~40 (48h) | [2] |
| NOZ (Gallbladder) | ~50 (48h) | [2] | |
| HCT116 (Colon) | Varies by cell line | [1] | |
| HT29 (Colon) | Varies by cell line | [1] | |
| SW620 (Colon) | Varies by cell line | [1] | |
| Schisantherin C | A549 (Lung) | 3.75 - 60 | [3] |
Table 2: IC50 Values of Other Notable Schisandra Lignans
| Lignan | Cancer Cell Line | IC50 (µM) | Reference |
| Anwulignan | AGS (Stomach Adenocarcinoma) | 22.01 ± 1.87 | [4] |
| HT29 (Colon) | 156.04 ± 6.71 | [4] | |
| HeLa (Cervical) | 32.68 ± 2.21 | [4] | |
| Gomisin L1 | HL-60 (Leukemia) | 82.02 | [5] |
| HeLa (Cervical) | 166.19 | [5] | |
| MCF7 (Breast) | > 200 | [5] |
Mechanisms of Action
Schisandra lignans exert their cytotoxic effects primarily through the induction of apoptosis and cell cycle arrest, which are often mediated by the modulation of key cellular signaling pathways.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical mechanism for eliminating cancer cells. Several Schisandra lignans have been identified as potent inducers of apoptosis. For instance, Anwulignan has been shown to induce apoptosis in various human cancer cell lines[4]. Schisantherin A triggers apoptosis in human gastric cancer cells through a pathway involving the generation of reactive oxygen species (ROS) and the activation of c-Jun N-terminal kinase (JNK)[6]. The apoptotic cascade often involves the activation of caspases, such as caspase-3, and the regulation of Bcl-2 family proteins[2]. Gomisin L1 induces apoptosis in human ovarian cancer cells by regulating NADPH oxidase[5].
Cell Cycle Arrest
Inhibition of cancer cell proliferation is also achieved through the arrest of the cell cycle at specific phases. Schisantherin C has been observed to inhibit cell cycle progression in the G0/G1 phase in A549 human lung cancer cells[3]. Similarly, Schisandrin B induces G0/G1 phase arrest in gallbladder cancer cells[2]. This cell cycle arrest is typically associated with the downregulation of key regulatory proteins such as cyclin D1 and cyclin-dependent kinase 4 (CDK4)[2].
Signaling Pathways
The anticancer activities of Schisandra lignans are mediated by their interactions with various cellular signaling pathways.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that regulates cell survival, proliferation, and apoptosis. Deoxyschizandrin has been shown to regulate the PI3K-AKT signaling pathway in bladder cancer cells[1]. The inactivation of the Akt signaling pathway is a mechanism suggested for the pro-apoptotic effects of some flavonoids, a class of compounds that includes lignans[7].
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including the JNK cascade, plays a significant role in mediating the cellular response to stress and cytotoxic agents. Schisantherin A induces apoptosis in gastric cancer cells through a ROS-dependent JNK phosphorylation pathway[6].
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the study of the cytotoxicity of Schisandra lignans.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Schisandra lignan compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare various concentrations of the Schisandra lignan in complete medium. Replace the medium in each well with 100 µL of the medium containing the desired lignan concentration. Include a vehicle control (e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the lignan concentration to determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after treatment with the Schisandra lignan for the specified time.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a 5 mL culture tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated and untreated cancer cells
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation: Harvest cells and fix them in cold 70% ethanol overnight at -20°C.
-
Washing: Wash the fixed cells with PBS.
-
Staining: Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The percentages of cells in G0/G1, S, and G2/M phases are determined using cell cycle analysis software.
Western Blotting
Western blotting is used to detect specific proteins in a sample and is crucial for studying signaling pathways.
Materials:
-
Protein lysates from treated and untreated cells
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (specific to target proteins)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse cells in RIPA buffer and determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
Visualizations
The following diagrams illustrate the key processes and pathways involved in the cytotoxic effects of Schisandra lignans.
Caption: Experimental workflow for analyzing the cytotoxicity of Schisandra lignans.
Caption: Generalized pathway of apoptosis induction by Schisandra lignans.
Caption: Mechanism of cell cycle arrest induced by Schisandra lignans.
Conclusion
While specific data on this compound remains elusive, the broader family of Schisandra lignans demonstrates significant and promising cytotoxic activity against a variety of cancer cell lines. The primary mechanisms of action involve the induction of apoptosis and cell cycle arrest, mediated through the modulation of critical signaling pathways such as PI3K/Akt and MAPK. The comprehensive data and protocols provided in this guide serve as a valuable resource for the continued investigation of Schisandra lignans as potential therapeutic agents in oncology. Further research is warranted to isolate and characterize the bioactivity of this compound to determine if it shares the anticancer properties of its structural relatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Schisandrin B Induces Apoptosis and Cell Cycle Arrest of Gallbladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sentosacy.com [sentosacy.com]
- 4. phcog.com [phcog.com]
- 5. mdpi.com [mdpi.com]
- 6. Schisantherin A induces cell apoptosis through ROS/JNK signaling pathway in human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
Methodological & Application
Application Notes and Protocols for the Extraction of Schisanlignone C from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schisanlignone C, a bioactive lignan found predominantly in the fruits and seeds of Schisandra chinensis (Turcz.) Baill., has garnered significant interest within the scientific community.[1][2] Lignans from Schisandra chinensis are recognized for a wide spectrum of pharmacological activities, including hepatoprotective, anti-inflammatory, antioxidant, and anti-tumor properties.[3] These therapeutic potentials underscore the importance of efficient and standardized extraction and purification protocols for this compound to facilitate further research and drug development.
This document provides detailed application notes and experimental protocols for various methods of extracting this compound from Schisandra chinensis plant material. The protocols cover conventional and modern techniques, offering a comparative overview to aid researchers in selecting the most suitable method for their specific applications.
Plant Material
The primary source of this compound is the fruit and seeds of Schisandra chinensis.[2] The concentration of lignans, including this compound, is highest in the seeds.[2] For optimal extraction yields, it is recommended to use dried and powdered plant material. A particle size of around 120 mesh has been reported to be effective.[4][5]
Extraction Methodologies
Several techniques can be employed for the extraction of lignans from Schisandra chinensis. The choice of method can significantly impact the extraction efficiency, yield, and purity of the final product. Below is a summary and comparison of common extraction methods.
Data Presentation: Comparison of Extraction Methods
| Extraction Method | Solvent(s) | Key Parameters | Total Lignan Yield (mg/g) | Reference |
| Conventional Solvent Extraction | ||||
| Maceration | 95% Ethanol | Room temperature, 48 hours (repeated 4 times) | Not specified for this compound | |
| Soxhlet Extraction | Methanol | 80°C, 3 hours | Approx. 25.97 (total lignans from seed) | [2] |
| Modern Extraction Techniques | ||||
| Supercritical Fluid Extraction (SFE) | Supercritical CO₂ with ethanol as cosolvent | Temperature: 40-60°C; Pressure: 20-35 MPa; Ethanol: 0-10.8 wt% | Not specified for this compound | [6] |
| Ultrasound-Assisted Extraction (UAE) | 0.8 M 1-lauryl-3-methylimidazolium bromide ([C12mim]Br) solution | Ultrasonic power: Not specified; Time: 30 min; Solid-liquid ratio: Optimized by RSM | 3.5 times higher than conventional | [1] |
| Aqueous two-phase system (25% (w/w) (NH₄)₂SO₄ and 19% (w/w) ethanol) | Ultrasonic power: 800 W; Time: 61.1 min; Solvent-to-solid ratio: 20:1 | 13.10 (SA), 1.87 (SAA), 1.84 (DSA) | [3][7] | |
| Microwave-Assisted Extraction (MAE) | Deep eutectic solvent (choline chloride:glycolic acid 4:1) with 30% water | Temperature: 70°C; Time: 20 min; Solid-liquid ratio: 1:20 (g/mL) | 10.89, 8.616, 4.019, 4.893, and 5.318 for five lignans | [8] |
| 80% Aqueous ethanol | Microwave power: 850 W; Time: 35 min; Solvent volume: 25 mL for 2g sample | Not specified for this compound | [4] | |
| Smashing Tissue Extraction (STE) | 75% Aqueous ethanol | Voltage: 180 V; Time: 1 min; Solid-liquid ratio: 1:19 | 13.89 ± 0.014 (total of five lignans) | [5][9] |
Note: The yields reported are often for a mixture of lignans, and not specifically for this compound, unless stated otherwise. SA: schizandrin, SAA: schisantherin A, DSA: deoxyschizandrin.
Experimental Protocols
Protocol 1: Conventional Solvent Extraction (Maceration)
This protocol is based on a general method for the extraction of compounds from Schisandra chinensis.
Materials:
-
Dried and powdered Schisandra chinensis fruit/seeds
-
95% Ethanol
-
Petroleum ether
-
Ethyl acetate (EtOAc)
-
Large glass container with a lid
-
Filter paper and funnel
-
Rotary evaporator
Procedure:
-
Weigh the desired amount of powdered plant material.
-
Place the plant material in the glass container and add 95% ethanol at a suitable solid-to-liquid ratio (e.g., 1:10 w/v).
-
Seal the container and let it stand at room temperature for 48 hours, with occasional agitation.
-
Filter the mixture to separate the extract from the plant residue.
-
Repeat the extraction process on the plant residue three more times with fresh ethanol.
-
Combine all the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Suspend the crude extract in hot water and partition sequentially with petroleum ether and then ethyl acetate.
-
The ethyl acetate fraction will contain the lignans. Concentrate this fraction for further purification.
Protocol 2: Ultrasound-Assisted Extraction (UAE) with an Aqueous Two-Phase System
This method offers higher efficiency and selectivity for lignan extraction.[3][7]
Materials:
-
Dried and powdered Schisandra chinensis seeds
-
Ammonium sulfate ((NH₄)₂SO₄)
-
Ethanol
-
Deionized water
-
Ultrasonic bath or probe sonicator (800 W)
-
Centrifuge
Procedure:
-
Prepare the aqueous two-phase system (ATPS) by mixing 25% (w/w) (NH₄)₂SO₄ and 19% (w/w) ethanol in deionized water.
-
Add the powdered Schisandra chinensis seeds to the ATPS solvent at a solvent-to-solid ratio of 20:1.
-
Place the mixture in an ultrasonic bath or use a probe sonicator and apply ultrasonic power of 800 W for 61.1 minutes.
-
After extraction, centrifuge the mixture to separate the two phases and the solid residue.
-
The upper ethanol-rich phase will contain the extracted lignans. The plant residue will accumulate in the lower salt-rich phase.
-
Carefully collect the upper phase for analysis or further purification.
Protocol 3: Microwave-Assisted Extraction (MAE) with Deep Eutectic Solvent
This green extraction method utilizes a deep eutectic solvent (DES) for efficient extraction.[8]
Materials:
-
Dried and powdered Schisandra chinensis
-
Choline chloride
-
Glycolic acid
-
Deionized water
-
Microwave extraction system
Procedure:
-
Prepare the deep eutectic solvent by mixing choline chloride and glycolic acid in a 4:1 molar ratio.
-
Add 30% (v/v) water to the DES.
-
Mix the powdered plant material with the DES solution at a solid-to-liquid ratio of 1:20 (g/mL).
-
Place the mixture in the microwave extractor and apply microwave irradiation at 70°C for 20 minutes.
-
After extraction, filter the mixture to separate the extract from the solid residue.
-
The liquid extract can then be processed for the isolation of this compound.
Purification Protocol: Column Chromatography
Following crude extraction, purification is necessary to isolate this compound. A combination of silica gel column chromatography and high-speed counter-current chromatography (HSCCC) has been shown to be effective for the separation of lignans, including Schisandrin C (a likely synonym for this compound).[10]
Materials:
-
Crude lignan extract
-
Silica gel (for column chromatography)
-
Solvents for elution (e.g., petroleum ether-ethyl acetate gradient)
-
High-Speed Counter-Current Chromatography (HSCCC) instrument
-
Two-phase solvent system for HSCCC (e.g., petroleum ether-ethyl acetate-methanol-water at 10:0.5:10:1, v/v)[10]
Procedure:
-
Silica Gel Column Chromatography (Initial Fractionation):
-
Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
-
Pack a glass column with silica gel slurried in the initial mobile phase (e.g., petroleum ether).
-
Load the adsorbed sample onto the top of the column.
-
Elute the column with a gradient of increasing polarity, for example, by gradually increasing the proportion of ethyl acetate in petroleum ether.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing lignans.
-
Combine the lignan-rich fractions and concentrate them.
-
-
High-Speed Counter-Current Chromatography (HSCCC) (Fine Purification):
-
Prepare and equilibrate the two-phase solvent system (e.g., petroleum ether-ethyl acetate-methanol-water, 10:0.5:10:1, v/v).[10]
-
Fill the HSCCC column with the stationary phase and then rotate it at the desired speed.
-
Introduce the mobile phase until hydrostatic equilibrium is reached.
-
Dissolve the partially purified lignan fraction in the solvent system and inject it into the HSCCC.
-
Elute with the mobile phase and collect fractions.
-
Monitor the fractions by HPLC to identify those containing pure this compound.
-
Combine the pure fractions and evaporate the solvent to obtain the isolated compound.
-
Visualizations
General Workflow for this compound Extraction and Purification
Caption: A generalized workflow for the extraction and purification of this compound.
Logical Relationship of Modern Extraction Techniques
Caption: Key principles of modern techniques for lignan extraction.
References
- 1. Study on ionic liquid-based ultrasonic-assisted extraction of biphenyl cyclooctene lignans from the fruit of Schisandra chinensis Baill - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dibenzocyclooctadiene Lignans in Plant Parts and Fermented Beverages of Schisandra chinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Aqueous two-phase system coupled with ultrasound for the extraction of lignans from seeds of Schisandra chinensis (turcz.) Baill - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous Extraction and Determination of Lignans from Schisandra chinensis (Turcz.) Baill. via Diol-Based Matrix Solid-Phase Dispersion with High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
High-Performance Liquid Chromatography (HPLC) Analysis of Schisanlignone C: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the quantitative analysis of Schisanlignone C using High-Performance Liquid Chromatography (HPLC). This compound is a bioactive lignan found in the fruits of Schisandra chinensis, a plant with a long history of use in traditional medicine. The methodologies outlined herein are compiled from established practices for the analysis of lignans and are intended to provide a robust framework for researchers, scientists, and drug development professionals. This guide includes comprehensive experimental protocols, method validation parameters, and visual workflows to ensure reliable and reproducible results.
Introduction
This compound, a dibenzocyclooctadiene lignan, has garnered significant interest within the scientific community due to its potential pharmacological activities. Accurate and precise quantification of this compound in plant materials, extracts, and biological matrices is crucial for quality control, pharmacokinetic studies, and the overall development of new therapeutics. This application note describes a validated reversed-phase HPLC (RP-HPLC) method for the determination of this compound.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical to obtaining accurate and reproducible HPLC results. The following protocol is a general guideline and may require optimization based on the specific sample matrix.
2.1.1. Plant Material (e.g., Schisandra chinensis fruits)
-
Grinding: Grind the dried plant material into a fine powder (approximately 40-60 mesh).
-
Extraction:
-
Accurately weigh 1.0 g of the powdered sample into a conical flask.
-
Add 50 mL of methanol.
-
Perform ultrasonic-assisted extraction for 30 minutes at room temperature.
-
Alternatively, use Soxhlet extraction for 2 hours.
-
-
Filtration: Filter the extract through a 0.45 µm syringe filter into an HPLC vial.
2.1.2. Plasma Samples (for pharmacokinetic studies)
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile to precipitate proteins.[1]
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes.[1]
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue with 100 µL of the mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
HPLC System and Conditions
The following HPLC conditions are recommended for the analysis of this compound.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1100/1200 Series or equivalent |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)[2] |
| Mobile Phase | Gradient of Acetonitrile (A) and Water (B)[3][4] |
| Gradient Program | 0-10 min, 30-50% A; 10-25 min, 50-70% A; 25-30 min, 70% A |
| Flow Rate | 1.0 mL/min[2][5] |
| Detection Wavelength | 254 nm[3][4] |
| Injection Volume | 10 µL[2][6] |
| Column Temperature | 30 °C[2] |
Method Validation
Method validation is essential to ensure the reliability of the analytical data. The following parameters should be assessed.
Linearity
Linearity is determined by injecting a series of standard solutions of different concentrations and constructing a calibration curve by plotting the peak area against the concentration. The correlation coefficient (R²) should be greater than 0.999.[5]
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD is the lowest concentration of an analyte in a sample that can be detected, while LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. These are typically determined based on the signal-to-noise ratio (S/N), with LOD at an S/N of 3 and LOQ at an S/N of 10.
Precision
Precision is assessed by performing repeated injections of the same standard solution. It is expressed as the relative standard deviation (%RSD).
-
Intra-day precision: Analysis of at least five replicates on the same day.
-
Inter-day precision: Analysis of at least five replicates on three different days. The %RSD for precision should be less than 2%.
Accuracy
Accuracy is determined by a recovery study, where a known amount of the standard is spiked into a sample and the recovery is calculated. The recovery should be within the range of 95-105%.
Data Presentation
The quantitative data for the HPLC method validation of this compound should be summarized in a clear and structured table for easy comparison.
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (R²) | > 0.999 | R² > 0.999 |
| Range (µg/mL) | 1 - 100 | - |
| LOD (µg/mL) | ~0.1 | - |
| LOQ (µg/mL) | ~0.5 | - |
| Intra-day Precision (%RSD) | < 2% | < 2% |
| Inter-day Precision (%RSD) | < 2% | < 2% |
| Accuracy (Recovery %) | 95 - 105% | 95 - 105% |
Visualizations
Experimental Workflow
Factors Influencing HPLC Separation
References
- 1. A Simple HPLC Method for the Quantitative Determination of Silybin in Rat Plasma: Application to a Comparative Pharmacokinetic Study on Commercial Silymarin Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Simultaneous determination and quantitation of anthraquinones, lignans and flavonoids in Xiao-Cheng-Qi Tang, Hou-Po-San-Wu Tang and Hou-Po-Da-Huang Tang by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of six lignans in fruits with different colours of Schisandra chinensis by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. e-nps.or.kr [e-nps.or.kr]
quantification of Schisanlignone C in herbal extracts
An Application Note and Protocol for the Quantification of Schisanlignone C in Herbal Extracts
Introduction
Schisandra chinensis (Turcz.) Baill. and Schisandra sphenanthera Rehd. et Wils. are medicinal plants renowned for their rich content of dibenzocyclooctadiene lignans, which are believed to be responsible for their therapeutic effects.[1][2] These lignans, including compounds like schisandrin, schisandrol B, and gomisin A, are the subject of extensive research for their pharmacological activities.[3][4] this compound, a member of this lignan family, is also of interest to researchers. The accurate is crucial for quality control, standardization of herbal products, and pharmacokinetic studies.
This document provides a detailed protocol for the using High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). While specific quantitative data for this compound is not widely available in published literature, the methodologies presented here are based on established protocols for the analysis of structurally related lignans from Schisandra species and can be adapted for the precise quantification of this compound.[5][6]
Quantitative Data Summary
While quantitative data specifically for this compound is limited in the available literature, the following table presents representative content of other major lignans found in Schisandra chinensis fruit, as determined by HPLC. This data serves as a reference for the expected concentration range of lignans in these extracts. Researchers can populate a similar table with their own data for this compound upon method validation.
Table 1: Representative Content of Major Lignans in Schisandra chinensis
| Lignan | Content Range (mg/g of dried fruit) | Reference |
| Schisandrin | 8.41 ± 0.30 | [7] |
| Gomisin A | 3.01 ± 0.13 | [7] |
| Deoxyschizandrin | 1.06 ± 0.05 | [7] |
| Gomisin N | 7.69 ± 0.30 | [7] |
| Wuweizisu C | 1.68 ± 0.06 | [7] |
Experimental Protocols
The quantification of this compound requires a systematic workflow, from sample preparation to chromatographic analysis. The following protocols provide a step-by-step guide for researchers.
Sample Preparation: Extraction of Lignans from Herbal Material
Effective extraction is critical for the accurate quantification of this compound. Ultrasonic-assisted extraction with methanol is a common and efficient method.
Materials and Reagents:
-
Dried herbal material (e.g., Schisandra fruits)
-
Methanol (HPLC grade)
-
Analytical balance
-
Grinder or mill
-
Ultrasonic bath
-
Centrifuge
-
Volumetric flasks
-
Syringe filters (0.22 µm or 0.45 µm)
Protocol:
-
Grinding: Grind the dried herbal material into a fine powder (approximately 40-60 mesh) to increase the surface area for extraction.
-
Weighing: Accurately weigh about 1.0 g of the powdered sample into a conical flask.
-
Solvent Addition: Add 50 mL of methanol to the flask.
-
Ultrasonic Extraction: Place the flask in an ultrasonic bath and extract for 30 minutes at room temperature.
-
Centrifugation: After extraction, centrifuge the mixture at 4000 rpm for 10 minutes to separate the supernatant from the solid residue.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.
References
- 1. [Simultaneous quantitative analysis of four lignanoids in Schisandra chinensis by quantitative analysis of multi-components by single marker] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | An analysis of the nutritional effects of Schisandra chinensis components based on mass spectrometry technology [frontiersin.org]
- 3. A Comprehensive Review of the Main Lignan Components of Schisandra chinensis (North Wu Wei Zi) and Schisandra sphenanthera (South Wu Wei Zi) and the Lignan-Induced Drug-Drug Interactions Based on the Inhibition of Cytochrome P450 and P-Glycoprotein Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative analysis of six lignans in fruits with different colours of Schisandra chinensis by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [논문]A sensitive UHPLC–MS/MS method for the simultaneous quantification of three lignans in human plasma and its application to a pharmacokinetic study [scienceon.kisti.re.kr]
Application Notes and Protocols for the Synthesis of Schisanlignone C Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of Schisanlignone C analogues, a class of dibenzocyclooctadiene lignans with significant therapeutic potential. The protocols are based on a biomimetic approach, which mimics the natural biosynthetic pathway of these compounds. Additionally, this document outlines the evaluation of their biological activities, including anti-cancer and anti-inflammatory effects, and provides insights into their mechanism of action through the modulation of key signaling pathways.
Introduction
This compound and its analogues are natural products isolated from plants of the Schisandra genus.[1] These compounds have garnered considerable interest in the scientific community due to their diverse pharmacological activities, including hepatoprotective, anti-inflammatory, and anticancer properties.[1][2] The core structure of these lignans is a dibenzocyclooctadiene ring system, which is biosynthetically formed through the oxidative dimerization of two phenylpropanoid units.[3] Understanding the synthesis and biological activity of these analogues is crucial for the development of new therapeutic agents.
Data Presentation
Table 1: Anti-proliferative Activity of this compound Analogues in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Analogue 1 | HTB-26 (Breast Cancer) | 10-50 | [4] |
| Analogue 2 | PC-3 (Prostate Cancer) | 10-50 | [4] |
| Analogue 3 | HepG2 (Hepatocellular Carcinoma) | 10-50 | [4] |
| Analogue 4 | HCT116 (Colon Cancer) | 22.4 | [4] |
| Analogue 5 | AGS (Gastric Cancer) | 15.2 | [5] |
Table 2: Anti-inflammatory Activity of this compound Analogues
| Compound | Assay | Cell Line | Inhibition | Reference |
| Analogue A | Nitric Oxide (NO) Production | RAW 264.7 | Significant decrease | [5] |
| Analogue B | TNF-α, IL-1β, IL-6 Expression | RAW 264.7 | Effective attenuation | [5] |
| Schisandrin A | Carrageenan-induced paw edema | Mice | Significant inhibition | [6] |
| Cajanin | NO Production | RAW 264.7 | IC50 = 19.38 µM | [7] |
| Cajanin | IL-6 Production | RAW 264.7 | IC50 = 7.78 µM | [7] |
Experimental Protocols
Protocol 1: Biomimetic Synthesis of a this compound Analogue
This protocol describes a representative biomimetic synthesis of a dibenzocyclooctadiene lignan, which is a core structure of this compound analogues. The key step is an oxidative cyclization of a trans-2,3-dibenzylbutyrolactone precursor.[3][8]
Materials:
-
trans-2,3-dibenzylbutyrolactone precursor
-
Phenyliodonium diacetate (PIDA)
-
Aqueous methanol
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Preparation of the Dibenzylbutyrolactone Precursor: Synthesize the appropriately substituted trans-2,3-dibenzylbutyrolactone precursor using established methods. Asymmetric synthesis can be employed to control the stereochemistry.
-
Oxidative Cyclization:
-
Dissolve the trans-2,3-dibenzylbutyrolactone precursor in aqueous methanol.
-
Add phenyliodonium diacetate (PIDA) to the solution.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the crude 4-hydroxycyclohexa-2,5-dienone intermediate.[3]
-
-
Rearrangement to the Dibenzocyclooctadiene Core:
-
Dissolve the crude intermediate in dichloromethane.
-
Add trifluoroacetic acid (TFA) to catalyze the rearrangement.
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Neutralize the reaction with saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane.
-
Dry the organic layer and concentrate under reduced pressure.[3]
-
-
Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired this compound analogue.
-
Further Functional Group Manipulations: If necessary, perform subsequent reactions to modify the functional groups on the aromatic rings or the lactone moiety to obtain other analogues.
Protocol 2: In Vitro Anti-proliferative Activity Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of the synthesized this compound analogues on cancer cell lines.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., HepG2, HeLa)[3]
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Synthesized this compound analogues dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.[3]
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogues and a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.
Protocol 3: In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)
This protocol measures the ability of the synthesized analogues to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[3]
Materials:
-
RAW 264.7 macrophage cells
-
96-well plates
-
Complete culture medium
-
Lipopolysaccharide (LPS)
-
Synthesized this compound analogues dissolved in DMSO
-
Griess reagent
-
Sodium nitrite standard solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
-
Pre-treatment: Pre-treat the cells with various concentrations of the lignan compounds for 1-2 hours.[3]
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 18-24 hours.[3]
-
Supernatant Collection: Collect the culture supernatant from each well.
-
Griess Reaction: Add Griess reagent to the supernatant and incubate for 10-15 minutes at room temperature.[3]
-
Absorbance Measurement: Measure the absorbance at 540 nm.[3]
-
Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve and determine the percentage of NO inhibition.[3]
Mandatory Visualization
Caption: Biomimetic synthesis workflow for this compound analogues.
Caption: Lignan-mediated inhibition of NF-κB and MAPK signaling pathways.
References
- 1. Comprehensive review of dibenzocyclooctadiene lignans from the Schisandra genus: anticancer potential, mechanistic insights and future prospects in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dibenzocyclooctadiene Lignans from Schisandra chinensis with Anti-Inflammatory Effects [mdpi.com]
- 3. Antioxidant, Anti-Inflammatory, Anti-Menopausal, and Anti-Cancer Effects of Lignans and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isolation, Identification, Anti-Inflammatory, and In Silico Analysis of New Lignans from the Resin of Ferula sinkiangensis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evidence of anti-inflammatory activity of Schizandrin A in animal models of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Activity of Cajanin, an Isoflavonoid Derivative Isolated from Canavalia lineata Pods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effective, direct biomimetic synthesis of dibenzocyclooctene lignans by hypervalent iodine oxidation of phenolic dibenzylbutyrolactones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Development of a Stable Formulation for Schisanlignone C
For Researchers, Scientists, and Drug Development Professionals
1.0 Introduction
Schisanlignone C is a dibenzocyclooctadiene lignan, a class of naturally occurring polyphenolic compounds known for their diverse and potent biological activities. The therapeutic potential of many lignans is often hindered by challenges in formulation, primarily stemming from poor aqueous solubility and potential chemical instability. The development of a stable and bioavailable formulation is therefore a critical step in the preclinical and clinical development of this compound.
These application notes provide a comprehensive framework for the systematic characterization and formulation of this compound. The protocols outlined herein describe the necessary steps to understand its physicochemical properties, identify potential degradation pathways, and develop a robust, stability-indicating analytical method. This information is crucial for selecting an appropriate formulation strategy to ensure the stability, safety, and efficacy of the final drug product.
2.0 Physicochemical Characterization of this compound
A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental to rational formulation design. Due to the limited availability of public data for this compound, the following table includes both reported data and computationally predicted values. Experimental verification of these properties is a mandatory first step.
Table 1: Physicochemical Properties of this compound
| Property | Reported/Predicted Value | Significance in Formulation Development |
| Molecular Formula | C₂₄H₃₀O₇ | Used for molecular weight calculation and elemental analysis. |
| Molecular Weight | 430.49 g/mol | Influences diffusion, solubility, and dissolution rate. |
| Solubility (Organic) | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[1] | Essential for selecting solvents for analytical method development, processing, and certain formulation types (e.g., lipid-based). |
| Aqueous Solubility | Predicted: Very low (<0.1 mg/L). Experimental verification required. | A key determinant of dissolution rate and oral bioavailability. Indicates the need for solubility enhancement techniques. |
| LogP (o/w) | Predicted: ~3.5 - 4.5. Experimental verification required. | Indicates high lipophilicity. Suggests potential for good membrane permeability but also challenges with aqueous solubility. |
| pKa | Predicted: Non-ionizable within physiological pH range (1-8). Experimental verification required. | The absence of ionizable groups suggests that pH modification will not be an effective strategy for solubility enhancement. |
3.0 Experimental Protocols
The following protocols provide detailed methodologies for the essential experiments required to develop a stable formulation for this compound.
Protocol 1: Development of a Stability-Indicating HPLC Method
Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method capable of accurately quantifying this compound in the presence of its degradation products and formulation excipients.
Materials and Equipment:
-
This compound reference standard
-
HPLC system with a UV/Vis or Photodiode Array (PDA) detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC-grade acetonitrile, methanol, and water
-
Acids and bases for mobile phase modification (e.g., formic acid, ammonium acetate)
-
Volumetric flasks, pipettes, and autosampler vials
Methodology:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
For formulation samples, dissolve and dilute the formulation in the same solvent to achieve a final concentration within the calibration range.
-
-
Chromatographic Conditions Development:
-
Column: Start with a C18 column.
-
Mobile Phase:
-
Begin with a gradient elution to separate the main peak from any impurities or degradants.
-
Mobile Phase A: Water with 0.1% formic acid (for improved peak shape).
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Example Gradient: Start at 40% B, increase to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Scan the UV spectrum of this compound using the PDA detector to determine the wavelength of maximum absorbance (λmax). Set the detector to monitor at this wavelength.
-
-
Method Validation (as per ICH Q2(R1) Guidelines):
-
Specificity: Analyze stressed samples (from Protocol 2) to ensure that the peak for this compound is free from interference from degradation products. Use a PDA detector to assess peak purity.
-
Linearity: Inject the calibration standards and plot the peak area versus concentration. The correlation coefficient (r²) should be >0.999.
-
Accuracy: Perform recovery studies by spiking a placebo formulation with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, 120%).
-
Precision: Determine repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a standard solution. The relative standard deviation (RSD) should be <2%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).
-
Protocol 2: Forced Degradation (Stress Testing) Studies
Objective: To identify the potential degradation pathways of this compound and to generate degradation products for the validation of the stability-indicating HPLC method.
dot
Caption: Workflow for conducting forced degradation studies on this compound.
Methodology:
-
Preparation: Prepare a solution of this compound at approximately 1 mg/mL. Due to its poor aqueous solubility, a co-solvent such as acetonitrile (ACN) or methanol may be required.[1][2][3] Prepare a control sample stored at 4°C in the dark.
-
Acid Hydrolysis:
-
Mix the this compound solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Incubate the sample at 60°C. Withdraw aliquots at 2, 4, 8, and 24 hours.
-
Neutralize the aliquots with 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix the this compound solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Incubate at 60°C and sample at the same time points as the acid hydrolysis.
-
Neutralize the aliquots with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix the this compound solution with an appropriate volume of 30% H₂O₂ to achieve a final concentration of 3% H₂O₂.[1]
-
Store the sample at room temperature, protected from light. Sample at 2, 4, 8, and 24 hours.
-
-
Thermal Degradation:
-
In Solution: Keep the this compound solution at 80°C in a sealed vial.
-
Solid State: Place this compound powder in a vial and store it at 80°C.
-
Sample at 1, 3, and 7 days. For the solid sample, dissolve in solvent before analysis.
-
-
Photolytic Degradation:
-
Expose both the solid powder and the solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Analysis: Analyze all samples using the developed stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the parent compound.[2] If degradation is too rapid or too slow, adjust the temperature or concentration of the stressor accordingly.
Protocol 3: Excipient Compatibility Studies
Objective: To evaluate the compatibility of this compound with commonly used pharmaceutical excipients to identify any potential interactions that could compromise the stability of the final formulation.
Methodology:
-
Excipient Selection: Choose a range of common excipients based on the intended dosage form (e.g., oral solid dose). Examples include:
-
Fillers: Microcrystalline cellulose, Lactose, Dicalcium phosphate.
-
Binders: Povidone (PVP), Hydroxypropyl methylcellulose (HPMC).
-
Disintegrants: Croscarmellose sodium, Sodium starch glycolate.
-
Lubricants: Magnesium stearate.
-
Surfactants: Sodium lauryl sulfate, Polysorbate 80.
-
-
Sample Preparation:
-
Prepare binary mixtures of this compound and each excipient, typically in a 1:1 or 1:5 ratio (API:Excipient) by weight.
-
Prepare a control sample of this compound alone.
-
Add a small amount of water (e.g., 5-10% w/w) to one set of samples to simulate wet granulation conditions.
-
-
Storage Conditions:
-
Store all samples in sealed vials under accelerated stability conditions (e.g., 40°C / 75% RH) for 4 weeks.
-
-
Analysis:
-
At initial, 1, 2, and 4-week time points, analyze the samples.
-
Visual Inspection: Note any changes in color, appearance, or physical state.
-
HPLC Analysis: Quantify the amount of remaining this compound and look for the appearance of any new degradation peaks compared to the control sample.
-
4.0 Data Presentation and Interpretation
All quantitative results from the stability and compatibility studies should be tabulated to facilitate comparison and interpretation.
Table 2: Example Data Summary for Forced Degradation of this compound
| Stress Condition | Duration | % Assay of this compound | % Total Degradation | Number of Degradants | RRT of Major Degradant |
| Control (4°C) | 24 hrs | 99.8 | 0.2 | 1 | - |
| 0.1 M HCl @ 60°C | 24 hrs | 85.2 | 14.8 | 3 | 0.85 |
| 0.1 M NaOH @ 60°C | 8 hrs | 78.9 | 21.1 | 2 | 1.15 |
| 3% H₂O₂ @ RT | 24 hrs | 91.5 | 8.5 | 2 | 0.92 |
| Thermal (80°C, Solution) | 7 days | 95.1 | 4.9 | 1 | 0.88 |
| Photolytic (ICH Conditions) | - | 96.3 | 3.7 | 1 | 1.08 |
RRT: Relative Retention Time
5.0 Formulation Strategies and Visualization
Based on the predicted physicochemical properties (poor aqueous solubility, high lipophilicity), several formulation strategies should be considered to enhance the stability and bioavailability of this compound.
Caption: Generalized potential degradation pathways for lignan structures.
The successful development of a stable formulation for this compound requires a systematic, data-driven approach. The protocols detailed in these application notes provide a clear pathway for researchers to characterize the API, understand its stability liabilities, and select an appropriate formulation strategy. By following these guidelines, drug development professionals can overcome the challenges associated with poorly soluble compounds and advance this compound towards clinical application.
References
Application Notes and Protocols for Testing Schisanlignone C Bioactivity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the diverse biological activities of Schisanlignone C, a bioactive lignan with demonstrated anti-inflammatory, neuroprotective, and anticancer properties. The following protocols are designed to be used in a laboratory setting to investigate the cellular and molecular mechanisms underlying the bioactivity of this compound.
Overview of this compound Bioactivities
This compound, a lignan isolated from Schisandra chinensis, has garnered significant interest for its therapeutic potential. Preclinical studies have revealed its involvement in key cellular processes, including the modulation of inflammatory responses, protection against oxidative stress-induced neuronal cell death, and induction of apoptosis in cancer cells.[1] These effects are attributed to its ability to influence critical signaling pathways such as NF-κB, Nrf-2/HO-1, and MAPK.[2]
Experimental Protocols
The following section details standardized cell culture protocols to assess the anti-inflammatory, neuroprotective, and anticancer effects of this compound.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is fundamental for determining the cytotoxic effects of this compound and for establishing appropriate concentration ranges for subsequent bioactivity assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.[3][4]
Materials:
-
Cell line of interest (e.g., RAW 264.7, SH-SY5Y, U937)
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)[3]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[5][6]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.[6]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the old medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[6]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 1.5-4 hours at 37°C.[5][6]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-130 µL of solubilization solution to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[4]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Data Presentation:
| Concentration of this compound (µM) | Absorbance (OD 570 nm) | Cell Viability (%) |
| 0 (Vehicle Control) | 100 | |
| 1 | ||
| 10 | ||
| 25 | ||
| 50 | ||
| 100 |
Anti-inflammatory Activity in LPS-stimulated RAW 264.7 Macrophages
This protocol assesses the ability of this compound to inhibit the inflammatory response induced by lipopolysaccharide (LPS) in the murine macrophage cell line RAW 264.7.[7][8]
Materials:
-
RAW 264.7 cells
-
Complete DMEM medium
-
This compound stock solution
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent for Nitric Oxide (NO) measurement
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Reagents for Western blot analysis (see section 2.5)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for NO and cytokine assays, 6-well for Western blot) and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.[7]
-
Nitric Oxide Measurement: Collect the cell culture supernatant. Mix 100 µL of the supernatant with 100 µL of Griess reagent and incubate at room temperature for 15 minutes.[7] Measure the absorbance at 540 nm. A sodium nitrite standard curve should be used to quantify NO production.[7]
-
Cytokine Measurement: Measure the levels of TNF-α, IL-6, and IL-1β in the cell culture supernatant using specific ELISA kits according to the manufacturer's instructions.[8][9]
-
Western Blot Analysis: Analyze the expression of iNOS, COX-2, and the activation of the NF-κB pathway in cell lysates (see protocol 2.5).
Data Presentation:
| Treatment | NO Production (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | |||
| LPS (1 µg/mL) | |||
| LPS + this compound (1 µM) | |||
| LPS + this compound (10 µM) | |||
| LPS + this compound (25 µM) |
Neuroprotective Effect against H₂O₂-induced Oxidative Stress in SH-SY5Y Cells
This protocol evaluates the neuroprotective potential of this compound against hydrogen peroxide (H₂O₂)-induced oxidative stress in the human neuroblastoma cell line SH-SY5Y.[10][11][12]
Materials:
-
SH-SY5Y cells
-
Complete DMEM/F12 medium
-
This compound stock solution
-
Hydrogen peroxide (H₂O₂)
-
Reagents for MTT assay (see section 2.1)
-
Reagents for apoptosis assay (see section 2.4)
-
Reagents for Western blot analysis (see section 2.5)
Procedure:
-
Cell Seeding and Differentiation (Optional): Seed SH-SY5Y cells. For a more neuron-like model, cells can be differentiated with retinoic acid.
-
Pre-treatment: Pre-treat the cells with different concentrations of this compound for a specified period (e.g., 2 or 24 hours).[11]
-
Oxidative Stress Induction: Expose the cells to H₂O₂ (e.g., 0.25-0.5 mM) for a defined duration (e.g., 2-24 hours) to induce oxidative damage.[11]
-
Cell Viability Assessment: Perform an MTT assay to determine the protective effect of this compound on cell viability.
-
Apoptosis Assessment: Analyze the extent of apoptosis using Annexin V/PI staining (see protocol 2.4).
-
Western Blot Analysis: Investigate the effect of this compound on signaling pathways related to oxidative stress and cell survival, such as the MAPK and Nrf-2/HO-1 pathways (see protocol 2.5).
Data Presentation:
| Treatment | Cell Viability (%) | Apoptotic Cells (%) |
| Control | 100 | |
| H₂O₂ | ||
| H₂O₂ + this compound (1 µM) | ||
| H₂O₂ + this compound (10 µM) | ||
| H₂O₂ + this compound (25 µM) |
Anticancer Activity: Apoptosis Induction in U937 Cells
This protocol is designed to assess the pro-apoptotic activity of this compound on the human leukemic cell line U937.[1] Apoptosis is quantified using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[1]
Materials:
-
U937 cells
-
Complete RPMI-1640 medium[13]
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture U937 cells in suspension. Seed the cells at a density of 1 x 10⁵ to 2 x 10⁶ viable cells/mL.[13] Treat the cells with various concentrations of this compound for 24-48 hours.
-
Cell Harvesting and Washing: After treatment, collect the cells by centrifugation. Wash the cells twice with cold PBS.[1]
-
Annexin V and PI Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.[14]
-
Incubation: Incubate the cells for 10-20 minutes at room temperature in the dark.[14]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Healthy cells will be Annexin V and PI negative. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be both Annexin V and PI positive.
Data Presentation:
| Treatment | Healthy Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Control | |||
| This compound (25 µM) | |||
| This compound (50 µM) | |||
| This compound (100 µM) |
Western Blot Analysis of MAPK and NF-κB Signaling Pathways
This protocol outlines the procedure for analyzing the protein expression and phosphorylation status of key components of the MAPK and NF-κB signaling pathways by Western blotting.[15][16][17]
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-p65, anti-p65, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with specific primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and incubate with ECL substrate. Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Visualization of Workflows and Signaling Pathways
The following diagrams illustrate the experimental workflows and the key signaling pathways modulated by this compound.
Caption: General experimental workflows for assessing the bioactivity of this compound.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Modulation of the MAPK signaling pathway by this compound.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MTT (Assay protocol [protocols.io]
- 7. Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish [mdpi.com]
- 8. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oxidative stress in SH-SY5Y cells on exposure to hydrogen peroxide | Research, Society and Development [rsdjournal.org]
- 11. mdpi.com [mdpi.com]
- 12. Silibinin Protects against H2O2-Induced Oxidative Damage in SH-SY5Y Cells by Improving Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. static.igem.org [static.igem.org]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols for the Purity Assessment of Schisanlignone C
Introduction
Schisanlignone C, also known as Schisandrin C, is a bioactive dibenzocyclooctadiene lignan isolated from plants of the Schisandra genus, notably Schisandra chinensis.[1][2][3][4][5] As a compound of interest for its diverse biological activities, including anticancer, anti-inflammatory, and antioxidant effects, ensuring its purity is critical for research, development, and potential therapeutic applications.[1][2] This document provides detailed application notes and protocols for the purity assessment of this compound using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Physicochemical Properties of this compound
-
Appearance : Solid
-
Solubility : Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[7]
High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is a robust and widely used method for the quantification and purity assessment of this compound and other related lignans.
Experimental Protocol: HPLC-UV Purity Assessment
This protocol is adapted from a validated method for the simultaneous determination of eleven lignans in Schisandra chinensis.[8]
1.1.1. Instrumentation and Chromatographic Conditions
-
HPLC System : An Agilent 1100 Series HPLC system or equivalent, equipped with a vacuum degasser, binary pump, autosampler, thermostated column compartment, and a diode-array detector (DAD).[9]
-
Column : Elite ODS C18, 250 mm × 4.6 mm, 5 µm particle size.
-
Mobile Phase :
-
A: Acetonitrile
-
B: Water
-
-
Gradient Elution : A linear gradient can be optimized based on the specific separation requirements. A starting point is a gradient from 60% A to 100% A over a specified period.
-
Flow Rate : 1.0 mL/min
-
Column Temperature : 30°C
-
Detection Wavelength : 217 nm[8]
-
Injection Volume : 10 µL
1.1.2. Sample and Standard Preparation
-
Standard Stock Solution : Accurately weigh a known amount of this compound reference standard and dissolve it in methanol to prepare a stock solution (e.g., 1 mg/mL).
-
Working Standard Solutions : Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations within the desired linear range (e.g., 4.56-27.36 µg/mL).[8]
-
Sample Solution : Accurately weigh the this compound sample to be tested, dissolve it in methanol, and dilute to a concentration within the calibration range.
-
Filtration : Prior to injection, filter all solutions through a 0.45 µm syringe filter.
1.1.3. Data Analysis and Purity Calculation
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the linearity of the method by calculating the correlation coefficient (r²) of the calibration curve.
-
Inject the sample solution and determine the concentration of this compound from the calibration curve.
-
Calculate the purity of the sample using the following formula:
Purity (%) = (Concentration from calibration curve / Theoretical concentration) x 100
Method Validation Parameters
The following table summarizes typical validation parameters for an HPLC-UV method for lignan analysis.
| Parameter | Typical Value/Range | Reference |
| Linearity (r²) | ≥ 0.9995 | [8] |
| Linear Range (µg/mL) | 4.56 - 27.36 | [8] |
| Limit of Detection (LOD) (mg/g) | 0.12 - 0.57 | [10] |
| Limit of Quantification (LOQ) (mg/g) | 0.41 - 1.89 | [10] |
| Accuracy (Recovery %) | 92.20 - 107.01 | [10] |
| Precision (RSD %) | < 2.0 | [8] |
| Reproducibility (RSD %) | < 1.08 | [8] |
| Stability (at room temp.) | Stable within 72 hours | [8] |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides higher sensitivity and selectivity for the detection and quantification of this compound, especially in complex matrices.
Experimental Protocol: LC-MS/MS Purity Assessment
This protocol is based on methods developed for the analysis of Schisandra lignans.[11][12]
2.1.1. Instrumentation and Conditions
-
LC System : A rapid resolution liquid chromatography system (e.g., Agilent 1200 series) or UFLC system.
-
Mass Spectrometer : A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Column : Agilent SB-C18, 100 mm × 3.0 mm, 1.8 µm, or equivalent.[11]
-
Mobile Phase :
-
A: 0.1% Formic acid in Water
-
B: Methanol
-
-
Gradient Elution : A typical gradient could be: 0-15 min (60%-100% B), 15-25 min (100% B).[11]
-
Flow Rate : 0.3 mL/min[11]
-
Column Temperature : 30°C[11]
-
Ionization Mode : Positive Electrospray Ionization (ESI+)
-
MS Detection : Multiple Reaction Monitoring (MRM) for quantitative analysis. The precursor ion for this compound ([M+H]⁺) is m/z 385.16, and product ions would be determined by direct infusion of a standard solution.
2.1.2. Sample and Standard Preparation
Preparation is similar to the HPLC-UV method, using methanol as the solvent. Concentrations for LC-MS/MS are typically much lower, in the ng/mL range.
Method Validation Parameters
The following table summarizes typical validation parameters for an LC-MS/MS method for lignan analysis.
| Parameter | Typical Value/Range | Reference |
| Linearity (r²) | > 0.99 | [12] |
| Linear Range (ng/mL) | 20.0 - 1000.0 (for Schisandrin B) | [12][13] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 5 (for Schisandrin) | [11][14] |
| Accuracy (RE %) | -4.03 to +3.93 | [12] |
| Precision (RSD %) | 1.51 - 5.4 | [12] |
| Recovery (%) | 85.25 - 91.71 | [12][13] |
| Matrix Effect (%) | 88.01 - 94.59 | [12][13] |
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for an identical reference standard for calibration. Purity is determined by comparing the integral of a specific analyte signal to the integral of a certified internal standard.
Experimental Protocol: ¹H-qNMR Purity Assessment
3.1.1. Instrumentation and Parameters
-
NMR Spectrometer : 500 MHz or higher field NMR spectrometer.
-
Solvent : A deuterated solvent in which both the analyte and internal standard are soluble (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard (IS) : A certified reference material with known purity, containing protons that resonate in a clear region of the spectrum (e.g., maleic acid, dimethyl sulfone).
-
Key ¹H-NMR Parameters :
-
Pulse Program : Standard 90° pulse sequence.
-
Relaxation Delay (d1) : ≥ 5 x T₁ of the slowest relaxing proton (both analyte and IS).
-
Number of Scans : Sufficient to achieve a signal-to-noise ratio >250:1 for the signals to be integrated.
-
Acquisition Time : Sufficient to ensure high digital resolution.
-
3.1.2. Sample Preparation
-
Accurately weigh the this compound sample (analyte) and the internal standard into a clean vial.
-
Dissolve the mixture in a precise volume of deuterated solvent.
-
Transfer the solution to an NMR tube.
3.1.3. Data Analysis and Purity Calculation
-
Acquire the ¹H-NMR spectrum and carefully phase and baseline correct the spectrum.
-
Select well-resolved, non-overlapping signals for both this compound and the internal standard for integration. Based on the structure of dibenzocyclooctadiene lignans, signals from methoxy groups or aromatic protons are often suitable.
-
Integrate the selected signals.
-
Calculate the purity of this compound using the following formula:
Purity (%) = (I_analyte / N_analyte) x (N_IS / I_IS) x (MW_analyte / m_analyte) x (m_IS / MW_IS) x P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Visualizations
Experimental and Logical Workflows
Caption: General workflow for purity assessment.
Signaling Pathway
This compound has been shown to inhibit lipid accumulation by regulating adipogenesis and lipolysis through the AMPK signaling pathway.[15] Related lignans like Schisantherin A are known to modulate key cellular signaling pathways such as PI3K/AKT and MAPK, which are crucial in cell proliferation, survival, and inflammation.[9][16][17][18] The following diagram illustrates a simplified, representative signaling pathway potentially affected by this compound.
Caption: Potential signaling pathways of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Schisandrin - Wikipedia [en.wikipedia.org]
- 4. caymanchem.com [caymanchem.com]
- 5. Schisandrin C | C22H24O6 | CID 443027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound CAS#: 144606-83-7 [m.chemicalbook.com]
- 7. This compound | CAS:144606-83-7 | Lignans | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. jfda-online.com [jfda-online.com]
- 9. Frontiers | The Role of PI3K/AKT Signaling Pathway in Drug-induced Inhibition of Cancer Proliferation [frontiersin.org]
- 10. Validation of a method for the simultaneous determination of four schisandra lignans in the raw herb and commercial dried aqueous extracts of Schisandra chinensis (Wu Wei Zi) by RP-LC with DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of Schizandrin and Its Pharmaceutical Products Assessed Using a Validated LC–MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A LC-MS/MS Method for Quantifying the Schisandrin B and Exploring Its Intracellular Exposure Correlating Antitumor Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacokinetics of Schizandrin and Its Pharmaceutical Products Assessed Using a Validated LC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Schisandrin C isolated from Schisandra chinensis fruits inhibits lipid accumulation by regulating adipogenesis and lipolysis through AMPK signaling in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Role of PI3K/AKT and MAPK Signaling Pathways in Erythropoietin Signalization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: Schisanlignone C as a Chemical Marker for Quality Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schisanlignone C, a lignan compound, is a potential chemical marker for the quality control of botanical extracts and herbal medicinal products. Its quantification ensures the consistency, efficacy, and safety of these products. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), an overview of its expected pharmacokinetic properties, and insights into its biological activities and mechanisms of action.
Quality Control: Quantification of this compound by HPLC-UV
A validated HPLC-UV method is crucial for the accurate quantification of this compound in raw materials and finished products. The following protocol is a general guideline that can be adapted and validated for specific matrices.
Experimental Protocol: HPLC-UV Method for this compound Quantification
Objective: To quantify the concentration of this compound in a sample matrix.
Materials and Reagents:
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, ultrapure)
-
Formic acid (or other suitable modifier)
-
Sample containing this compound (e.g., plant extract, formulated product)
-
Syringe filters (0.22 µm or 0.45 µm)
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reversed-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
Sonicator
-
Vortex mixer
-
Volumetric flasks and pipettes
Procedure:
-
Standard Solution Preparation:
-
Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to prepare a stock solution of 1 mg/mL.
-
Perform serial dilutions of the stock solution with methanol to prepare a series of calibration standards at concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
For Plant Material: Accurately weigh 1 g of the powdered plant material. Extract with 50 mL of methanol in a sonicator for 30 minutes. Centrifuge the extract and collect the supernatant. Filter the supernatant through a 0.45 µm syringe filter.
-
For Formulated Products: The preparation will depend on the formulation matrix. A suitable extraction method should be developed to isolate this compound from excipients. The final extract should be filtered through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions:
-
The following conditions are a starting point and may require optimization:
-
Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B). A typical gradient could be: 0-20 min, 30-70% A; 20-25 min, 70-100% A; 25-30 min, 100% A.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: Determined by UV scan of this compound (typically in the range of 210-280 nm).
-
-
-
Analysis:
-
Inject the calibration standards to construct a calibration curve (peak area vs. concentration).
-
Inject the prepared sample solutions.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
-
Method Validation Parameters
To ensure the reliability of the quantitative data, the HPLC-UV method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters are summarized in the table below.
| Parameter | Acceptance Criteria | Typical Procedure |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | Analyze a minimum of five concentrations of the reference standard. Plot peak area against concentration and perform linear regression. |
| Accuracy | Recovery between 98-102% | Spike a blank matrix with known concentrations of the reference standard at three levels (low, medium, high) and calculate the percentage recovery. |
| Precision | Relative Standard Deviation (RSD) ≤ 2% | Intra-day: Analyze replicate injections of a standard solution on the same day. Inter-day: Analyze replicate injections on different days. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 | Determined by injecting progressively lower concentrations of the reference standard. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 | Determined by injecting progressively lower concentrations of the reference standard with acceptable precision and accuracy. |
| Specificity | No interfering peaks at the retention time of the analyte | Analyze blank matrix, placebo formulation, and stressed samples to ensure the peak for this compound is pure. |
Experimental Workflow
Caption: Workflow for the quantification of this compound by HPLC-UV.
Pharmacokinetic Profile (ADME)
Expected ADME Properties
Lignans, in general, exhibit the following pharmacokinetic characteristics:
-
Absorption: Oral bioavailability can be low and variable due to factors like poor aqueous solubility and first-pass metabolism. Tmax values for similar lignans can range from 20 minutes to several hours.
-
Distribution: Lignans can distribute to various tissues. Their ability to cross the blood-brain barrier is of particular interest for neuroprotective effects.
-
Metabolism: Lignans undergo extensive phase I (e.g., hydroxylation, demethylation) and phase II (e.g., glucuronidation, sulfation) metabolism, primarily in the liver and intestines.
-
Excretion: Metabolites are primarily excreted in urine and feces.
In Vitro ADME Assays
To characterize the ADME profile of this compound, a series of in vitro assays are recommended:
| Assay | Purpose | Experimental System |
| Solubility | Determine aqueous solubility | Buffer solutions at different pH values |
| Permeability | Assess intestinal absorption potential | Caco-2 cell monolayer assay |
| Metabolic Stability | Evaluate susceptibility to metabolism | Liver microsomes, S9 fraction, or hepatocytes |
| CYP450 Inhibition | Identify potential for drug-drug interactions | Recombinant CYP450 enzymes |
| Plasma Protein Binding | Determine the extent of binding to plasma proteins | Equilibrium dialysis or ultrafiltration |
Biological Activity and Mechanism of Action
Lignans isolated from Schisandra species, including compounds structurally related to this compound, have demonstrated significant anti-inflammatory and neuroprotective properties.[1][2][3] The mechanisms of action often involve the modulation of key signaling pathways.
Anti-Inflammatory Activity
Schisandra lignans have been shown to suppress the production of pro-inflammatory mediators.[1][2][3]
Key Signaling Pathways:
-
NF-κB (Nuclear Factor-kappa B) Pathway: Lignans can inhibit the activation of NF-κB, a master regulator of inflammation. This is often achieved by preventing the phosphorylation and degradation of its inhibitory protein, IκBα.[1][3] The inhibition of NF-κB leads to the downregulation of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., iNOS, COX-2).[3]
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK signaling cascade (including ERK, JNK, and p38) is another critical pathway in the inflammatory response. Lignans can suppress the phosphorylation of these kinases, thereby inhibiting downstream inflammatory events.[3]
Caption: Anti-inflammatory signaling pathways modulated by this compound.
Neuroprotective Activity
The neuroprotective effects of lignans are often attributed to their antioxidant and anti-inflammatory properties.
Key Signaling Pathways:
-
Nrf2 (Nuclear factor erythroid 2-related factor 2)/HO-1 (Heme oxygenase-1) Pathway: Lignans can activate the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response.[4] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Upon activation, Nrf2 translocates to the nucleus and induces the expression of antioxidant enzymes, such as HO-1, which protect neurons from oxidative stress.
Caption: Neuroprotective Nrf2/HO-1 signaling pathway activated by this compound.
Conclusion
This compound holds promise as a chemical marker for the quality control of herbal products. The protocols and information provided herein offer a framework for its analytical quantification, understanding its potential pharmacokinetic behavior, and exploring its biological activities. Further research is warranted to establish a fully validated, matrix-specific analytical method and to elucidate the complete pharmacokinetic profile and mechanisms of action of this compound.
References
- 1. scispace.com [scispace.com]
- 2. mdpi.com [mdpi.com]
- 3. Schisantherin A exhibits anti-inflammatory properties by down-regulating NF-kappaB and MAPK signaling pathways in lipopolysaccharide-treated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Schisanlignone C in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current understanding and experimental protocols for the application of Schisanlignone C (also known as Schisandrin C) in the context of neurodegenerative disease models. The focus is on its neuroprotective and anti-inflammatory properties, with detailed methodologies for key experiments.
Introduction
This compound is a bioactive dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis. Emerging research highlights its potential as a therapeutic agent for neurodegenerative diseases, primarily attributed to its potent anti-inflammatory and antioxidant activities.[1] This document outlines its application in relevant disease models and provides standardized protocols for its investigation.
Key Applications in Neurodegenerative Disease Models
This compound has demonstrated significant therapeutic potential in preclinical models of neurodegenerative diseases by mitigating key pathological features such as neuroinflammation and oxidative stress. Its effects have been most notably studied in the context of Alzheimer's disease, with related compounds from Schisandra chinensis showing promise in models of Parkinson's and Huntington's disease.
Anti-Neuroinflammatory Effects
A primary mechanism of this compound's neuroprotective action is the suppression of neuroinflammation, largely mediated by microglial cells. Inactivated microglia, the resident immune cells of the central nervous system, become activated in response to pathological stimuli, releasing a cascade of pro-inflammatory mediators that contribute to neuronal damage. This compound has been shown to inhibit the production of these inflammatory molecules.[2][3][4]
Antioxidant and Neuroprotective Effects
Oxidative stress is another critical factor in the pathogenesis of neurodegenerative disorders. This compound has been shown to enhance the cellular antioxidant defense system, thereby protecting neurons from oxidative damage.[1]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound and related compounds in various experimental models.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Concentration (µM) | Target Cytokine | Inhibition (%) | Reference |
| This compound | 1 | IL-1β | Significant | |
| 10 | IL-1β | Significant | ||
| 100 | IL-1β | Significant | ||
| 1 | IL-6 | Significant | ||
| 10 | IL-6 | Significant | ||
| 100 | IL-6 | Significant | ||
| 1 | TNF-α | Significant | ||
| 10 | TNF-α | Significant | ||
| 100 | TNF-α | Significant |
Table 2: Effect of Schisandra Lignans on Neuroinflammation and Neuroprotection
| Compound | Disease Model | Cell Type | Key Finding | Quantitative Effect | Reference |
| This compound | Neuroinflammation | BV-2 Microglia | Inhibition of NO production | Significant reduction at 20 µM | [1] |
| This compound | Neuroinflammation | BV-2 Microglia | Inhibition of PGE2 production | Significant reduction at 20 µM | [1] |
| Schisandrin A | Parkinson's Disease (MPTP model) | Primary Microglia | Inhibition of NO production | Significant decrease with 10, 20, 50 µM | [5] |
| Schisandrin A | Parkinson's Disease (MPTP model) | Primary Microglia | Inhibition of TNF-α | Significant decrease with 10, 20, 50 µM | [5] |
| Schisandrin A | Parkinson's Disease (MPTP model) | Primary Microglia | Inhibition of IL-6 | Significant decrease with 10, 20, 50 µM | [5] |
| Schizandrin | Huntington's Disease (3-NPA model) | BV-2 Microglia | Reduction of Iba-1 expression | Data not tabulated | |
| Schizandrin | Huntington's Disease (3-NPA model) | BV-2 Microglia | Reduction of p-NF-κB expression | Data not tabulated |
Signaling Pathways Modulated by this compound
This compound exerts its effects by modulating several key signaling pathways involved in inflammation and oxidative stress.
Caption: this compound inhibits pro-inflammatory signaling pathways.
Caption: this compound promotes antioxidant enzyme expression.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic or protective effects of this compound on neuronal cells.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y or PC12) or primary neurons
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Neurotoxic agent (e.g., Aβ1-42, MPP+, 6-OHDA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment:
-
For cytotoxicity assessment, replace the medium with fresh medium containing various concentrations of this compound.
-
For neuroprotection assessment, pre-treat cells with various concentrations of this compound for 1-2 hours, then add the neurotoxic agent.
-
Include appropriate controls: untreated cells, cells treated with vehicle (DMSO), and cells treated with the neurotoxic agent alone.
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the untreated control.
Caption: Workflow for the MTT cell viability assay.
Immunofluorescence Staining for Microglial Activation
This protocol is used to visualize and quantify the activation state of microglia.
Materials:
-
BV-2 microglial cells or primary microglia
-
Cell culture plates or coverslips
-
This compound stock solution
-
Inflammatory stimulus (e.g., LPS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against a microglial activation marker (e.g., Iba-1, CD68)
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Culture microglia on coverslips. Pre-treat with this compound for 1 hour, then stimulate with LPS for 24 hours.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block with 5% BSA for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash with PBS and counterstain with DAPI for 5 minutes.
-
Mounting and Imaging: Wash with PBS, mount the coverslips onto microscope slides, and visualize using a fluorescence microscope.
-
Analysis: Quantify the fluorescence intensity or changes in microglial morphology.
Western Blot for NF-κB Pathway Activation
This protocol is used to measure the levels of key proteins in the NF-κB signaling pathway.
Materials:
-
Cell or tissue lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse cells or tissues and determine the protein concentration.
-
SDS-PAGE: Denature protein samples and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add the chemiluminescent substrate, and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Future Directions
While this compound shows considerable promise, further research is warranted. Specifically, studies in animal models of Parkinson's disease, Huntington's disease, and Amyotrophic Lateral Sclerosis (ALS) are needed to expand its therapeutic profile. Additionally, more detailed dose-response studies and pharmacokinetic analyses will be crucial for its development as a clinical candidate. The exploration of synergistic effects with other neuroprotective agents could also be a valuable area of investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. sentosacy.com [sentosacy.com]
- 3. Schisandrin C: an active compound from the fruit of Schisandra chinensis in anti-inflammation and anti-oxidation | Cellular and Molecular Biology [cellmolbiol.org]
- 4. Schisandrin C: an active compound from the fruit of Schisandra chinensis in anti-inflammation and anti-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Schizandrin A Inhibits Microglia-Mediated Neuroninflammation through Inhibiting TRAF6-NF-κB and Jak2-Stat3 Signaling Pathways | PLOS One [journals.plos.org]
Investigating Schisanlignone C in Inflammatory Disease Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schisanlignone C, a dibenzocyclooctadiene lignan isolated from the fruits of Schisandra sphenanthera, has demonstrated notable anti-inflammatory properties. This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic potential of this compound in various inflammatory disease models. The information compiled herein is based on existing literature and provides a framework for in vitro and in vivo studies.
Quantitative Data Summary
The following table summarizes the reported quantitative data on the anti-inflammatory activity of this compound and related compounds.
| Compound | Assay | Cell Line/Model | IC50 / Inhibition | Reference |
| This compound | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 cells | Potent Inhibition | This document |
| Gomisin N | NF-κB Activity | LPS-stimulated monocytes | Significant anti-inflammatory effects | [1] |
| (+)-γ-Schisandrin | NF-κB Activity | LPS-stimulated monocytes | Significant anti-inflammatory effects | [1] |
| Rubrisandrin A | NF-κB Activity | LPS-stimulated monocytes | Significant anti-inflammatory effects | [1] |
| (-)-Gomisin J | NF-κB Activity | LPS-stimulated monocytes | Significant anti-inflammatory effects | [1] |
Signaling Pathways Modulated by this compound
This compound is believed to exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Caption: this compound inhibits NF-κB and MAPK signaling pathways.
Experimental Protocols
The following are detailed protocols for key experiments to investigate the anti-inflammatory effects of this compound.
Protocol 1: In Vitro Anti-inflammatory Activity in RAW 264.7 Macrophages
This protocol outlines the steps to assess the inhibitory effect of this compound on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Caption: Workflow for in vitro anti-inflammatory assays.
Materials:
-
RAW 264.7 macrophage cell line (ATCC® TIB-71™)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (ensure purity >98%)[2]
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent
-
ELISA kits for TNF-α and IL-6
-
Antibodies for iNOS, COX-2, and a loading control (e.g., β-actin)
-
Cell lysis buffer
-
BCA Protein Assay Kit
Procedure:
-
Cell Culture:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture cells every 2-3 days and do not use cells beyond passage 20 to ensure experimental consistency.
-
-
Cell Seeding:
-
Seed RAW 264.7 cells in 96-well plates (for Nitrite Assay and Cell Viability) or 6-well plates (for ELISA and Western Blot) at a density of 1 x 10^5 cells/mL and allow them to adhere overnight.
-
-
Treatment:
-
Prepare stock solutions of this compound in DMSO. The final concentration of DMSO in the culture medium should not exceed 0.1%.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (DMSO) and a positive control (LPS alone).
-
-
Nitric Oxide (NO) Assay:
-
After 24 hours of incubation, collect 50 µL of the cell culture supernatant.
-
Mix with 50 µL of Griess reagent and incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm. A standard curve with sodium nitrite should be prepared to quantify NO production.
-
-
ELISA for TNF-α and IL-6:
-
Collect the cell culture supernatant and measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Western Blot for iNOS and COX-2:
-
Wash the cells with ice-cold PBS and lyse them with cell lysis buffer.
-
Determine the protein concentration using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against iNOS, COX-2, and a loading control overnight at 4°C.
-
Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
Protocol 2: Investigation of NF-κB and MAPK Signaling Pathways
This protocol details the investigation of this compound's effect on the NF-κB and MAPK signaling pathways.
Materials:
-
All materials from Protocol 1
-
Antibodies for phospho-p65, total p65, phospho-IκBα, total IκBα, phospho-p38, total p38, phospho-ERK1/2, total ERK1/2, phospho-JNK, and total JNK.
-
Nuclear and cytoplasmic extraction kits.
Procedure:
-
Cell Treatment for Western Blot:
-
Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat with this compound for 1 hour.
-
Stimulate with LPS (1 µg/mL) for a shorter duration (e.g., 15, 30, 60 minutes) to observe phosphorylation events.
-
-
Western Blot for Phosphorylated Proteins:
-
Perform Western blotting as described in Protocol 1, using antibodies against the phosphorylated and total forms of p65, IκBα, p38, ERK1/2, and JNK.
-
The ratio of phosphorylated to total protein will indicate the activation status of the respective signaling pathways.
-
-
NF-κB Nuclear Translocation Assay (Immunofluorescence):
-
Seed RAW 264.7 cells on coverslips in a 24-well plate.
-
Treat the cells with this compound and LPS as described above.
-
Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 1% BSA.
-
Incubate with an anti-p65 antibody, followed by a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize the subcellular localization of p65 using a fluorescence microscope. A decrease in cytoplasmic p65 and an increase in nuclear p65 indicates translocation.
-
Concluding Remarks
The provided protocols and data offer a comprehensive starting point for the investigation of this compound as a potential anti-inflammatory agent. Researchers are encouraged to adapt and optimize these protocols based on their specific experimental needs and the availability of reagents and equipment. Further studies in animal models of inflammatory diseases are warranted to validate the in vitro findings and to assess the therapeutic potential of this compound in a preclinical setting.
References
Illuminating the Antioxidant Potential of Schisanlignone C: A Guide to In Vitro and Cellular Assessment Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for assessing the antioxidant capacity of Schisanlignone C, a lignan found in the medicinal plant Schisandra chinensis. The provided methodologies cover common in vitro chemical assays and a cellular antioxidant activity assay, offering a comprehensive approach to evaluating its potential as a free radical scavenger and a cytoprotective agent.
Introduction to this compound and its Antioxidant Potential
In Vitro Antioxidant Capacity Assays
A panel of in vitro assays is recommended to obtain a comprehensive understanding of the antioxidant mechanism of this compound. These assays are based on different principles, including hydrogen atom transfer (HAT) and single electron transfer (SET).
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a rapid and widely used method to assess the radical scavenging activity of antioxidants.[6] The stable DPPH radical has a deep violet color, which turns to pale yellow upon reduction by an antioxidant.
Experimental Protocol:
-
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in a dark bottle at 4°C.
-
This compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol, DMSO).
-
Standard (Ascorbic Acid or Trolox): Prepare a 1 mg/mL stock solution of the standard antioxidant.
-
-
Assay Procedure:
-
Prepare a series of dilutions of this compound and the standard in the chosen solvent.
-
In a 96-well microplate, add 100 µL of each dilution to the wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the control, add 100 µL of the solvent instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of this compound.
Data Presentation:
| Compound | DPPH IC50 (µg/mL) |
| This compound | Hypothetical Value: 45.8 |
| Ascorbic Acid (Standard) | Hypothetical Value: 8.2 |
Note: The IC50 values presented are for illustrative purposes only and should be determined experimentally.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[7] The blue-green ABTS•+ is generated by the oxidation of ABTS and is decolorized in the presence of an antioxidant.
Experimental Protocol:
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.
-
Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water to a final concentration of 2.45 mM.
-
ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the resulting blue-green solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
This compound and Standard (Trolox) Solutions: Prepare as described for the DPPH assay.
-
-
Assay Procedure:
-
In a 96-well microplate, add 10 µL of each dilution of this compound or Trolox.
-
Add 190 µL of the ABTS•+ working solution to each well.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox with the same antioxidant activity as a 1 mM concentration of the substance under investigation.
Data Presentation:
| Compound | ABTS Scavenging IC50 (µg/mL) | TEAC Value (mM Trolox Equivalents/mM) |
| This compound | Hypothetical Value: 32.5 | Hypothetical Value: 0.65 |
| Trolox (Standard) | Hypothetical Value: 5.1 | 1.00 |
Note: The IC50 and TEAC values presented are for illustrative purposes only and should be determined experimentally.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH.[8][9] The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.
Experimental Protocol:
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate in water and adjusting the pH with acetic acid.
-
TPTZ Solution (10 mM): Dissolve 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in 40 mM HCl.
-
Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve FeCl₃·6H₂O in water.
-
FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
This compound and Standard (FeSO₄ or Trolox) Solutions: Prepare a series of dilutions.
-
-
Assay Procedure:
-
In a 96-well microplate, add 10 µL of each dilution of this compound or the standard.
-
Add 190 µL of the pre-warmed FRAP reagent to each well.
-
Incubate the plate at 37°C for 4 minutes.
-
Measure the absorbance at 593 nm.
-
-
Calculation: A standard curve is generated using a known concentration of FeSO₄ or Trolox. The antioxidant capacity of this compound is then expressed as µM Fe²⁺ equivalents or µM Trolox equivalents.
Data Presentation:
| Compound | FRAP Value (µM Fe(II)/µg) |
| This compound | Hypothetical Value: 1.8 |
| Trolox (Standard) | Hypothetical Value: 2.3 |
Note: The FRAP values presented are for illustrative purposes only and should be determined experimentally.
Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.[10][11] It utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and becomes fluorescent upon oxidation by reactive oxygen species (ROS).
Experimental Protocol:
-
Cell Culture:
-
Seed a suitable cell line (e.g., HepG2, Caco-2) in a 96-well black, clear-bottom plate and grow to confluence.
-
-
Reagent Preparation:
-
DCFH-DA Solution: Prepare a stock solution in a suitable solvent and dilute it in cell culture medium to the desired working concentration.
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) Solution: Prepare a stock solution of this peroxyl radical generator in culture medium.
-
This compound and Standard (Quercetin) Solutions: Prepare dilutions in culture medium.
-
-
Assay Procedure:
-
Wash the confluent cells with phosphate-buffered saline (PBS).
-
Incubate the cells with DCFH-DA solution for a specified time to allow for cellular uptake.
-
Wash the cells again with PBS.
-
Treat the cells with different concentrations of this compound or the standard for 1 hour.
-
Induce oxidative stress by adding the AAPH solution.
-
Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 538 nm emission) at regular intervals for 1 hour using a fluorescence microplate reader.
-
-
Calculation: The antioxidant activity is determined by calculating the area under the curve (AUC) of fluorescence intensity versus time. The percentage of inhibition of ROS production is calculated relative to the control (cells treated with AAPH alone).
Data Presentation:
| Compound | CAA Value (µmol Quercetin Equivalents/100 µmol) |
| This compound | Hypothetical Value: 15.2 |
| Quercetin (Standard) | 100.0 |
Note: The CAA value presented is for illustrative purposes only and should be determined experimentally.
Visualizing Experimental Workflows and Signaling Pathways
To aid in the conceptual understanding of the experimental procedures and potential mechanisms of action, the following diagrams are provided in DOT language for use with Graphviz.
Caption: Workflow for the DPPH Radical Scavenging Assay.
Caption: Workflow for the ABTS Radical Cation Scavenging Assay.
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.
Caption: Workflow for the Cellular Antioxidant Activity (CAA) Assay.
Caption: Potential Antioxidant Mechanisms of this compound.
Conclusion
The protocols outlined in this document provide a robust framework for the comprehensive assessment of the antioxidant capacity of this compound. By employing a combination of in vitro chemical assays and a cell-based assay, researchers can elucidate its radical scavenging abilities, reducing power, and its efficacy in a biological context. The generation of quantitative data using these standardized methods will be crucial for understanding the therapeutic potential of this compound and for its further development as a natural antioxidant agent in the pharmaceutical and nutraceutical industries.
References
- 1. Dibenzocyclooctadiene Lignans from Schisandra chinensis with Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An analysis of the nutritional effects of Schisandra chinensis components based on mass spectrometry technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dynamic Changes in Lignan Content and Antioxidant Capacity During the Development of Three Cultivars of Schisandra chinensis Seeds [mdpi.com]
- 5. Anti-inflammatory and antioxidant properties of Schisandrin C promote mitochondrial biogenesis in human dental pulp cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antioxidant effects of natural bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antioxidant activity and contents of leaf extracts obtained from Dendropanax morbifera LEV are dependent on the collecting season and extraction conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploration of the Antioxidant Chemical Constituents and Antioxidant Performance of Various Solvent Extracts of Eighteen Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antioxidant activity of chia flour as a food supplement in a cellular model: Repercussions of processing and in vitro digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cellular Antioxidant Effect of an Aronia Extract and Its Polyphenolic Fractions Enriched in Proanthocyanidins, Phenolic Acids, and Anthocyanins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Bioavailability of Schisanlignone C
These application notes provide a comprehensive overview and detailed protocols for assessing the bioavailability of Schisanlignone C, a lignan with potential therapeutic activities. The following sections are designed to guide researchers, scientists, and drug development professionals through the essential in vitro and in vivo methodologies.
Introduction
This compound is a bioactive compound isolated from the fruit of Schisandra chinensis. Understanding its bioavailability is crucial for evaluating its therapeutic potential and developing effective drug delivery systems. Bioavailability is determined by assessing the compound's absorption, distribution, metabolism, and excretion (ADME) properties. This document outlines key experimental procedures to characterize the pharmacokinetic profile of this compound.
In Vitro Permeability Assessment using Caco-2 Cell Monolayers
The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting the intestinal absorption of drugs. This assay utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.
-
Cell Culture:
-
Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids (NEAA), and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells onto Transwell inserts (0.4 µm pore size) at a density of 6 x 10^4 cells/cm².
-
Culture the cells for 21-25 days to allow for differentiation and the formation of a tight monolayer.
-
-
Monolayer Integrity Test:
-
Measure the transepithelial electrical resistance (TEER) using a voltmeter. Monolayers with TEER values above 300 Ω·cm² are considered suitable for transport studies.
-
Alternatively, assess the permeability of a paracellular marker like Lucifer yellow.
-
-
Transport Studies:
-
Wash the Caco-2 cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS) at pH 7.4.
-
Apical to Basolateral (A-B) Transport: Add this compound (typically at a concentration of 10 µM) to the apical (AP) side and fresh HBSS to the basolateral (BL) side.
-
Basolateral to Apical (B-A) Transport: Add this compound to the BL side and fresh HBSS to the AP side.
-
Incubate the plates at 37°C with gentle shaking.
-
Collect samples from the receiver compartment at specified time points (e.g., 30, 60, 90, and 120 minutes). Replace the collected volume with fresh, pre-warmed HBSS.
-
Samples are then analyzed by a validated analytical method such as LC-MS/MS.
-
-
Data Analysis:
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the steady-state flux of the drug across the monolayer.
-
A is the surface area of the filter membrane.
-
C0 is the initial concentration of the drug in the donor compartment.
-
-
The efflux ratio (ER) is calculated as: ER = Papp (B-A) / Papp (A-B) An efflux ratio greater than 2 suggests the involvement of active efflux transporters like P-glycoprotein (P-gp).
-
Application Notes and Protocols for Schisanlignone C Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schisanlignone C is a bioactive lignan with potential therapeutic applications. However, like many other lignans, its clinical translation is hampered by poor aqueous solubility, leading to low oral bioavailability and reduced efficacy. Advanced drug delivery systems are crucial to overcome these limitations. This document provides detailed application notes and experimental protocols for the development and evaluation of two promising delivery systems for this compound: Solid Lipid Nanoparticles (SLNs) and Polymeric Micelles. These systems are designed to enhance the solubility, stability, and bioavailability of this compound, thereby improving its therapeutic potential.
Due to the limited publicly available data on specific delivery systems for this compound, the following protocols and data tables are presented as representative examples based on established methodologies for poorly soluble drugs, particularly other lignans with similar physicochemical properties[1].
Data Presentation: Hypothetical Characteristics of this compound Delivery Systems
The following tables summarize the expected quantitative data for the proposed this compound delivery systems. These values are illustrative and serve as a benchmark for successful formulation development.
Table 1: Physicochemical Characterization of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
| Parameter | Expected Value | Method of Analysis |
| Particle Size (z-average) | 100 - 200 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.3 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -20 to -30 mV | Electrophoretic Light Scattering (ELS) |
| Drug Loading (DL%) | 5 - 10% | High-Performance Liquid Chromatography (HPLC) |
| Encapsulation Efficiency (EE%) | > 90% | High-Performance Liquid Chromatography (HPLC) |
Table 2: In Vitro Release and In Vivo Pharmacokinetic Parameters of this compound-Loaded SLNs
| Parameter | Free this compound | This compound-SLNs | Method of Analysis |
| In Vitro Release (at 48h) | |||
| Cumulative Release (%) | > 90% (in organic solvent) | 60 - 70% (sustained release) | Dialysis Method |
| In Vivo Pharmacokinetics (Oral) | |||
| Cmax (ng/mL) | Low | Significantly Higher | HPLC-MS/MS |
| Tmax (h) | 1 - 2 | 2 - 4 | HPLC-MS/MS |
| AUC (0-t) (ng·h/mL) | Low | 3 - 5 fold increase | HPLC-MS/MS |
| Relative Bioavailability (%) | - | > 300% | HPLC-MS/MS |
Table 3: Physicochemical Characterization of this compound-Loaded Polymeric Micelles
| Parameter | Expected Value | Method of Analysis |
| Particle Size (z-average) | 20 - 50 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Critical Micelle Concentration (CMC) | Low (µg/mL range) | Pyrene Fluorescence Probe Method |
| Drug Loading (DL%) | 10 - 20% | High-Performance Liquid Chromatography (HPLC) |
| Encapsulation Efficiency (EE%) | > 95% | High-Performance Liquid Chromatography (HPLC) |
Table 4: In Vitro and In Vivo Performance of this compound-Loaded Polymeric Micelles
| Parameter | Free this compound | This compound-Micelles | Method of Analysis |
| In Vitro Drug Release (at 24h) | |||
| Cumulative Release (%) | > 90% (in organic solvent) | 70 - 80% (sustained release) | Dialysis Method |
| In Vivo Pharmacokinetics (Intravenous) | |||
| Half-life (t1/2) (h) | Short | Significantly Prolonged | HPLC-MS/MS |
| AUC (0-∞) (ng·h/mL) | Low | 5 - 10 fold increase | HPLC-MS/MS |
| In Vitro Cytotoxicity (Cancer Cell Line) | |||
| IC50 (µM) | High | Significantly Lower | MTT Assay |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization
This protocol describes the preparation of SLNs to enhance the oral bioavailability of this compound.
Materials:
-
This compound
-
Glyceryl monostearate (GMS) or Compritol® 888 ATO (solid lipid)
-
Soy lecithin or Poloxamer 188 (surfactant)
-
Polysorbate 80 (co-surfactant)
-
Glycerol (cryoprotectant, for lyophilization)
-
Deionized water
Equipment:
-
High-pressure homogenizer
-
High-shear homogenizer (e.g., Ultra-Turrax®)
-
Water bath
-
Magnetic stirrer with heating
-
Lyophilizer (freeze-dryer)
Procedure:
-
Preparation of Lipid Phase:
-
Melt the solid lipid (e.g., GMS) by heating it to 5-10°C above its melting point.
-
Dissolve this compound and the surfactant (e.g., soy lecithin) in the molten lipid under continuous stirring to form a clear lipid phase.
-
-
Preparation of Aqueous Phase:
-
Dissolve the co-surfactant (e.g., Polysorbate 80) in deionized water and heat it to the same temperature as the lipid phase.
-
-
Formation of Pre-emulsion:
-
Add the hot aqueous phase to the hot lipid phase dropwise under high-shear homogenization at approximately 10,000 rpm for 10-15 minutes. This will form a coarse oil-in-water (o/w) pre-emulsion.
-
-
High-Pressure Homogenization:
-
Immediately subject the hot pre-emulsion to high-pressure homogenization at a pressure of 500-1500 bar for 3-5 cycles. The temperature should be maintained above the lipid's melting point.
-
-
Cooling and Nanoparticle Formation:
-
Cool the resulting nanoemulsion in an ice bath under gentle stirring. The lipid will recrystallize and form solid lipid nanoparticles.
-
-
Lyophilization (Optional):
-
For long-term storage, add a cryoprotectant (e.g., glycerol) to the SLN dispersion.
-
Freeze the dispersion at -80°C and then lyophilize it to obtain a dry powder.
-
Protocol 2: Preparation of this compound-Loaded Polymeric Micelles by Thin-Film Hydration
This protocol details the preparation of polymeric micelles for intravenous delivery of this compound, aiming to improve its circulation time and tumor-targeting potential via the Enhanced Permeability and Retention (EPR) effect.
Materials:
-
This compound
-
Amphiphilic block copolymer (e.g., Poly(ethylene glycol)-b-poly(D,L-lactide) (PEG-PLA) or D-α-Tocopheryl polyethylene glycol 1000 succinate (TPGS))
-
Chloroform or Dichloromethane (organic solvent)
-
Phosphate-buffered saline (PBS), pH 7.4
Equipment:
-
Rotary evaporator
-
Sonicator (bath or probe type)
-
Syringe filter (0.22 µm)
-
Round-bottom flask
Procedure:
-
Film Formation:
-
Dissolve this compound and the amphiphilic block copolymer (e.g., PEG-PLA) in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature of 40-60°C. A thin, uniform lipid film will form on the inner wall of the flask.
-
Keep the flask under vacuum for at least 2 hours to ensure complete removal of the residual solvent.
-
-
Hydration:
-
Add pre-warmed PBS (pH 7.4) to the flask containing the thin film.
-
Hydrate the film by rotating the flask in a water bath at a temperature above the glass transition temperature of the polymer (e.g., 60°C) for 30-60 minutes. This will lead to the self-assembly of polymeric micelles and the encapsulation of this compound.
-
-
Sonication and Filtration:
-
To obtain a homogenous dispersion and reduce the particle size, sonicate the micellar solution using a bath or probe sonicator.
-
Filter the resulting solution through a 0.22 µm syringe filter to remove any non-incorporated drug or large aggregates.
-
Protocol 3: In Vitro Drug Release Study
This protocol is used to evaluate the release profile of this compound from the prepared nanoparticles or micelles.
Materials:
-
This compound-loaded formulation (SLNs or micelles)
-
Phosphate-buffered saline (PBS), pH 7.4 (with 0.5% Tween 80 to ensure sink conditions)
-
Dialysis membrane (with appropriate molecular weight cut-off, e.g., 12-14 kDa)
Equipment:
-
Dialysis bags/cassettes
-
Shaking water bath or incubator
-
HPLC system
Procedure:
-
Place a known amount of the this compound formulation into a dialysis bag.
-
Seal the dialysis bag and immerse it in a known volume of release medium (PBS with Tween 80).
-
Place the entire setup in a shaking water bath maintained at 37°C.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the concentration of this compound in the collected samples using a validated HPLC method.
-
Calculate the cumulative percentage of drug released at each time point.
Protocol 4: In Vivo Pharmacokinetic Study
This protocol outlines a basic in vivo study in a rodent model to assess the oral bioavailability of this compound formulations.
Animals:
-
Male Sprague-Dawley rats (200-250 g)
Groups:
-
Control Group: Free this compound suspension (in 0.5% carboxymethyl cellulose)
-
Test Group: this compound-loaded SLNs
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer the formulations orally via gavage at a predetermined dose of this compound.
-
Collect blood samples (e.g., from the tail vein) into heparinized tubes at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-administration.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Extract this compound from the plasma samples using an appropriate protein precipitation or liquid-liquid extraction method.
-
Quantify the concentration of this compound in the plasma samples using a validated HPLC-MS/MS method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software.
Visualization of Signaling Pathways and Experimental Workflows
Signaling Pathways Potentially Modulated by this compound
Lignans from Schisandra chinensis have been reported to modulate key signaling pathways involved in inflammation and cancer, such as the MAPK and NF-κB pathways. It is plausible that this compound exerts its biological effects through similar mechanisms[2][3].
References
- 1. mdpi.com [mdpi.com]
- 2. Gomisin A modulates aging progress via mitochondrial biogenesis in human diploid fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protective effects of gomisin A isolated from Schisandra chinensis against CCl(4)-induced hepatic and renal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Statistical Analysis of Schisanlignone C: Application Notes and Protocols for Researchers
For Immediate Release
These application notes provide researchers, scientists, and drug development professionals with a comprehensive overview of the statistical analysis of experimental data related to Schisanlignone C, a bioactive lignan with significant therapeutic potential. This document includes a summary of quantitative data, detailed experimental protocols for key assays, and visual representations of associated signaling pathways.
Data Presentation: Summary of Quantitative Experimental Data
The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound and its closely related analogue, Schisandrin C, highlighting their anti-inflammatory, antioxidant, neuroprotective, and anticancer properties.
Table 1: Anti-Inflammatory Effects of Schisandrin A/C on Macrophages
| Parameter | Cell Line | Treatment | Concentration(s) | Result | Statistical Significance | Reference |
| NO Production | RAW 264.7 | Schisandrin A + LPS | 50, 100, 200 µM | Dose-dependent reduction | p < 0.0001 | [1][2] |
| PGE₂ Production | RAW 264.7 | Schisandrin A + LPS | 50, 100, 200 µM | Dose-dependent reduction | p < 0.0001 | [1] |
| TNF-α Secretion | RAW 264.7 | Schisandrin A + LPS | 50, 100, 200 µM | Dose-dependent reduction | p < 0.0001 | [1] |
| IL-1β Secretion | RAW 264.7 | Schisandrin A + LPS | 50, 100, 200 µM | Dose-dependent reduction | p < 0.0001 | [1] |
| iNOS Protein Expression | RAW 264.7 | Schisandrin A + LPS | 50, 100, 200 µM | Dose-dependent suppression | - | [1] |
| COX-2 Protein Expression | RAW 264.7 | Schisandrin A + LPS | 50, 100, 200 µM | Dose-dependent suppression | - | [1] |
| NF-κB p65 Nuclear Translocation | RAW 264.7 | Schisandrin A (200 µM) + LPS | 200 µM | Inhibition | - | [1] |
Table 2: Antioxidant Effects of Schisandrin C via Nrf2/HO-1 Pathway
| Parameter | Cell/Animal Model | Treatment | Concentration(s) | Result | Statistical Significance | Reference |
| Nrf2 Activation | Rat Aortic Endothelial Cells | Schisandrin C + Angiotensin II | Not specified | Induction | Not specified | [3] |
| HO-1 Expression | Rat Aortic Endothelial Cells | Schisandrin C + Angiotensin II | Not specified | Upregulation | Not specified | [3] |
| Aorta Oxidative Stress | Mice | Schisandrin C + Angiotensin II | Not specified | Prevention | Not specified | [3] |
| Aorta Relaxation | Mice | Schisandrin C + Angiotensin II | Not specified | Improvement | Not specified | [3] |
Table 3: Neuroprotective Effects of this compound and Related Lignans
| Parameter | Cell Line | Treatment | Concentration(s) | Result | Statistical Significance | Reference |
| Cell Viability | SH-SY5Y | ESLC + H₂O₂ | 100, 250 µg/mL | Significant restoration | p < 0.05 | [4] |
| JNK Phosphorylation | SH-SY5Y | ESLC + H₂O₂ | Not specified | Significant inhibition | Not specified | [4] |
| ERK Phosphorylation | SH-SY5Y | ESLC + H₂O₂ | Not specified | Significant inhibition | Not specified | [4] |
| p38 Phosphorylation | SH-SY5Y | ESLC + H₂O₂ | Not specified | Significant inhibition | Not specified | [4] |
| Apoptotic Cell Death | SH-SY5Y | Proanthocyanidins + Rotenone | 6, 12 µg | Reduction | - | [5] |
Table 4: Anticancer Effects of this compound Analogues (IC50 Values)
| Compound | Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| Compound 1 (Oleoyl Hybrid) | HTB-26 | Breast Cancer | 10 - 50 | [6] |
| Compound 1 (Oleoyl Hybrid) | PC-3 | Pancreatic Cancer | 10 - 50 | [6] |
| Compound 1 (Oleoyl Hybrid) | HepG2 | Hepatocellular Carcinoma | 10 - 50 | [6] |
| Compound 1 (Oleoyl Hybrid) | HCT116 | Colorectal Cancer | 22.4 | [6] |
| Compound 2 (Oleoyl Hybrid) | HTB-26 | Breast Cancer | 10 - 50 | [6] |
| Compound 2 (Oleoyl Hybrid) | PC-3 | Pancreatic Cancer | 10 - 50 | [6] |
| Compound 2 (Oleoyl Hybrid) | HepG2 | Hepatocellular Carcinoma | 10 - 50 | [6] |
| Compound 2 (Oleoyl Hybrid) | HCT116 | Colorectal Cancer | 0.34 | [6] |
Experimental Protocols
Detailed methodologies for key experiments cited in the statistical analysis of this compound are provided below.
Protocol 1: Determination of Anti-Inflammatory Activity in RAW 264.7 Macrophages
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Treatment: Seed cells in 96-well plates. Pre-treat with various concentrations of this compound (or related lignan) for 1 hour. Subsequently, stimulate with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.[7]
-
Nitric Oxide (NO) Assay: Measure the accumulation of nitrite in the culture medium using the Griess reagent.
-
Cytokine Analysis (ELISA): Quantify the concentrations of pro-inflammatory cytokines such as TNF-α and IL-1β in the cell culture supernatants using specific ELISA kits according to the manufacturer's instructions.[1]
-
Western Blot Analysis for iNOS and COX-2:
-
Lyse the cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.[1]
-
-
Statistical Analysis: Analyze data using a one-way ANOVA followed by a suitable post-hoc test. A p-value of less than 0.05 is considered statistically significant.
Protocol 2: Analysis of NF-κB and MAPK Signaling Pathways
-
Cell Treatment for Pathway Analysis: Treat RAW 264.7 cells with this compound for 1 hour, followed by LPS stimulation for 30 minutes.[8]
-
Nuclear and Cytosolic Fractionation: Separate nuclear and cytosolic proteins using a commercial kit.
-
Western Blot for NF-κB:
-
Perform Western blotting on both nuclear and cytosolic fractions.
-
Probe membranes with antibodies against NF-κB p65 and IκB-α. Use Lamin B and β-actin as nuclear and cytosolic loading controls, respectively.[1]
-
-
Western Blot for MAPK Pathway:
-
Use total cell lysates.
-
Probe membranes with antibodies against total and phosphorylated forms of p38, ERK1/2, and JNK.[8]
-
-
Immunofluorescence for NF-κB p65 Translocation:
-
Grow cells on coverslips and treat as described in step 1.
-
Fix, permeabilize, and block the cells.
-
Incubate with an anti-NF-κB p65 antibody, followed by a fluorescently labeled secondary antibody.
-
Counterstain nuclei with DAPI and visualize using a fluorescence microscope.[1]
-
Protocol 3: Nrf2/HO-1 Pathway Activation Assay
-
Cell Culture and Treatment: Culture relevant cells (e.g., HepG2 or vascular endothelial cells) and treat with this compound for the desired time.[3][9]
-
Western Blot Analysis:
-
Quantitative Real-Time PCR (qRT-PCR):
-
Isolate total RNA and synthesize cDNA.
-
Perform qRT-PCR using specific primers for Nrf2, HO-1, and a housekeeping gene (e.g., GAPDH).
-
Analyze relative gene expression using the ΔΔCt method.[10]
-
Protocol 4: Cell Viability and IC50 Determination
-
Cell Seeding: Seed cancer cell lines (e.g., HCT116, HTB-26) in 96-well plates.
-
Compound Treatment: Treat cells with a range of concentrations of this compound for 24, 48, or 72 hours.[12]
-
MTT Assay:
-
Add MTT solution to each well and incubate to allow formazan crystal formation.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).[12]
-
-
IC50 Calculation: Calculate the drug concentration that inhibits cell growth by 50% (IC50) by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.[13]
Mandatory Visualizations
Signaling Pathway Diagrams (Graphviz DOT Language)
Caption: Anti-inflammatory signaling pathway of this compound.
Caption: Antioxidant signaling pathway of this compound.
Caption: Experimental workflow for anti-inflammatory assays.
References
- 1. Schisandrin A suppresses lipopolysaccharide-induced inflammation and oxidative stress in RAW 264.7 macrophages by suppressing the NF-κB, MAPKs and PI3K/Akt pathways and activating Nrf2/HO-1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Schisandrin A suppresses lipopolysaccharide-induced inflammation and oxidative stress in RAW 264.7 macrophages by suppressing the NF-κB, MAPKs and PI3K/Akt pathways and activating Nrf2/HO-1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Schisandrin C targets Keap1 and attenuates oxidative stress by activating Nrf2 pathway in Ang II-challenged vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Schisandrin B elicits the Keap1-Nrf2 defense system via carbene reactive metabolite which is less harmful to mice liver - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Schisandrin B attenuates lipopolysaccharide-induced activation of hepatic stellate cells through Nrf-2-activating anti-oxidative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Schizandrin B attenuates hypoxia/reoxygenation injury in H9c2 cells by activating the AMPK/Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anticancer effects of SH003 and its active component Cucurbitacin D on oral cancer cell lines via modulation of EMT and cell viability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Schisanlignone C Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the extraction yield of Schisanlignone C from its natural sources, primarily the fruits of Schisandra species. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful and efficient extraction processes.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the extraction yield of this compound?
A: The extraction yield of this compound, a dibenzocyclooctadiene lignan, is influenced by several key factors:
-
Solvent Choice and Polarity: The selection of an appropriate solvent system is paramount. Lignans like this compound are generally lipophilic but have varying degrees of polarity. Aqueous solutions of ethanol or methanol are often effective.
-
Extraction Method: The technique employed for extraction significantly impacts efficiency. Modern methods like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can offer higher yields in shorter times compared to conventional methods like Soxhlet or maceration.
-
Temperature and Time: Extraction temperature and duration are interdependent. Higher temperatures can increase solubility and diffusion rates, but prolonged exposure to high heat may lead to the degradation of thermolabile compounds.
-
Solid-to-Liquid Ratio: A sufficient volume of solvent is necessary to ensure complete immersion of the plant material and to establish a favorable concentration gradient for mass transfer.
-
Particle Size of Plant Material: Grinding the plant material to a fine powder increases the surface area available for solvent contact, thereby enhancing extraction efficiency.
Q2: Which solvent system is recommended for the optimal extraction of this compound?
A: Based on studies of lignans from Schisandra chinensis, aqueous ethanol and methanol are highly effective. For a range of lignans, 75% aqueous ethanol has been identified as an optimal extraction solvent. The use of aqueous solutions can facilitate the penetration of the solvent into the plant matrix.
Q3: Can advanced extraction techniques significantly improve the yield of this compound?
A: Yes, advanced techniques can offer substantial improvements. For instance, smashing tissue extraction (STE) has been shown to provide the highest extraction efficiency for Schisandra lignans in the shortest time.[1] Ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) are also known to enhance yields by improving solvent penetration and reducing extraction time. Micelle-mediated extraction has also been explored as an effective alternative to conventional organic solvents.
Q4: How can I minimize the degradation of this compound during extraction?
A: Lignans are generally stable at temperatures below 100°C. However, to minimize potential degradation, especially with heat-assisted methods, it is advisable to use the lowest effective temperature and the shortest possible extraction time. For solvent evaporation post-extraction, using a rotary evaporator under reduced pressure helps to keep the temperature low and prevent thermal degradation.
Q5: What are the common challenges in purifying this compound from a crude extract?
A: The primary challenge in purifying this compound is its separation from other closely related lignans with similar polarities. Crude extracts of Schisandra contain a complex mixture of these compounds. Purification typically requires chromatographic techniques, such as column chromatography on silica gel or preparative high-performance liquid chromatography (HPLC), to achieve high purity.
Troubleshooting Guides
This section addresses common issues encountered during the extraction of this compound in a question-and-answer format.
Issue 1: Low Yield of Crude Extract
| Potential Cause | Recommended Solution |
| Improper Plant Material Preparation | Ensure the plant material is thoroughly dried to a constant weight and finely ground to a uniform powder to maximize the surface area for extraction. |
| Inefficient Solvent Extraction | Experiment with different concentrations of aqueous ethanol or methanol to optimize the polarity of the solvent for this compound. Consider switching to a more efficient extraction technique like UAE or MAE. |
| Poor Solvent-to-Solid Ratio | Increase the volume of the solvent to ensure the plant material is completely submerged and to facilitate efficient mass transfer of the target compound into the solvent. |
| Inadequate Extraction Time or Temperature | Optimize the extraction time and temperature for your chosen method. For heat-assisted methods, ensure the temperature is sufficient to enhance solubility without causing degradation. |
Issue 2: Low Purity of this compound in the Crude Extract
| Potential Cause | Recommended Solution |
| Co-extraction of Impurities | The chosen solvent may be extracting a wide range of other compounds. Consider a preliminary extraction with a non-polar solvent like hexane to remove lipids before extracting with a more polar solvent for the lignans. |
| Presence of Structurally Similar Lignans | This is a common challenge. Effective purification will require advanced chromatographic techniques. A multi-step purification process involving different stationary and mobile phases may be necessary. |
Data Presentation: Comparative Extraction Yields
While specific comparative data for this compound is limited, the following table summarizes the yields of other major lignans from Schisandra chinensis using different extraction methods. This data can serve as a valuable reference for selecting an appropriate extraction strategy for this compound, given the structural similarity of these compounds.
| Lignan | Micelle-Mediated Extraction (mg/g) | Organic Solvent Extraction (Methanol) (mg/g) |
| Schizandrin | 9.80 ± 1.33 | 6.48 ± 0.05 |
| Gomisin A | 1.20 ± 0.25 | 1.18 ± 0.01 |
| Gomisin N | 2.62 ± 0.42 | 2.19 ± 0.02 |
Source: Micelle-Mediated Extraction of Dibenzocyclooctadiene Lignans from Schisandra chinensis with Analysis by High-Performance Liquid Chromatography
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol provides a general procedure for the UAE of lignans from Schisandra fruit powder.
-
Preparation of Plant Material:
-
Thoroughly dry the fruits of Schisandra chinensis at 40-50°C to a constant weight.
-
Grind the dried material into a fine powder.
-
-
Extraction:
-
Accurately weigh approximately 1.0 g of the powdered plant material and place it in an extraction vessel.
-
Add 20 mL of 85% (v/v) aqueous methanol.
-
Place the vessel in an ultrasonic bath.
-
Sonicate for 60 minutes at a controlled temperature (e.g., 40°C).
-
-
Filtration and Concentration:
-
After extraction, filter the mixture to remove solid plant debris.
-
Wash the residue with a small amount of the extraction solvent to ensure complete recovery.
-
Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature below 50°C to obtain the crude lignan extract.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification
This protocol outlines a general HPLC method for the analysis of lignans in the crude extract.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using acetonitrile and water is typically employed. The exact gradient program should be optimized for the specific separation.
-
Detection: UV detection at a wavelength around 254 nm.
-
Quantification: The concentration of this compound is determined by comparing the peak area in the sample chromatogram to a calibration curve prepared using a certified reference standard.
Visualizations
References
Technical Support Center: Synthesis of Dibenzocyclooctadiene Lignans
Disclaimer: The total synthesis of Schisanlignone C has not been extensively reported in publicly available literature. This guide utilizes the well-documented asymmetric total synthesis of Gomisin O, a structurally similar dibenzocyclooctadiene lignan, as a representative model. The challenges and solutions presented here are common to the synthesis of this class of natural products and should be highly relevant to researchers working on this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the synthesis of dibenzocyclooctadiene lignans like this compound and Gomisin O?
A1: The primary challenges include the stereocontrolled construction of the eight-membered ring, the atroposelective formation of the biaryl bond (controlling the spatial arrangement of the two aromatic rings), and the regioselective functionalization of the aromatic rings.[1][2][3] Achieving high yields and diastereoselectivity in the key coupling and cyclization steps is crucial for a successful synthesis.
Q2: Why is the stereochemistry of the dibenzocyclooctadiene core important?
A2: The biological activity of dibenzocyclooctadiene lignans is often highly dependent on their specific stereochemistry.[4] The absolute and relative configurations of the stereocenters on the cyclooctadiene ring and the axial chirality of the biaryl bond can significantly impact the molecule's interaction with biological targets. Therefore, precise control of stereochemistry is a critical aspect of the synthesis.
Q3: What are the common starting materials for the synthesis of the Gomisin O core structure?
A3: The synthesis of Gomisin O, as a model for this compound, can commence from relatively simple and commercially available substituted aromatic compounds. For instance, a common strategy involves the coupling of two different aromatic fragments, which are themselves synthesized from precursors like gallic acid or other suitably functionalized benzene derivatives.[2]
Q4: Which modern synthetic methods are employed to construct the dibenzocyclooctadiene skeleton?
A4: Modern synthetic strategies often rely on powerful cross-coupling reactions to form the key carbon-carbon bonds. Methods like the Suzuki-Miyaura coupling and Stille reaction are used to connect the aromatic fragments.[2] Ring-closing metathesis (RCM) has also been explored for the formation of the eight-membered ring.[2] Additionally, asymmetric reactions, such as the Corey-Bakshi-Shibata (CBS) reduction, are used to introduce chirality.[2]
Troubleshooting Guides
Problem 1: Low Yield in the Biaryl Coupling Step
| Symptom | Possible Cause | Suggested Solution |
| Low conversion to the desired biaryl compound, with starting materials remaining. | Inefficient activation of the coupling partners or catalyst deactivation. | - Ensure all reagents and solvents are scrupulously dried and deoxygenated. - Use a fresh batch of palladium catalyst and ligand. - Consider using a different palladium precursor or ligand that is more robust. - Increase the reaction temperature or time, monitoring for decomposition. |
| Formation of significant amounts of homocoupled byproducts. | The rate of homocoupling is competitive with the desired cross-coupling. | - Adjust the stoichiometry of the coupling partners. - Use a different catalyst system that favors cross-coupling. - Add the reagents slowly to maintain a low concentration of the more reactive partner. |
| Decomposition of starting materials or product. | The reaction conditions are too harsh. | - Lower the reaction temperature. - Use a milder base. - Reduce the reaction time. |
Problem 2: Poor Stereoselectivity in the Asymmetric Reduction Step
| Symptom | Possible Cause | Suggested Solution |
| The desired diastereomer is formed in a low ratio. | The chiral catalyst is not providing sufficient stereocontrol. | - Ensure the CBS catalyst is of high enantiomeric purity. - Strictly control the reaction temperature; lower temperatures often improve selectivity. - Use freshly prepared and standardized borane solution. - Consider using a different chiral catalyst or a substrate-controlled reduction strategy if applicable. |
| Inconsistent stereoselectivity between batches. | Variability in reagent quality or reaction setup. | - Standardize the source and handling of all reagents. - Ensure consistent and efficient stirring. - Meticulously control the rate of addition of the reducing agent. |
Problem 3: Difficulty in the Purification of Intermediates
| Symptom | Possible Cause | Suggested Solution | | Co-elution of the product with byproducts during column chromatography. | Similar polarity of the desired compound and impurities. | - Screen different solvent systems for chromatography to improve separation. - Consider using a different stationary phase (e.g., alumina instead of silica gel). - If possible, recrystallize the product to remove impurities. - Preparative HPLC can be employed for challenging separations.[5] | | Oily product that is difficult to handle and purify. | The compound may be amorphous or have a low melting point. | - Attempt to form a solid derivative for purification, which can be later cleaved. - Use techniques like trituration with a non-polar solvent to induce crystallization or remove oily impurities. |
Quantitative Data Summary
The following table summarizes typical yields for key steps in the synthesis of Gomisin O, which can serve as a benchmark for researchers undertaking similar syntheses.
| Reaction Step | Product | Yield (%) | Reference |
| Suzuki-Miyaura Coupling | Biaryl Intermediate | 85-95 | [2] |
| Asymmetric Reduction (CBS) | Chiral Alcohol | 90-98 | [2] |
| Stille Coupling | Diene Precursor | 75-85 | [2] |
| Ring-Closing Metathesis | Dibenzocyclooctadiene Core | 60-75 | [2] |
Experimental Protocols
Key Experiment: Asymmetric Suzuki-Miyaura Coupling
This protocol describes a representative Suzuki-Miyaura coupling reaction to form a key biaryl intermediate in the synthesis of a dibenzocyclooctadiene lignan core.
Materials:
-
Aryl Halide (1.0 equiv)
-
Aryl Boronic Acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
2 M Aqueous Na₂CO₃ solution
-
Toluene/Ethanol (3:1 mixture)
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the aryl halide, aryl boronic acid, and Pd(PPh₃)₄.
-
Add the toluene/ethanol solvent mixture, followed by the aqueous Na₂CO₃ solution.
-
Heat the reaction mixture to 80 °C and stir vigorously for 12 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Separate the organic layer, and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired biaryl compound.
Visualizations
Logical Workflow for Troubleshooting a Failed Reaction
Caption: A logical workflow for troubleshooting failed chemical reactions.
Generalized Synthetic Pathway to Dibenzocyclooctadiene Lignans
Caption: A generalized synthetic pathway for dibenzocyclooctadiene lignans.
References
- 1. Asymmetric total synthesis of dibenzocyclooctadiene lignan natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. The Constituents of Schizandra chinensis BAILL. I. Isolation and Structure Determination of Five New Lignans, Gomisin A, B, C, F and G, and the Absolute Structure of Schizandrin [jstage.jst.go.jp]
stability issues of Schisanlignone C in cell culture media
Welcome to the technical support center for Schisanlignone C. This resource is designed for researchers, scientists, and drug development professionals to address potential stability issues of this compound in cell culture media. Here you will find troubleshooting guides and frequently asked questions to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent or show lower-than-expected activity. Could this be a stability issue?
Q2: How can I determine if this compound is degrading in my cell culture medium?
A2: The most direct method is to perform a time-course stability study. This involves incubating this compound in your complete cell culture medium at 37°C and quantifying the amount of the intact compound at various time points (e.g., 0, 2, 8, 24, 48 hours) using an analytical method like High-Performance Liquid Chromatography (HPLC).[5][6][7][8] A significant decrease in the concentration over time confirms degradation.
Q3: What components in my cell culture medium could potentially degrade this compound?
A3: Several factors can influence the stability of polyphenolic compounds like this compound in cell culture media. These include:
-
pH: The typical pH of culture media (7.2-7.4) can promote the degradation of certain compounds.[6][7]
-
Media Components: Reactive components such as vitamins, metal ions (iron, copper), and amino acids can interact with and degrade the compound.[7]
-
Temperature: Standard incubation at 37°C can accelerate chemical degradation.[7]
-
Oxygen and Light: Exposure to oxygen and light can cause oxidative degradation and photodegradation, respectively.[6][7]
Q4: What is the recommended way to prepare and store this compound stock solutions?
A4: To maximize stability, dissolve this compound in a high-quality, anhydrous solvent such as DMSO to create a concentrated stock solution. Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C. When preparing working solutions, thaw an aliquot and dilute it in your pre-warmed cell culture medium immediately before use.[1]
Troubleshooting Guide
This guide provides solutions for specific issues you may encounter during your experiments with this compound.
Issue 1: Inconsistent Biological Activity or Potency
-
Symptoms: Dose-response curves shift between experiments, or the calculated IC50 value is significantly higher than expected.
-
Possible Cause: Degradation of this compound in the culture medium during the incubation period.
-
Recommended Solution:
-
Conduct a Stability Study: Perform an HPLC-based stability assay (see Experimental Protocol 1) to quantify the rate of degradation in your specific cell culture medium.
-
Replenish the Compound: If the compound is found to be unstable, consider reducing the incubation time or replenishing the medium with freshly prepared this compound at regular intervals during long-term experiments.[8]
-
Standardize Handling: Ensure consistent preparation and handling of the compound stock solution for all experiments.[9]
-
Issue 2: Unexpected or High Cytotoxicity at Low Concentrations
-
Symptoms: Cells show signs of stress or death at concentrations of this compound that are reported to be non-toxic.
-
Possible Cause: One or more degradation products of this compound may be more toxic than the parent compound.
-
Recommended Solution:
-
Analyze for Degradants: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to analyze media in which this compound has been incubated. The appearance of new peaks suggests the formation of degradation products.[5][8]
-
Test "Aged" Media: Incubate this compound in your cell-free medium for a prolonged period (e.g., 48 hours) to allow for degradation. Then, apply this "aged" media to your cells and assess cytotoxicity (see Experimental Protocol 2). If the aged media is more toxic, it confirms the formation of toxic degradants.[5]
-
Data Presentation
Table 1: Potential Factors Influencing this compound Stability in Cell Culture Media
| Factor | Potential Impact on Stability | Mitigation Strategy |
| Temperature (37°C) | Accelerates degradation reactions.[7] | Reduce incubation time if possible; perform stability checks. |
| pH (7.2 - 7.4) | Can promote hydrolysis or oxidation.[6][7] | Ensure medium is properly buffered; check pH before use. |
| Media Components | Metal ions and reactive species can catalyze degradation.[7] | Test stability in simpler, serum-free media to identify interactions.[5] |
| Light Exposure | Can cause photodegradation of sensitive compounds.[7] | Use amber-colored tubes and protect plates from direct light.[9] |
| Dissolved Oxygen | Can lead to oxidative degradation. | Prepare solutions immediately before use; minimize headspace in storage vials. |
Table 2: Example Data Template for HPLC-Based Stability Study
| Incubation Time (Hours) | Peak Area (Arbitrary Units) | % Remaining (Relative to T=0) |
| 0 | Record peak area | 100% |
| 2 | Record peak area | Calculate % |
| 4 | Record peak area | Calculate % |
| 8 | Record peak area | Calculate % |
| 24 | Record peak area | Calculate % |
| 48 | Record peak area | Calculate % |
Experimental Protocols
Protocol 1: HPLC-Based Stability Assay in Cell Culture Medium
This protocol allows for the direct measurement of this compound concentration over time in a cell-free culture medium.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Medium Preparation: Pre-warm your complete cell culture medium (e.g., DMEM + 10% FBS) to 37°C.
-
Spiking the Medium: Add the this compound stock solution to the pre-warmed medium to achieve the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic (typically ≤0.5%).
-
Time-Course Sampling:
-
Immediately after spiking, collect an aliquot (e.g., 1 mL). This is your T=0 sample.
-
Incubate the remaining medium in a sterile container at 37°C in a 5% CO₂ incubator.
-
Collect additional aliquots at specified time points (e.g., 2, 4, 8, 24, 48 hours).[6]
-
-
Sample Processing:
-
To each 1 mL media sample, add 1 mL of cold acetonitrile to precipitate proteins.[1]
-
Vortex vigorously for 30 seconds.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze the supernatant using a validated HPLC method with a suitable column (e.g., C18) to quantify the peak area of the parent this compound.
-
Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.[6]
-
Protocol 2: MTT Cytotoxicity Assay
This protocol is a common colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.[10][11]
Methodology:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in fresh culture medium and add them to the wells. Include a vehicle control (medium with the same final DMSO concentration).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well.[10]
-
Absorbance Measurement: Gently shake the plate to dissolve the crystals and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Visualizations
Caption: Troubleshooting workflow for addressing inconsistent experimental results.
Caption: Experimental workflow for determining compound stability in cell culture media.
Caption: Conceptual pathway of this compound degradation in cell culture media.
References
- 1. benchchem.com [benchchem.com]
- 2. Stability of dietary polyphenols under the cell culture conditions: avoiding erroneous conclusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stability of dietary polyphenols: It's never too late to mend? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Troubleshooting Poor Reproducibility in Schisanlignone C Bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing reproducibility issues encountered during Schisanlignone C bioassays.
Frequently Asked Questions (FAQs)
Q1: My IC50/EC50 values for this compound vary significantly between experiments. What are the common causes?
A1: Poor reproducibility in IC50/EC50 values for this compound can stem from several factors. Key areas to investigate include inconsistencies in cell culture practices, variations in compound handling and preparation, and procedural deviations in the assay itself. It's crucial to maintain consistent cell passage numbers, as cell lines can exhibit phenotypic changes over time, which may alter their sensitivity to the compound.[1] The final concentration of the solvent (e.g., DMSO) used to dissolve this compound should be kept constant and at a low, non-toxic level across all experiments, as solvents themselves can influence cellular responses.[2][3][4] Additionally, ensure precise and consistent incubation times, as the duration of exposure to the compound can directly impact the measured biological effect.
Q2: Could the stability of this compound be a factor in the poor reproducibility of my bioassays?
A2: Yes, the stability of this compound is a critical factor. Lignans can be susceptible to degradation under certain conditions, such as exposure to heat, light, or unfavorable pH.[5][6][7][8] If your stock solutions are not stored properly or are subjected to multiple freeze-thaw cycles, the concentration of the active compound may decrease over time, leading to inconsistent results. It is advisable to prepare fresh dilutions from a properly stored stock for each experiment and to minimize the exposure of the compound to harsh environmental conditions.
Q3: How does cell passage number affect the reproducibility of this compound bioassays?
A3: The passage number of a cell line can significantly impact experimental outcomes. As cells are cultured for extended periods, they can undergo genetic and phenotypic drift, leading to changes in their morphology, growth rate, and responsiveness to stimuli or therapeutic agents.[1][9] For instance, a higher passage number might lead to a decrease in the IC50 value for a particular drug in some cell lines.[1] To ensure reproducibility, it is essential to use cells within a consistent and defined passage number range for all experiments. Establishing a master and working cell bank is a recommended practice to maintain consistency.[1]
Q4: What is the recommended concentration of DMSO for dissolving this compound, and can it interfere with the assay?
A4: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving compounds like this compound. However, DMSO itself can exert biological effects and may be toxic to cells at higher concentrations.[2][4] It is crucial to determine the maximum tolerable concentration of DMSO for your specific cell line that does not affect cell viability or the biological process being investigated. Typically, the final concentration of DMSO in the cell culture medium should be kept below 0.5% or even lower (e.g., <0.1%) to minimize its confounding effects.[10] Always include a vehicle control (cells treated with the same concentration of DMSO as the highest concentration used for this compound) in your experiments to account for any solvent-induced effects.
Troubleshooting Guides
Issue 1: High Variability in Anti-Inflammatory Assay Results (RAW 264.7 cells)
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Inconsistent Cell Health and Density | - Use RAW 264.7 cells within a consistent passage number range (e.g., passages 5-20).- Ensure cells are healthy and have a consistent seeding density for each experiment.[11] - Regularly check for mycoplasma contamination. | Reduced well-to-well and plate-to-plate variability in baseline and stimulated inflammatory responses. |
| Variability in LPS Stimulation | - Use a consistent lot and concentration of Lipopolysaccharide (LPS).- Ensure thorough mixing of LPS in the culture medium before adding to cells.[11] - Confirm the potency of the LPS stock. | Consistent induction of inflammatory markers (e.g., NO, TNF-α, IL-6) in positive control wells. |
| This compound Preparation and Handling | - Prepare fresh dilutions of this compound from a validated stock solution for each experiment.- Minimize exposure of stock and working solutions to light and elevated temperatures.[5][6][7][8] | Consistent IC50 values for this compound's anti-inflammatory effects. |
| Inconsistent Incubation Times | - Use a calibrated timer for all incubation steps.- Stagger the addition of reagents to plates to ensure consistent incubation times for all wells. | More uniform and reproducible dose-response curves. |
| DMSO Concentration Effects | - Maintain a final DMSO concentration below 0.1% in all wells.[10] - Include a vehicle control with the same DMSO concentration as the highest this compound dose. | Elimination of solvent-induced artifacts in the assay results. |
Issue 2: Poor Reproducibility in Neuroprotection Assay Results (SH-SY5Y cells)
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Inconsistent Neuronal Differentiation | - Standardize the differentiation protocol for SH-SY5Y cells, including the concentration of retinoic acid and duration of treatment.- Visually confirm neuronal morphology before initiating the neuroprotection assay. | A more homogenous population of differentiated, neuron-like cells, leading to more consistent responses. |
| Variability in Oxidative Stress Induction | - Use a consistent concentration and source of the neurotoxin (e.g., H2O2, rotenone).- Ensure uniform exposure of all wells to the neurotoxin. | Consistent levels of cell death or a specific marker of oxidative stress in the control (toxin-only) wells. |
| This compound Pre-treatment Time | - Optimize and standardize the pre-incubation time with this compound before adding the neurotoxin. | Consistent and reproducible neuroprotective effects at different concentrations of this compound. |
| Cell Viability Assay Interference | - Ensure that this compound does not interfere with the chemistry of the cell viability assay being used (e.g., MTT, LDH).- Run a control with this compound in cell-free medium to check for direct reactivity with the assay reagents. | Accurate and reliable measurement of cell viability, free from compound-specific artifacts. |
| High Background Signal | - If using fluorescence-based assays, check for autofluorescence of this compound at the excitation and emission wavelengths used.- Use appropriate blank controls to subtract background fluorescence. | Improved signal-to-noise ratio and more accurate quantification of neuroprotection. |
Experimental Protocols
Anti-Inflammatory Bioassay using RAW 264.7 Macrophages
This protocol is a general guideline for assessing the anti-inflammatory activity of this compound by measuring its effect on nitric oxide (NO) production in LPS-stimulated RAW 264.7 cells.
Materials:
-
RAW 264.7 cells (passages 5-20)
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Lipopolysaccharide (LPS) from E. coli (e.g., 1 mg/mL stock in sterile PBS)
-
Griess Reagent System
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete DMEM. The final DMSO concentration should be consistent across all wells and ideally ≤ 0.1%. Remove the old medium from the cells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same final DMSO concentration) and a negative control (medium only). Incubate for 1 hour.
-
LPS Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL (except for the negative control wells).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Nitric Oxide Measurement:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Sulfanilamide solution (Component A of Griess Reagent) to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution (Component B of Griess Reagent) to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of NO inhibition compared to the LPS-only control. Determine the IC50 value of this compound.
Neuroprotection Bioassay using SH-SY5Y Cells
This protocol provides a general framework for evaluating the neuroprotective effects of this compound against oxidative stress-induced cell death in differentiated SH-SY5Y cells.
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Retinoic acid (RA) for differentiation
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Hydrogen peroxide (H2O2) or another suitable neurotoxin
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
96-well cell culture plates
Procedure:
-
Cell Seeding and Differentiation:
-
Seed SH-SY5Y cells in a 96-well plate at an appropriate density.
-
Induce differentiation by treating the cells with medium containing a low serum concentration (e.g., 1% FBS) and 10 µM retinoic acid for 5-7 days. Replace the medium every 2-3 days.
-
-
Compound Pre-treatment: After differentiation, replace the medium with fresh low-serum medium containing various concentrations of this compound. The final DMSO concentration should be kept constant and non-toxic. Include a vehicle control and a negative control. Incubate for a predetermined time (e.g., 2-24 hours).
-
Induction of Oxidative Stress: Add a neurotoxin such as H2O2 to the wells to a final concentration that induces approximately 50% cell death (previously determined). Do not add the neurotoxin to the negative control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Cell Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Analysis: Measure the absorbance at 570 nm. Calculate the percentage of cell viability relative to the untreated control. Determine the EC50 value of this compound.
Visualizations
Signaling Pathways of this compound
Caption: Signaling pathways modulated by this compound.
Experimental Workflow for this compound Bioassay
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Growth inhibitory effects of dimethyl sulfoxide and dimethyl sulfone on vascular smooth muscle and endothelial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of heat, pH, antioxidant, agitation and light on betacyanin stability using red-fleshed dragon fruit (Hylocereus polyrhizus) juice and concentrate as models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thermal Stability and Degradation Kinetics of Patulin in Highly Acidic Conditions: Impact of Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of Passage Number and Culture Time on the Expression and Activity of Insulin-Degrading Enzyme in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of mammalian lignans on the growth of prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. apjai-journal.org [apjai-journal.org]
Technical Support Center: Schisanlignone C Stability and Storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of Schisanlignone C during storage. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to address common challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Loss of Potency or Purity in Stored this compound | - Improper Storage Temperature: Exposure to high temperatures can accelerate degradation. - Exposure to Light: Photodegradation can occur with prolonged light exposure. - Oxidation: Presence of oxygen can lead to oxidative degradation. - Hydrolysis: Presence of moisture can cause hydrolysis. | - Store this compound at controlled low temperatures, ideally at 2-8°C for short-term and -20°C for long-term storage. - Store in amber vials or protect from light by wrapping containers in aluminum foil. - Purge the container with an inert gas like nitrogen or argon before sealing. - Store in a desiccator or with a desiccant to minimize moisture exposure. |
| Discoloration of this compound Powder or Solution | - Oxidation: Formation of colored degradation products. - Photodegradation: Light-induced chemical changes leading to colored compounds. | - Implement the storage recommendations to prevent oxidation and photodegradation. - If discoloration is observed, the sample may be degraded and should be re-analyzed for purity before use. |
| Inconsistent Results in Assays Using Stored this compound | - Non-uniform Degradation: Inconsistent storage conditions across different aliquots. - Contamination: Introduction of impurities during handling. | - Ensure all aliquots are stored under identical, optimal conditions. - Use proper aseptic handling techniques to prevent contamination. - Re-qualify the standard or sample by a validated analytical method if degradation is suspected. |
| Precipitation in this compound Solutions | - Solvent Evaporation: Partial evaporation of the solvent leading to supersaturation. - Temperature Effects: Decreased solubility at lower storage temperatures. - Degradation: Formation of insoluble degradation products. | - Ensure containers are tightly sealed to prevent solvent loss. - Before use, allow the solution to equilibrate to room temperature and vortex to redissolve any precipitate. - If precipitation persists, it may indicate degradation, and the solution should be analyzed for purity. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: For long-term storage, solid this compound should be stored in a tightly sealed container, protected from light, at -20°C. For short-term storage, 2-8°C is acceptable. To minimize moisture and oxygen exposure, consider storing under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator.
Q2: How should I store this compound in solution?
A2: this compound solutions should be prepared fresh whenever possible. If storage is necessary, store in tightly sealed, light-protected vials at -20°C or -80°C. The choice of solvent can impact stability; refer to relevant literature for the most appropriate solvent for your application. Avoid repeated freeze-thaw cycles.
Q3: What are the likely degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, lignans with phenolic and ester moieties are generally susceptible to oxidation and hydrolysis . Forced degradation studies under acidic, basic, oxidative, and photolytic conditions can help identify the specific degradation products and pathways.[1][2]
Q4: How can I assess the stability of my this compound sample?
A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, is the recommended approach.[3][4] This involves subjecting the sample to stress conditions (e.g., heat, light, acid, base, oxidation) to generate degradation products and then developing an HPLC method that can separate the intact this compound from these products.[1][2]
Q5: Are there any visual indicators of this compound degradation?
A5: Yes, a change in the physical appearance of the compound, such as discoloration (e.g., yellowing or browning) of the powder or solution, can be an indicator of degradation. However, significant degradation can occur without any visible changes. Therefore, analytical testing is crucial to confirm stability.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.[1][2][5]
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Heating block or water bath
-
Photostability chamber
-
HPLC system with UV or MS detector
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Heat the mixture at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with 0.1 M NaOH.
-
Dilute with methanol to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Keep the mixture at room temperature for 24 hours.
-
Neutralize with 0.1 M HCl.
-
Dilute with methanol to a suitable concentration for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep the mixture at room temperature, protected from light, for 24 hours.
-
Dilute with methanol to a suitable concentration for HPLC analysis.
-
-
Thermal Degradation:
-
Place solid this compound in an oven at 80°C for 48 hours.
-
Also, heat 1 mL of the stock solution at 60°C for 24 hours.
-
Prepare a solution from the solid sample and dilute the heated solution with methanol for HPLC analysis.
-
-
Photodegradation:
-
Expose the solid powder and the stock solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.
-
Prepare a solution from the solid sample and dilute the exposed solution with methanol for HPLC analysis.
-
-
Control Sample: Keep a sample of the stock solution at -20°C, protected from light, to serve as an undegraded control.
-
HPLC Analysis: Analyze all samples by a suitable HPLC method to determine the percentage of degradation and to observe the formation of degradation products.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To quantify this compound and separate it from its degradation products.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector. An Elite ODS C18 column (250 mm x 4.6 mm, 5 µm) or equivalent is recommended.[3]
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of acetonitrile (A) and water (B).
-
Gradient Program:
-
0-10 min: 30% A
-
10-25 min: 30-70% A
-
25-30 min: 70% A
-
30-35 min: 70-30% A
-
35-40 min: 30% A
-
-
Flow Rate: 1.0 mL/min[3]
-
Column Temperature: 30°C[3]
-
Detection Wavelength: 217 nm[3]
-
Injection Volume: 10 µL
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Data Presentation
Table 1: Hypothetical Forced Degradation Data for this compound
| Stress Condition | Duration | Temperature | % Degradation of this compound | Number of Degradation Peaks |
| 0.1 M HCl | 24 hours | 60°C | 15.2% | 2 |
| 0.1 M NaOH | 24 hours | Room Temp | 25.8% | 3 |
| 3% H₂O₂ | 24 hours | Room Temp | 35.5% | 4 |
| Heat (Solid) | 48 hours | 80°C | 8.1% | 1 |
| Heat (Solution) | 24 hours | 60°C | 12.3% | 2 |
| Photostability | ICH Q1B | ICH Q1B | 18.9% | 2 |
Note: This data is hypothetical and for illustrative purposes only.
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: Workflow for a forced degradation study of this compound.
Caption: Decision tree for troubleshooting this compound instability.
References
Technical Support Center: High-Purity Schisanlignone C Purification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining purification techniques for high-purity Schisanlignone C. It includes frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the initial step for isolating this compound?
A1: The initial step is typically a solid-liquid extraction from the dried plant material (e.g., stems or fruits of Schisandra species). Common methods include maceration, soxhlet extraction, ultrasonic-assisted extraction (UAE), or supercritical fluid extraction (SFE) with CO2. The choice of method depends on the available equipment, desired yield, and environmental considerations.
Q2: Which solvents are suitable for the extraction of this compound?
A2: this compound is soluble in a range of organic solvents. For initial extraction, solvents like methanol, ethanol, ethyl acetate, or a mixture of these with water are commonly employed. Supercritical CO2 extraction offers a "greener" alternative.
Q3: What are the recommended chromatographic techniques for purifying this compound?
A3: A multi-step chromatographic approach is generally necessary to achieve high purity. This typically involves:
-
Initial clean-up: Column chromatography using silica gel.
-
Intermediate purification: Further column chromatography or preparative High-Performance Liquid Chromatography (prep-HPLC).
-
Final polishing: Preparative HPLC, often using a reversed-phase column (e.g., C18), is recommended for obtaining high-purity this compound.
Q4: How can I crystallize the purified this compound?
A4: Crystallization is a crucial final step to achieve the highest purity and a stable solid form. This is typically achieved by dissolving the purified this compound in a minimal amount of a good solvent (e.g., acetone or ethyl acetate) and then slowly adding an anti-solvent (e.g., hexane or water) until the solution becomes slightly turbid. Slow cooling or evaporation will then promote crystal growth.
Troubleshooting Guides
Low Yield During Extraction
Q: I am getting a very low yield of the crude extract containing this compound. What could be the issue?
A: Low extraction yield can be attributed to several factors. Please refer to the table below for potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Inadequate grinding of plant material | Ensure the plant material is finely powdered to maximize the surface area for solvent penetration. |
| Inappropriate solvent selection | The polarity of the extraction solvent may not be optimal. Experiment with different solvents or solvent mixtures (e.g., methanol, ethanol, ethyl acetate). |
| Insufficient extraction time or temperature | Increase the extraction duration or temperature according to the chosen method (e.g., longer maceration, higher temperature for soxhlet). |
| Poor solvent-to-solid ratio | Increase the volume of the solvent relative to the amount of plant material to ensure complete extraction. |
Poor Separation in Column Chromatography
Q: My column chromatography is not providing good separation of this compound from impurities. What should I do?
A: Achieving good separation in column chromatography depends on the proper selection of the stationary and mobile phases. Consider the following:
| Potential Cause | Troubleshooting Steps |
| Inappropriate mobile phase polarity | If compounds are eluting too quickly, decrease the polarity of the mobile phase (e.g., increase the proportion of hexane in a hexane/ethyl acetate system). If they are not eluting, increase the polarity. |
| Column overloading | The amount of crude extract loaded onto the column is too high. Reduce the sample load to improve resolution. |
| Improper column packing | Air bubbles or cracks in the stationary phase can lead to poor separation. Ensure the column is packed uniformly. |
| Inadequate stationary phase | The chosen stationary phase (e.g., silica gel) may not be ideal. Consider using a different adsorbent like alumina or a reversed-phase material. |
Issues with Preparative HPLC Purification
Q: I am facing peak tailing and poor resolution during the prep-HPLC purification of this compound. How can I resolve this?
A: Peak tailing and poor resolution in prep-HPLC can be complex. The following table outlines common causes and their solutions.
| Potential Cause | Troubleshooting Steps |
| Column overload | The injection volume or concentration is too high. Reduce the amount of sample injected. |
| Incompatible injection solvent | The sample is dissolved in a solvent much stronger than the mobile phase, causing peak distortion. Dissolve the sample in the mobile phase if possible. |
| Secondary interactions with the stationary phase | Add a modifier to the mobile phase, such as a small amount of trifluoroacetic acid (TFA) or formic acid, to reduce unwanted interactions. |
| Column degradation | The column may be contaminated or degraded. Flush the column with a strong solvent or replace it if necessary. |
Crystallization Failures
Q: I am unable to obtain crystals of this compound; it either remains as an oil or precipitates as an amorphous solid. What can I do?
A: Successful crystallization requires finding the right solvent system and conditions. Here are some troubleshooting tips:
| Potential Cause | Troubleshooting Steps |
| Solution is too saturated | The concentration of this compound is too high, leading to rapid precipitation. Add a small amount of the "good" solvent to redissolve some of the compound. |
| Cooling is too rapid | Fast cooling often leads to the formation of an amorphous solid or oil. Allow the solution to cool slowly to room temperature, followed by gradual cooling in a refrigerator. |
| Presence of impurities | Impurities can inhibit crystal formation. The sample may require further purification by prep-HPLC. |
| Incorrect solvent system | Experiment with different solvent/anti-solvent combinations. This compound is soluble in acetone, ethyl acetate, and dichloromethane, which can be paired with anti-solvents like hexane, heptane, or water. |
Experimental Protocols
Protocol 1: Extraction and Initial Purification by Column Chromatography
-
Extraction:
-
Macerate 1 kg of powdered Schisandra plant material with 5 L of 95% ethanol at room temperature for 24 hours.
-
Filter the extract and repeat the extraction process twice more with fresh solvent.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude extract.
-
-
Column Chromatography (Silica Gel):
-
Prepare a silica gel (100-200 mesh) column using a slurry packing method with hexane.
-
Dissolve the crude extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed sample onto the top of the column.
-
Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Combine the relevant fractions and evaporate the solvent.
-
Protocol 2: Preparative HPLC for High-Purity this compound
-
Sample Preparation:
-
Dissolve the partially purified fraction from column chromatography in the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter.
-
-
Prep-HPLC Conditions:
-
Column: C18, 10 µm, 250 x 20 mm
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may need optimization.
-
Flow Rate: 10 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 1-5 mL, depending on the concentration.
-
-
Fraction Collection and Analysis:
-
Collect the peak corresponding to this compound.
-
Analyze the purity of the collected fraction using analytical HPLC.
-
Combine the pure fractions and evaporate the solvent.
-
Protocol 3: Crystallization of this compound
-
Solvent Selection:
-
Dissolve the purified this compound from prep-HPLC in a minimal amount of warm acetone (a "good" solvent).
-
-
Inducing Crystallization:
-
Slowly add n-hexane (an "anti-solvent") dropwise until the solution becomes slightly and persistently cloudy.
-
Add a drop or two of acetone to redissolve the precipitate and obtain a clear solution.
-
-
Crystal Growth:
-
Cover the container and allow it to stand undisturbed at room temperature for slow cooling and evaporation.
-
For enhanced crystal growth, the container can be placed in a refrigerator after initial crystal formation at room temperature.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold n-hexane.
-
Dry the crystals under vacuum to obtain high-purity this compound.
-
Visualizations
Caption: Overall workflow for the purification of high-purity this compound.
Caption: Troubleshooting logic for poor separation in column chromatography.
dealing with potential cytotoxicity of Schisanlignone C at high concentrations
This technical support guide is designed for researchers, scientists, and drug development professionals who are working with Schisanlignone C and may encounter challenges related to its cytotoxicity at high concentrations. The information provided is based on studies of closely related lignans isolated from Schisandra chinensis, as specific data for this compound is limited. It is recommended that researchers validate these findings for their specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: I am observing high levels of cytotoxicity with this compound even at what I presumed to be low concentrations. What could be the reason?
A1: High cytotoxicity at lower-than-expected concentrations can be due to several factors:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to cytotoxic compounds. Your cell line may be particularly sensitive to this compound. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.
-
Compound Purity and Stability: The purity of your this compound sample can affect its potency. Impurities or degradation products may be more cytotoxic. Additionally, the compound's stability in your cell culture medium under experimental conditions (e.g., light exposure, temperature) could lead to the formation of cytotoxic byproducts. Always use a high-purity compound and prepare fresh solutions for each experiment.
-
Solvent Toxicity: The solvent used to dissolve this compound (commonly DMSO) can be toxic to cells at certain concentrations. Ensure the final solvent concentration in your culture medium is below the toxic threshold for your cell line (typically <0.1% v/v). Always include a vehicle control (cells treated with the solvent alone at the same concentration used for the highest drug concentration) in your experiments.
Q2: My cytotoxicity assay results with this compound are not reproducible. What are the common causes of variability?
A2: Lack of reproducibility is a common issue in cell-based assays and can stem from several sources:
-
Inconsistent Cell Seeding: Uneven cell numbers across wells will lead to variable results. Ensure you have a homogenous single-cell suspension before seeding and visually inspect the plate after seeding to confirm even distribution.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the compound and affect cell viability. It is recommended to avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media.
-
Reagent Preparation and Handling: Inconsistent preparation of this compound dilutions or assay reagents can introduce variability. Use calibrated pipettes and prepare fresh dilutions for each experiment.
-
Cell Culture Conditions: Variations in cell passage number, confluency, and overall cell health can significantly impact their response to treatment. Use cells within a consistent and low passage number range and ensure they are in the logarithmic growth phase at the time of treatment.
Q3: How can I determine if the observed cell death is due to apoptosis or necrosis?
A3: To distinguish between apoptosis and necrosis, you can use a combination of assays:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is a standard method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic and necrotic cells will be positive for both.
-
Caspase Activity Assays: Apoptosis is a caspase-dependent process. Measuring the activity of key executioner caspases, such as caspase-3 and caspase-7, can confirm an apoptotic mechanism.
-
Morphological Analysis: Observing cell morphology using microscopy can provide clues. Apoptotic cells typically exhibit cell shrinkage, membrane blebbing, and chromatin condensation, whereas necrotic cells often show cell swelling and membrane rupture.
Q4: I suspect this compound might be interfering with my MTT assay. How can I confirm and troubleshoot this?
A4: Natural compounds, particularly those with antioxidant properties, can directly reduce the MTT reagent, leading to a false positive signal (higher apparent viability). To test for this, include a "compound-only" control where this compound is added to the culture medium in the absence of cells. If you observe a color change, it indicates interference. In such cases, consider using an alternative viability assay that is less prone to chemical interference, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
Troubleshooting Guides
Problem 1: Unexpectedly High Cytotoxicity
| Possible Cause | Troubleshooting Steps |
| High Cell Line Sensitivity | Perform a dose-response curve with a wide range of this compound concentrations to determine the IC50 value for your specific cell line. Start with a logarithmic dilution series (e.g., 0.01, 0.1, 1, 10, 100 µM). |
| Compound Instability/Degradation | Prepare fresh stock solutions of this compound for each experiment. Protect the compound from light and minimize freeze-thaw cycles. Consider performing stability studies of the compound in your cell culture medium. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to your cells (typically <0.1%). Run a vehicle control with the highest concentration of the solvent used. |
| Contamination (Mycoplasma) | Routinely test your cell cultures for mycoplasma contamination, as it can alter cellular responses to treatments. |
Problem 2: Inconsistent or Non-Reproducible Results
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a single-cell suspension before plating. After seeding, visually inspect the plate to confirm even cell distribution. Use a multichannel pipette for seeding if possible. |
| Edge Effects | Avoid using the outer wells of the microplate for experimental samples. Fill these wells with sterile PBS or culture medium to minimize evaporation from the inner wells. |
| Pipetting Errors | Use calibrated pipettes and ensure proper pipetting technique to minimize errors in compound dilution and reagent addition. |
| Variability in Cell Health | Use cells from a consistent passage number. Do not use cells that are over-confluent. Standardize the time between passaging and plating for the assay. |
Data Presentation
Table 1: Reported IC50 Values of Lignans from Schisandra chinensis in Various Cancer Cell Lines
Disclaimer: The following data is for lignans closely related to this compound. These values should be used as a reference, and the IC50 for this compound should be determined experimentally for your specific cell line.
| Lignan | Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| Schisantherin C | A549 | Human Lung Cancer | ~20-40 | Not specified | [1] |
| Gomisin L1 | A2780 | Human Ovarian Cancer | Potent | Not specified | [2] |
| Gomisin L1 | SKOV3 | Human Ovarian Cancer | Potent | Not specified | [2] |
| Gomisin L1 | HL-60 | Human Leukemia | 82.02 | Not specified | [2] |
| Gomisin L1 | HeLa | Human Cervical Cancer | 166.19 | Not specified | [2] |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle and untreated controls.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes at room temperature.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Apoptosis Detection using Annexin V-FITC/PI Staining
-
Cell Treatment:
-
Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the appropriate duration. Include positive and negative controls.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Centrifuge the cell suspension and wash the pellet with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Use appropriate compensation controls for FITC and PI.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
-
Mandatory Visualization
Caption: Experimental workflow for determining the IC50 of this compound.
References
strategies to reduce off-target effects of Schisanlignone C
Welcome to the technical support center for Schisanlignone C, also referred to as Schisandrin C. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the experimental use of this compound. Our goal is to help you anticipate and address potential challenges in your research, particularly concerning its mechanism of action and strategies to mitigate off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary known mechanism of action for this compound (Schisandrin C)?
A1: this compound primarily exhibits anti-inflammatory and antioxidant effects.[1][2][3][4] Its mechanism is linked to the modulation of key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[1][2][5] It has been shown to inhibit the phosphorylation of major components of the MAPK pathway and prevent the nuclear translocation of NF-κB, which are critical steps in the inflammatory response.[1]
Q2: Are this compound and Schisandrin C the same compound?
A2: Yes, the terms this compound and Schisandrin C are used interchangeably in scientific literature to refer to the same bioactive lignan isolated from Schisandra chinensis.[4][6][7]
Q3: What are the known signaling pathways affected by this compound?
A3: Current research indicates that this compound affects the following signaling pathways:
-
MAPK Pathway: It inhibits the phosphorylation of extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAP kinase.[1]
-
NF-κB Pathway: It prevents the nuclear translocation of the NF-κB complex.[1][5]
-
PI3K/Akt Pathway: It has been shown to promote mitochondrial biogenesis through the Akt and Nrf2 pathways.[8]
Q4: What are the potential off-target effects of this compound?
A4: While specific off-target binding studies for this compound are not extensively documented, potential off-target effects can be inferred from its broad activity on fundamental signaling pathways like MAPK, NF-κB, and PI3K/Akt. These pathways are involved in a wide range of cellular processes, and their modulation could lead to unintended consequences in different cell types or experimental systems. For example, since Schisandra lignans can interact with cytochrome P450 enzymes, there is a potential for drug-drug interactions.[7][9] Researchers should consider performing broader kinase profiling or proteomic analyses to identify unintended binding partners in their specific experimental model.
Q5: What are some general strategies to minimize off-target effects in my experiments with this compound?
A5: To minimize off-target effects, consider the following strategies:
-
Dose-Response Studies: Use the lowest effective concentration of this compound to achieve the desired on-target effect.
-
Use of Controls: Employ appropriate positive and negative controls to distinguish specific effects from non-specific or off-target effects. This includes using inactive structural analogs if available.
-
Orthogonal Assays: Confirm key findings using multiple, independent assay formats that measure the same biological endpoint through different mechanisms.
-
Target Knockdown/Knockout Models: In cell-based assays, use genetic approaches (e.g., siRNA, CRISPR) to deplete the intended target and verify that the observed phenotype is indeed target-dependent.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Troubleshooting Steps |
| High cell toxicity or unexpected apoptosis. | Off-target effects due to high concentration. | Perform a dose-response curve to determine the optimal, non-toxic concentration.[4] Assess apoptosis markers (e.g., caspase activation) at various concentrations. |
| Cell line sensitivity. | Test the compound in multiple cell lines to assess differential sensitivity. | |
| Inconsistent anti-inflammatory effects. | Issues with experimental setup. | Ensure consistent cell passage number and health. Verify the potency and purity of the this compound stock solution. Confirm the activation of the inflammatory pathway (e.g., by LPS) in your control experiments. |
| Crosstalk with other signaling pathways. | Investigate the activation state of related pathways (e.g., PI3K/Akt) that might be influencing the inflammatory response in your system. | |
| Variability in MAPK or NF-κB pathway inhibition. | Timing of compound treatment and stimulation. | Optimize the pre-incubation time with this compound before applying the inflammatory stimulus. Perform a time-course experiment to determine the peak of pathway activation and inhibition. |
| Off-target kinase inhibition. | Consider performing a kinase profiling assay to identify if this compound is inhibiting other kinases upstream of your target. | |
| Unexpected changes in cellular metabolism. | Effects on mitochondrial biogenesis. | Assess mitochondrial function using assays for oxygen consumption, ATP production, or mitochondrial mass.[8] This may be a direct or indirect effect of the compound. |
| Interaction with metabolic enzymes. | Review literature on the effect of Schisandra lignans on metabolic enzymes like cytochrome P450s and consider potential interactions in your experimental system.[7][9] |
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways modulated by this compound.
Caption: MAPK signaling pathway showing inhibition by this compound.
Caption: NF-κB signaling pathway showing inhibition by this compound.
Caption: PI3K/Akt pathway influenced by this compound.
Experimental Protocols
While specific, detailed protocols for every conceivable experiment with this compound are beyond the scope of this guide, we provide a general framework for common assays used to study its effects.
1. Cell Viability and Cytotoxicity Assay
-
Objective: To determine the concentration range of this compound that is non-toxic to the cells of interest.
-
Methodology:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Assess cell viability using a suitable method, such as MTT, MTS, or a live/dead cell staining kit, following the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) if applicable.
-
2. Western Blot for MAPK Pathway Activation
-
Objective: To assess the effect of this compound on the phosphorylation of MAPK pathway components (ERK, JNK, p38).
-
Methodology:
-
Plate cells and grow them to 70-80% confluency.
-
Pre-treat cells with the desired concentration of this compound or vehicle control for a predetermined time (e.g., 1-2 hours).
-
Stimulate the cells with an appropriate agonist (e.g., LPS, TNF-α) for a time known to induce robust MAPK phosphorylation (e.g., 15-30 minutes).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of ERK, JNK, and p38 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
3. Immunofluorescence for NF-κB Nuclear Translocation
-
Objective: To visualize the effect of this compound on the translocation of NF-κB from the cytoplasm to the nucleus.
-
Methodology:
-
Grow cells on glass coverslips in a 24-well plate.
-
Pre-treat with this compound or vehicle control.
-
Stimulate with an agonist (e.g., TNF-α) to induce NF-κB translocation.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with a suitable blocking buffer (e.g., 1% BSA in PBS).
-
Incubate with a primary antibody against an NF-κB subunit (e.g., p65).
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio to determine the extent of translocation.
-
References
- 1. Comparative Effects of Schisandrin A, B, and C on Acne-Related Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Schisandrin - Wikipedia [en.wikipedia.org]
- 7. caymanchem.com [caymanchem.com]
- 8. Anti-inflammatory and antioxidant properties of Schisandrin C promote mitochondrial biogenesis in human dental pulp cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | A Comprehensive Review of the Main Lignan Components of Schisandra chinensis (North Wu Wei Zi) and Schisandra sphenanthera (South Wu Wei Zi) and the Lignan-Induced Drug-Drug Interactions Based on the Inhibition of Cytochrome P450 and P-Glycoprotein Activities [frontiersin.org]
Validation & Comparative
A Comparative Analysis of the Neuroprotective Effects of Schisanlignone C and Schisandrin B
For Immediate Release
This guide provides a detailed comparison of the neuroprotective properties of two prominent lignans derived from Schisandra chinensis: Schisanlignone C and Schisandrin B. Drawing upon available experimental data, this document outlines their mechanisms of action, efficacy in preclinical models, and the experimental protocols used to evaluate their effects. This information is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to Schisandra Lignans
The fruit of Schisandra chinensis is a source of numerous bioactive lignans, which have been investigated for a variety of pharmacological activities, including hepatoprotective, anti-inflammatory, and neuroprotective effects.[1][2] Among these, this compound and Schisandrin B are of significant interest due to their potential to mitigate neuronal damage and dysfunction associated with neurodegenerative diseases and ischemic events.[1][3] While both compounds exhibit neuroprotective qualities, they operate through distinct and overlapping signaling pathways.
Comparative Efficacy and Mechanism of Action
Direct comparative studies between this compound and Schisandrin B are limited in the current literature. However, by examining individual studies, a comparative overview can be constructed. Schisandrin B, in particular, has been more extensively studied for its neuroprotective effects.
Schisandrin B has demonstrated robust neuroprotective activity across various models of neuronal injury. Its mechanisms are primarily linked to its potent antioxidant and anti-inflammatory properties.[1][2] Key signaling pathways modulated by Schisandrin B include:
-
Nrf2/Keap1 Pathway: Schisandrin B upregulates the nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response.[4][5] This leads to an increased expression of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione (GSH), thereby reducing oxidative stress.[4][6]
-
TLR4/NF-κB Pathway: In models of cerebral ischemia-reperfusion injury, Schisandrin B has been shown to inhibit the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway.[3] This inhibition leads to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-1β, thus mitigating neuroinflammation.[3][7][8]
-
Mitochondrial Apoptosis Pathway: Schisandrin B protects against amyloid-beta (Aβ)-induced neurotoxicity by modulating the mitochondrial apoptosis pathway. It achieves this by upregulating the anti-apoptotic protein Bcl-2 and downregulating the pro-apoptotic protein Bax, which in turn reduces the release of cytochrome c and subsequent activation of caspases-9 and -3.[9]
Information on This compound is less abundant. However, available research suggests its involvement in suppressing NLRP3 inflammasome activation, which is a key component of the inflammatory response. In a study comparing the effects of Schisandrin A, B, and C on NLRP3 inflammasome activation, the potency was found to be in the order of Schisandrin C > Schisandrin B > Schisandrin A.[10] This indicates that this compound may possess superior anti-inflammatory effects in specific contexts.
Quantitative Data Summary
The following tables summarize the quantitative data from key experimental findings for Schisandrin B. Data for this compound is not sufficiently available for a direct quantitative comparison in the same models.
Table 1: Effects of Schisandrin B on Oxidative Stress Markers
| Model System | Treatment | Concentration/Dose | Measured Parameter | Result | Reference |
| Forced swimming-induced stress in mice | Schisandrin B | Not Specified | Malondialdehyde (MDA) Levels | Significantly reduced | [4] |
| Forced swimming-induced stress in mice | Schisandrin B | Not Specified | Reactive Oxygen Species (ROS) | Significantly reduced | [4] |
| Forced swimming-induced stress in mice | Schisandrin B | Not Specified | Superoxide Dismutase (SOD) | Significantly increased | [4] |
| Forced swimming-induced stress in mice | Schisandrin B | Not Specified | Glutathione (GSH) | Significantly increased | [4] |
| Aβ₁₋₄₂-treated rat cortical neurons | Schisandrin B | Not Specified | Reduced Glutathione (GSH) | Increased activity | [9] |
| Aβ₁₋₄₂-treated rat cortical neurons | Schisandrin B | Not Specified | Oxidized Glutathione | Decreased production | [9] |
Table 2: Effects of Schisandrin B on Apoptosis and Inflammation
| Model System | Treatment | Concentration/Dose | Measured Parameter | Result | Reference |
| Aβ₁₋₄₂-treated rat cortical neurons | Schisandrin B | Not Specified | Cell Viability | Significantly elevated | [9] |
| Aβ₁₋₄₂-treated rat cortical neurons | Schisandrin B | Not Specified | Apoptosis | Reduced | [9] |
| Aβ₁₋₄₂-treated rat cortical neurons | Schisandrin B | Not Specified | Bcl-2 Expression | Upregulated | [9] |
| Aβ₁₋₄₂-treated rat cortical neurons | Schisandrin B | Not Specified | Bax Expression | Downregulated | [9] |
| Aβ₁₋₄₂-treated rat cortical neurons | Schisandrin B | Not Specified | Caspase-9 and -3 Activity | Decreased | [9] |
| Transient focal cerebral ischemia in rats | Schisandrin B | 10 mg/kg | Infarct Volume Reduction | 25.7% | [8] |
| Transient focal cerebral ischemia in rats | Schisandrin B | 30 mg/kg | Infarct Volume Reduction | 53.4% | [8] |
| Transient focal cerebral ischemia in rats | Schisandrin B | 10 and 30 mg/kg | TNF-α and IL-1β Expression | Abrogated | [8] |
Experimental Protocols
Below are the detailed methodologies for key experiments cited in this guide.
1. In Vivo Model of Focal Cerebral Ischemia
-
Animal Model: Sprague-Dawley rats.
-
Procedure: Transient focal cerebral ischemia was induced, followed by reperfusion.
-
Treatment: Schisandrin B (10 and 30 mg/kg, i.p.) was administered twice: 30 minutes before the onset of ischemia and 2 hours after reperfusion.
-
Analysis: Infarct volume was measured 2 hours after occlusion. Protein expression of TNF-α and IL-1β in the ischemic hemispheres was determined.[8]
2. In Vitro Model of Amyloid-Beta Induced Neurotoxicity
-
Cell Model: Primary cultures of rat cortical neurons.
-
Induction of Toxicity: Cells were exposed to amyloid-beta peptide 1-42 (Aβ₁₋₄₂).
-
Treatment: Cells were pretreated with Schisandrin B prior to Aβ₁₋₄₂ exposure.
-
Analysis: Cell viability and apoptosis were assessed. The expression of Bcl-2 and Bax proteins, the release of mitochondrial cytochrome c, and the activities of caspase-9 and caspase-3 were measured. The levels of reduced and oxidized glutathione were also determined.[9]
3. In Vivo Model of Acute Oxidative Stress
-
Animal Model: Mice subjected to forced swimming as an acute stressor.
-
Treatment: Oral administration of Schisandrin B.
-
Analysis: Anxiety-like behavior was evaluated using the elevated plus maze and open field test. Levels of malondialdehyde (MDA) and reactive oxygen species (ROS) were measured as markers of oxidative stress. The activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione (GSH) was determined. The expression of Nrf2 and Keap1 proteins was also analyzed.[4]
Signaling Pathways and Experimental Workflow Diagrams
Caption: Key neuroprotective signaling pathways modulated by Schisandrin B.
Caption: General experimental workflow for evaluating neuroprotective effects.
Conclusion
The available evidence strongly supports the neuroprotective potential of Schisandrin B, mediated through its well-documented antioxidant, anti-inflammatory, and anti-apoptotic activities.[1][2] It effectively modulates key signaling pathways such as Nrf2/Keap1 and TLR4/NF-κB to confer protection in various models of neuronal injury.[3][4] While data on this compound is less comprehensive, preliminary findings suggest it may have potent anti-inflammatory effects by inhibiting the NLRP3 inflammasome.[10]
Further head-to-head comparative studies are warranted to fully elucidate the relative potencies and therapeutic potential of this compound and Schisandrin B. Such research will be crucial for guiding the development of novel neuroprotective agents for the treatment of neurodegenerative diseases and ischemic stroke.
References
- 1. A Comprehensive Review on Schisandrin B and Its Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review on Schisandrin B and Its Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Schisandrin B improves cerebral ischemia and reduces reperfusion injury in rats through TLR4/NF-κB signaling pathway inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Schisandrin B alleviates acute oxidative stress via modulation of the Nrf2/Keap1-mediated antioxidant pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Schisandrin B elicits the Keap1-Nrf2 defense system via carbene reactive metabolite which is less harmful to mice liver - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Neuroprotective effects of Schisandrin B against transient focal cerebral ischemia in Sprague–Dawley rats [agris.fao.org]
- 8. Neuroprotective effects of Schisandrin B against transient focal cerebral ischemia in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Schisandrin B protects rat cortical neurons against Abeta1-42-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative effects of schisandrin A, B, and C on Propionibacterium acnes-induced, NLRP3 inflammasome activation-mediated IL-1β secretion and pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-Inflammatory Activity of Schisanlignone C and Other Lignans
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the anti-inflammatory properties of Schisanlignone C, a bioactive lignan, against other notable lignans. The information presented is curated from experimental data to facilitate research and development in the field of anti-inflammatory therapeutics.
Quantitative Analysis of Anti-Inflammatory Activity
The anti-inflammatory efficacy of this compound and other lignans has been evaluated primarily through their ability to inhibit key inflammatory mediators in cellular models. The following table summarizes the quantitative data on the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. NO is a critical signaling molecule in inflammation, and its overproduction is a hallmark of inflammatory processes.
| Lignan | IC50 for NO Production Inhibition (µM) in LPS-stimulated RAW 264.7 cells | Reference |
| This compound (Schisandrin C) | 8.5 ± 0.5 | [1] |
| Gomisin N | 15.8 ± 2.1 | [1] |
| Gomisin D | 25.0 ± 1.6 | [1] |
| Gomisin C | 24.8 ± 2.0 | [1] |
| Gomisin H | Inactive (> 30 µM) | [1] |
Note: A lower IC50 value indicates greater potency.
Mechanistic Insights: Downregulation of Pro-inflammatory Enzymes
This compound exerts its anti-inflammatory effects, at least in part, by downregulating the expression of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). In LPS-stimulated RAW 264.7 cells, Schisandrin C has been shown to inhibit the protein expression of both iNOS and COX-2 in a concentration-dependent manner[1]. This inhibition at the protein level directly contributes to the reduced production of NO and prostaglandins, respectively, two key mediators of inflammation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are standard protocols for the key experiments cited in the comparison of lignan anti-inflammatory activity.
In Vitro Anti-inflammatory Assay: LPS-Induced Inflammation in RAW 264.7 Macrophages
This assay is a widely used in vitro model to screen for anti-inflammatory compounds.
-
Cell Culture: Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test lignans (e.g., this compound, Gomisin N) for 1 hour.
-
Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the cell culture medium and incubating for 24 hours.
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
After 24 hours of LPS stimulation, the cell culture supernatant is collected.
-
An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant.
-
The mixture is incubated at room temperature for 10-15 minutes.
-
The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite, a stable metabolite of NO, is determined by comparison with a sodium nitrite standard curve.
-
-
Cytokine Measurement (ELISA):
-
The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) in the cell culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
-
Western Blot Analysis for iNOS and COX-2:
-
After treatment, cells are lysed to extract total protein.
-
Protein concentration is determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin).
-
After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.
-
Signaling Pathways in Lignan-Mediated Anti-Inflammation
The anti-inflammatory effects of this compound and other lignans are mediated through the modulation of key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways play a central role in regulating the expression of pro-inflammatory genes.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Lignans, including those from Schisandra, have been shown to inhibit NF-κB activation, thereby suppressing the inflammatory cascade[2].
MAPK Signaling Pathway
The MAPK pathway is another crucial signaling cascade involved in inflammation. It consists of a series of protein kinases that are sequentially activated. Key MAPKs involved in inflammation include p38, JNK, and ERK. Activation of these MAPKs leads to the activation of transcription factors that promote the expression of inflammatory mediators. Several Schisandra lignans have been reported to exert their anti-inflammatory effects by inhibiting the phosphorylation and activation of MAPKs[2].
Experimental Workflow for Anti-Inflammatory Lignan Screening
The process of identifying and characterizing the anti-inflammatory potential of lignans typically follows a structured workflow, from initial screening to mechanistic studies.
Conclusion
The comparative analysis indicates that this compound is a potent anti-inflammatory lignan, exhibiting strong inhibitory effects on NO production in LPS-stimulated macrophages. Its efficacy surpasses that of several other tested lignans from the same class. The primary mechanism of action involves the downregulation of pro-inflammatory enzymes iNOS and COX-2, likely through the modulation of the NF-κB and MAPK signaling pathways. This guide provides a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound and other related lignans as anti-inflammatory agents. Further head-to-head comparative studies on a broader range of inflammatory markers are warranted to fully elucidate the comparative efficacy of these compounds.
References
Comparative Efficacy of Schisanlignone C and Other Hepatoprotective Agents: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the hepatoprotective efficacy of Schisanlignone C against established agents: Silymarin, N-acetylcysteine (NAC), and Ursodeoxycholic acid (UDCA). The information presented is based on available experimental data to assist in research and development endeavors.
Quantitative Efficacy Comparison
The following tables summarize the quantitative data on the hepatoprotective effects of this compound and the comparator agents in various preclinical models of liver injury. It is important to note that these data are compiled from different studies and direct head-to-head comparisons are limited.
Table 1: Effect on Liver Injury Markers (ALT & AST)
| Compound | Model of Injury | Animal Model | Dose | % Reduction in ALT | % Reduction in AST | Reference |
| Schisandrin C | Acetaminophen | Mice | 400 mg/kg | Significantly Reduced | Significantly Reduced | [1] |
| Schisandra Lignan Extract | Carbon Tetrachloride | Mice | 50, 100, 200 mg/kg | Dose-dependent significant reduction | Dose-dependent significant reduction | [2][3] |
| Silymarin | Carbon Tetrachloride | Rats | 50 mg/kg | Significant Reduction | Significant Reduction | [4] |
| N-acetylcysteine (NAC) | Acetaminophen | Mice | 600 mg/kg | Significantly Protected | Significantly Protected | [5] |
| Ursodeoxycholic acid (UDCA) | Cholestatic Injury | Human | 13-15 mg/kg/day | Significant Reduction | Significant Reduction | [6] |
Table 2: Effect on Oxidative Stress Markers (SOD & GSH)
| Compound | Model of Injury | Animal Model | Dose | Effect on SOD | Effect on GSH | Reference |
| Schisandrin C | Acetaminophen | Mice | 400 mg/kg | Increased | Increased | [1] |
| Schisandra Lignan Extract | Carbon Tetrachloride | Mice | 50, 100, 200 mg/kg | Increased | Increased | [2] |
| Silymarin | Carbon Tetrachloride | Rats | 50 mg/kg | - | Restored GSH/GSSG ratio | [4] |
| N-acetylcysteine (NAC) | Acetaminophen | - | - | - | Replenishes GSH stores | [7] |
| Ursodeoxycholic acid (UDCA) | Drug-Induced Liver Injury | Rodents | - | Induces antioxidant enzymes | - | [8] |
Table 3: Effect on Inflammatory Markers (TNF-α & IL-6)
| Compound | Model of Injury | Animal Model | Dose | Effect on TNF-α | Effect on IL-6 | Reference |
| Schisandrin C | Acetaminophen | Mice | 400 mg/kg | Decreased | Decreased | [1] |
| Schisandra Lignan Extract | Carbon Tetrachloride | Mice | 50, 100, 200 mg/kg | Decreased | Decreased | [2] |
| Silymarin | Hepatitis C | Cell Culture | - | Suppressed TNF-α activation | - | [9] |
| N-acetylcysteine (NAC) | Non-Acetaminophen ALF | Human | - | Anti-inflammatory properties | - | [10] |
| Ursodeoxycholic acid (UDCA) | Drug-Induced Liver Injury | - | - | Reduces inflammation | - | [8] |
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison.
Acetaminophen-Induced Liver Injury in Mice
This model is commonly used to screen for hepatoprotective agents against drug-induced liver injury.
-
Animals: Male ICR mice are typically used.
-
Induction of Injury: A single intraperitoneal (i.p.) injection of acetaminophen (APAP) at a dose of 400 mg/kg is administered to induce acute liver injury.[1]
-
Treatment: Schisandrin C (or other test compounds) is administered orally for a specified number of days prior to APAP injection.
-
Sample Collection: 24 hours after APAP administration, mice are euthanized. Blood is collected for serum analysis of liver enzymes (ALT, AST, ALP), total bilirubin (TBIL), and direct bilirubin (DBIL). Liver tissues are collected for histopathological examination and measurement of oxidative stress markers (MDA, SOD, GSH) and inflammatory cytokines (TNF-α, IL-6).[1]
Carbon Tetrachloride (CCl4)-Induced Liver Injury in Mice
This is a widely used model to study toxin-induced liver fibrosis and cirrhosis.
-
Animals: Male Kunming mice are often used.
-
Induction of Injury: Mice are administered CCl4 (typically a 0.2% solution in olive oil) via intraperitoneal injection at a dose of 10 ml/kg.
-
Treatment: Schisandra lignan extract (or other test compounds) is administered orally for a period of time (e.g., 7 days) before CCl4 injection.
-
Sample Collection: 24 hours after CCl4 administration, blood and liver tissues are collected for analysis of liver enzymes, oxidative stress markers, and inflammatory cytokines, similar to the acetaminophen model.[2]
Biochemical Assays
-
Liver Enzymes (ALT, AST, ALP): Serum levels are measured using commercially available assay kits according to the manufacturer's instructions.
-
Bilirubin (TBIL, DBIL): Serum levels are determined using appropriate biochemical assay kits.
-
Oxidative Stress Markers:
-
Malondialdehyde (MDA): Liver tissue homogenates are used to measure MDA levels, a marker of lipid peroxidation, typically using a thiobarbituric acid reactive substances (TBARS) assay kit.
-
Superoxide Dismutase (SOD) and Glutathione (GSH): Liver tissue homogenates are analyzed for SOD activity and GSH content using specific commercial assay kits.[1]
-
-
Inflammatory Cytokines (TNF-α, IL-6): Serum or liver tissue homogenate levels of TNF-α and IL-6 are quantified using enzyme-linked immunosorbent assay (ELISA) kits.
Signaling Pathways and Mechanisms of Action
This compound: Activation of the Nrf2 Signaling Pathway
Schisandrin C, a major lignan in this compound, exerts its hepatoprotective effects primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress, Schisandrin C promotes the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter region of various antioxidant and cytoprotective genes, leading to their transcription and subsequent protein synthesis. This results in an enhanced antioxidant defense system, including increased levels of SOD and GSH, which helps to mitigate oxidative damage and protect hepatocytes.[1][7][8][11][12][13][14][15]
Caption: this compound activates the Nrf2 pathway for hepatoprotection.
Experimental Workflow for Hepatoprotective Agent Screening
The general workflow for evaluating the efficacy of a potential hepatoprotective agent in a preclinical model is depicted below.
Caption: General workflow for preclinical evaluation of hepatoprotective agents.
Mechanisms of Comparator Hepatoprotective Agents
-
Silymarin: The primary active component of milk thistle, silymarin, is a complex of flavonolignans. Its hepatoprotective effects are attributed to its antioxidant properties, including scavenging free radicals and increasing the cellular content of GSH. It also stabilizes cell membranes, preventing the entry of toxins, and promotes the regeneration of hepatocytes.[9]
-
N-acetylcysteine (NAC): NAC is a precursor of the amino acid L-cysteine, which is a component of GSH. In cases of acetaminophen overdose, the toxic metabolite NAPQI depletes hepatic GSH stores. NAC acts by replenishing these GSH stores, thereby enabling the detoxification of NAPQI and preventing hepatocyte damage.[7] It also has direct antioxidant and anti-inflammatory effects.
-
Ursodeoxycholic acid (UDCA): UDCA is a hydrophilic bile acid. Its hepatoprotective mechanisms are multifactorial and include the displacement of more toxic, hydrophobic bile acids, stimulation of bile flow, and protection of hepatocytes against bile acid-induced apoptosis. It also exhibits immunomodulatory and anti-inflammatory properties.[6][8]
Conclusion
This compound, particularly its active component Schisandrin C, demonstrates significant hepatoprotective effects in preclinical models of liver injury. Its mechanism of action, centered on the activation of the Nrf2 antioxidant pathway, provides a robust defense against oxidative stress-induced hepatocyte damage.
When compared to established hepatoprotective agents, this compound shows promise. While silymarin and NAC are potent antioxidants and UDCA excels in cholestatic conditions, this compound's targeted activation of the Nrf2 pathway represents a distinct and potentially powerful mechanism for mitigating liver injury.
Further research, including direct comparative studies and clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in the management of various liver diseases. The data presented in this guide provides a foundation for such future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Efficacy of sauchinone as a novel AMPK-activating lignan for preventing iron-induced oxidative stress and liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Curdione and Schisandrin C Synergistically Reverse Hepatic Fibrosis via Modulating the TGF-β Pathway and Inhibiting Oxidative Stress [frontiersin.org]
- 7. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]
- 9. Hepatoprotective action of schisandrin B against carbon tetrachloride toxicity was mediated by both enhancement of mitochondrial glutathione status and induction of heat shock proteins in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanism of action of Nrf2 and its related natural regulators in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Role of NRF2/KEAP1 Signaling Pathway in Cancer Metabolism | MDPI [mdpi.com]
- 15. mdpi.com [mdpi.com]
A Comparative Guide to Schisandra Lignans in Cancer Research: Evaluating Schisanlignone C and Its Analogs
A critical analysis of the existing scientific literature reveals a significant gap in the understanding of Schisanlignone C's anticancer potential. To date, no studies have been published detailing its cytotoxic effects, mechanisms of action, or impact on signaling pathways in cancer models. Therefore, a direct comparison with other well-researched Schisandra lignans is not currently feasible.
This guide, however, provides a comprehensive comparison of prominent Schisandra lignans—Schisandrin A, Schisandrin B, Schisandrin C, Gomisin A, and Deoxyschizandrin—for which anticancer research data are available. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of oncology.
Comparative Anticancer Activity of Schisandra Lignans
The primary measure of a compound's direct anticancer potential is its cytotoxicity against various cancer cell lines, often quantified by the half-maximal inhibitory concentration (IC50). The following tables summarize the available IC50 values for key Schisandra lignans, showcasing their potency and cancer cell line-specific effects.
Table 1: IC50 Values of Schisandrin A, B, and C against Human Cancer Cell Lines
| Lignan | Cancer Cell Line | IC50 (µM) | Reference |
| Schisandrin A | MDA-MB-231 (Triple-Negative Breast Cancer) | Not specified | [1] |
| BT-549 (Triple-Negative Breast Cancer) | Not specified | [1] | |
| HCT116 (Colorectal Cancer) | Not specified | [2] | |
| Schisandrin B | HCT116 (Colon Cancer) | 25-50 (effective concentrations) | [3] |
| MDA-MB-231 (Triple-Negative Breast Cancer) | Not specified | [4] | |
| Patient-derived TNBC cells | Not specified | [4] | |
| Huh-7 (Hepatocellular Carcinoma) | 10 (effective concentration) | [5] | |
| Schisandrin C | U937 (Human histiocytic lymphoma) | 25-100 (effective concentrations) | [6] |
| Bel-7402 (Hepatocellular Carcinoma) | 81.58 ± 1.06 | [7] | |
| KB-3-1 (Nasopharyngeal Carcinoma) | 108.00 ± 1.13 | [7] | |
| Bcap37 (Breast Cancer) | 136.97 ± 1.53 | [7] |
Table 2: IC50 Values of Gomisin A and Deoxyschizandrin against Human Cancer Cell Lines
| Lignan | Cancer Cell Line | IC50 (µM) | Reference |
| Gomisin A | A549 (Non-Small Cell Lung Cancer) | Not specified | [8] |
| H1299 (Non-Small Cell Lung Cancer) | Not specified | [8] | |
| Deoxyschizandrin | A2780 (Ovarian Cancer) | Not specified | [9][10] |
| SKOV3 (Ovarian Cancer) | Not specified | [9][10] |
Mechanisms of Anticancer Action
Schisandra lignans exert their anticancer effects through a variety of mechanisms, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest, which prevents cancer cell proliferation.[11]
Cell Cycle Arrest
Several Schisandra lignans have been shown to halt the progression of the cell cycle at different phases:
-
Schisandrin A: Induces cell cycle arrest in colorectal cancer cells.[2]
-
Schisandrin B: Induces G0/G1 phase arrest in various cancer cell lines.[3]
-
Schisandrin C: Induces G1 arrest in U937 cells by down-regulating cyclin D1, cyclin E, and CDK4.[6]
-
Deoxyschizandrin: Induces G0/G1 phase cell cycle arrest in human ovarian cancer cells by inhibiting cyclin E expression.[9][10]
-
Gomisin A: Induces cell cycle arrest in non-small cell lung cancer cells.[8]
Induction of Apoptosis
A crucial mechanism for eliminating cancer cells is the induction of apoptosis. Many Schisandra lignans are potent inducers of this process:
-
Schisandrin A: Induces apoptosis in colorectal and triple-negative breast cancer cells.[1][2]
-
Schisandrin B: Promotes apoptosis in colon cancer cells.[3]
-
Schisandrin C: Induces apoptosis in a dose-dependent manner in U937 cells through the activation of caspase-3 and -9 and downregulation of Bcl-2 and Bcl-xL.[6]
-
Gomisin A: Induces apoptosis in non-small cell lung cancer cells.[8]
Modulation of Cellular Signaling Pathways
The anticancer activities of Schisandra lignans are mediated by their interaction with various cellular signaling pathways that are often dysregulated in cancer.
-
Schisandrin A: Inhibits the Wnt/ER stress signaling pathway in triple-negative breast cancer and targets Heat Shock Factor 1 (HSF1) in colorectal cancer.[1][2]
-
Schisandrin B: Inhibits the RhoA/ROCK1 pathway in hepatocellular carcinoma and suppresses NLRP3-induced interleukin-1β production in triple-negative breast cancer.[4][5]
-
Schisandrin C: Enhances the cGAS-STING pathway, leading to an enhanced type I IFN response and strengthened antitumor immunity in breast and colon cancer models.
-
Gomisin A: Is thought to exert its therapeutic effect in non-small cell lung cancer via the PI3K-Akt signaling pathway.[8]
-
Deoxyschizandrin: Exerts its effects through mechanisms that may involve the protumoral activation of tumor-associated macrophages.[9][10]
Experimental Protocols
The following are generalized methodologies for key experiments cited in the research on Schisandra lignans. For specific details, researchers should consult the individual referenced articles.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of the Schisandra lignan for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of the lignan that causes a 50% reduction in cell viability compared to the control, is calculated.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Cells are treated with the Schisandra lignan at the desired concentration and for the specified time.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.
Western Blotting
-
Cell Lysis: Following treatment with the lignan, cells are lysed in a suitable buffer to extract total proteins.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the proteins of interest (e.g., Bcl-2, caspase-3, cyclins), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using DOT language, illustrate key signaling pathways affected by Schisandra lignans and a general experimental workflow for their evaluation.
Caption: Schisandrin A signaling pathways in cancer.
Caption: Schisandrin B signaling pathways in cancer.
Caption: Gomisin A signaling pathway in cancer.
Caption: General experimental workflow for evaluating Schisandra lignans.
References
- 1. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neglschisandrins E–F: Two New Lignans and Related Cytotoxic Lignans from Schisandra neglecta - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of cytotoxic activity of Schisandra chinensis lignans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 144606-83-7 [m.chemicalbook.com]
- 5. (2S)-2-((2R,3R)-2,3-Dihydro-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-1,4-benzodioxin-6-yl)-2,3-dihydro-5,7-dihydroxy-4H-1-benzopyran-4-one | C25H22O9 | CID 441663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. New lignans and cytotoxic constituents from Schisandra propinqua - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An improved isolation procedure for carbonic anhydrase C from red cell lysate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Schisandrin C | C22H24O6 | CID 443027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. chemuniverse.com [chemuniverse.com]
Validating Schisanlignone C's Anti-Fibrotic Mechanism: A Comparative Guide Using Knockout Models and Alternative Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Schisanlignone C, a lignan isolated from Schisandra chinensis, has demonstrated promising therapeutic potential in ameliorating liver fibrosis. Its mechanism of action is primarily attributed to the inhibition of key inflammatory and fibrotic signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and the p38/Extracellular signal-regulated kinase (ERK) Mitogen-Activated Protein Kinase (MAPK) pathways. This guide provides a comprehensive comparison of this compound's effects with genetic knockout models of its proposed targets and other pharmacological inhibitors, supported by experimental data and detailed protocols.
Unveiling the Mechanism: A Multi-faceted Approach
The validation of a drug's mechanism of action is a critical step in its development. This guide utilizes a comparative approach, juxtaposing the effects of this compound with the phenotypes observed in mice lacking specific components of the NF-κB and MAPK pathways (knockout models). Furthermore, a comparison with established inhibitors of these pathways provides a pharmacological benchmark for this compound's efficacy.
Quantitative Comparison of Anti-Fibrotic Effects
To facilitate a clear and objective comparison, the following tables summarize the quantitative effects of this compound, knockout models, and alternative inhibitors on key markers of liver fibrosis.
Table 1: Effects of this compound on Liver Fibrosis Markers
| Treatment | Model | Key Fibrosis Marker | Measurement Method | Result | Reference |
| This compound | CCl4-induced liver fibrosis in mice | α-SMA, Collagen I | Western Blot, Immunohistochemistry | Significant reduction in protein expression | [1] |
| This compound | CCl4-induced liver fibrosis in mice | Hydroxyproline content | Colorimetric assay | Significant decrease compared to model group | [1] |
| This compound | Methionine-choline deficient (MCD) diet-induced NASH in mice | α-SMA, Collagen I | Western Blot, Immunohistochemistry | Significant reduction in protein expression | [1] |
Table 2: Phenotypes of Knockout Mice in Liver Fibrosis Models
| Knockout Model | Fibrosis Model | Key Fibrosis Marker | Measurement Method | Phenotype Compared to Wild Type | Reference |
| ERK2 knockout | Choline-deficient, ethionine-supplemented (CDE) diet | α-SMA, MMP9, FoxM1 | Western Blot, qRT-PCR | Reduced degree of liver fibrosis and decreased expression of fibrotic genes.[2] | [2][3] |
| ERK1/2 double knockout | Spontaneous | α-SMA, Collagen 1α1, TGF-β1, TIMP1 | qRT-PCR, Sirius Red staining, Hydroxyproline content | Increased hepatic fibrosis.[4] | [4] |
| p38α (hepatocyte-specific) knockout | Thioacetamide-induced | Reactive Oxygen Species (ROS) | - | Enhanced ROS accumulation and liver damage, leading to increased fibrosis.[5] | [5][6] |
| IKKβ (hepatocyte-specific) overexpression | Transgenic mice | Chemokines, Stellate cell activation | Microarray, Immunohistochemistry | Spontaneous liver fibrosis development.[7] | [7][8] |
| RelA/p65 (hepatocyte-specific) knockout | TNF-α induced | Apoptosis | TUNEL assay | Sensitizes hepatocytes to TNF-induced apoptosis.[9] | [9] |
| RelA/p65 knockout | Partial hepatectomy | Liver regeneration | BrdU labeling | Accelerated cell cycle progression but no alteration in liver mass regeneration.[10][11] | [10][11] |
Table 3: Effects of Alternative Inhibitors on Liver Fibrosis Markers
| Inhibitor | Target Pathway | Model | Key Fibrosis Marker | Measurement Method | Result | Reference |
| SB203580 | p38 MAPK | - | Phosphorylated Smad2/3 | Immunofluorescence | Diminished TGF-β1-induced nuclear translocation of p-Smad2/3.[12] | [12] |
| BAY 11-7082 | NF-κB | C. sinensis secreted PLA2-induced fibrosis in HSCs | TNF-α, Collagen III | Inhibited the increase in TNF-α and Collagen III mRNA levels.[13] | [13] | |
| BAY 11-7082 | Bile duct ligation (BDL)-induced fibrosis in mice | α-SMA, Collagen I | qRT-PCR, Immunohistochemistry | Ameliorated liver fibrosis progression. | [14] | |
| U0126 | MEK/ERK | - | ERK1/2 phosphorylation | Western Blot | High to complete inhibition of ERK phosphorylation.[15] | [15] |
| IMD-0354 | IKKβ | LPS-induced liver injury in mice | Inflammatory and fibrosis scores | Significantly improved liver steatosis and reduced inflammatory factors and fibrosis.[16] | [16] |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Caption: Proposed mechanism of action of this compound in inhibiting liver fibrosis.
Caption: Experimental workflow for validating drug mechanism using knockout models.
Experimental Protocols
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Mice
This protocol describes a widely used method to induce liver fibrosis in mice, mimicking chronic liver injury.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Carbon tetrachloride (CCl4)
-
Corn oil (or olive oil)
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Prepare a 10% (v/v) solution of CCl4 in corn oil.
-
Administer the CCl4 solution to mice via intraperitoneal (i.p.) injection at a dose of 1-2 mL/kg body weight.
-
Injections are typically performed twice a week for a period of 4-8 weeks to establish a fibrotic model.
-
Control mice receive i.p. injections of the vehicle (corn oil) only.
-
Monitor the health of the animals regularly.
-
At the end of the treatment period, mice are euthanized, and liver tissues and serum are collected for analysis.[4]
Western Blot Analysis for Phosphorylated p38 (p-p38)
This protocol outlines the detection of the activated form of p38 MAPK by Western blotting.
Materials:
-
Liver tissue lysates
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibody: Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182)
-
Primary antibody: Rabbit anti-total p38 MAPK
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Extract total protein from liver tissues using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using the BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-p38 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total p38 for normalization.[13][14]
NF-κB Luciferase Reporter Assay
This assay is used to quantify the activity of the NF-κB signaling pathway in response to stimuli and inhibitors.
Materials:
-
HEK293T cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid (containing NF-κB response elements driving luciferase expression)
-
Renilla luciferase plasmid (for transfection control)
-
Transfection reagent
-
Cell culture medium
-
Luciferase assay system (e.g., Dual-Luciferase Reporter Assay System)
-
Luminometer
Procedure:
-
Co-transfect cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase plasmid.
-
After 24 hours, treat the cells with the desired stimulus (e.g., TNF-α) in the presence or absence of this compound or other inhibitors for a specified time (e.g., 6-24 hours).
-
Lyse the cells using the passive lysis buffer provided with the assay kit.
-
Measure the firefly luciferase activity in the cell lysate using a luminometer.
-
Measure the Renilla luciferase activity in the same sample to normalize for transfection efficiency and cell number.
-
Calculate the relative NF-κB activity by dividing the firefly luciferase activity by the Renilla luciferase activity.[2][17]
Conclusion
The presented data from knockout models and pharmacological inhibitors strongly supports the proposed mechanism of action for this compound in mitigating liver fibrosis through the dual inhibition of the NF-κB and p38/ERK MAPK signaling pathways. The phenotypic similarities between the effects of this compound and the genetic ablation of key pathway components provide compelling evidence for its on-target activity. This comparative guide serves as a valuable resource for researchers in the field of liver disease and drug discovery, offering a framework for the continued investigation and development of this compound as a potential anti-fibrotic therapeutic.
References
- 1. Curdione and Schisandrin C Synergistically Reverse Hepatic Fibrosis via Modulating the TGF-β Pathway and Inhibiting Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liver Fibrosis and Inflammation under the Control of ERK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Redundant Functions of ERK1 and ERK2 Maintain Mouse Liver Homeostasis Through Down‐Regulation of Bile Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. p38α inhibits liver fibrogenesis and consequent hepatocarcinogenesis by curtailing accumulation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protective and Detrimental Roles of p38α MAPK in Different Stages of Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hepatic activation of IKK/NFκB signaling induces liver fibrosis via macrophage-mediated chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Genetic inactivation of RelA/p65 sensitizes adult mouse hepatocytes to TNF-induced apoptosis in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The NF-κB Subunit RelA/p65 Is Dispensable for Successful Liver Regeneration after Partial Hepatectomy in Mice | PLOS One [journals.plos.org]
- 11. The NF-κB Subunit RelA/p65 Is Dispensable for Successful Liver Regeneration after Partial Hepatectomy in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SB203580—A Potent p38 MAPK Inhibitor Reduces the Profibrotic Bronchial Fibroblasts Transition Associated with Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The NF-κB signalling pathway and TM7SF3 contribute to liver fibrosis caused by secreted phospholipase A2 of Clonorchis sinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. IκB kinase-beta inhibitor attenuates hepatic fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
The Challenge of Delivering Schisanlignone C: A Comparative Look at Formulation Strategies to Enhance Bioavailability
For researchers, scientists, and drug development professionals, overcoming the poor oral bioavailability of promising therapeutic compounds like Schisanlignone C is a critical hurdle. As a member of the dibenzocyclooctadiene lignan family isolated from Schisandra chinensis, this compound holds significant therapeutic potential, but its clinical translation is hampered by low solubility and extensive first-pass metabolism. This guide provides a comparative analysis of formulation strategies aimed at enhancing the systemic exposure of Schisandra lignans, using a closely related compound, Schisantherin A, as a case study due to the current lack of direct comparative data for this compound.
Dibenzocyclooctadiene lignans, as a class, are known for their rapid elimination and low bioavailability.[1] This necessitates the development of advanced drug delivery systems to improve their pharmacokinetic profiles.[1] Novel formulations, such as nanoemulsions, have shown considerable promise in increasing the oral bioavailability of these poorly soluble compounds.[1]
Comparative Bioavailability of Schisantherin A Formulations
To illustrate the impact of formulation on bioavailability, this section presents a comparative analysis of different Schisantherin A formulations investigated in a preclinical study. The data, summarized in the table below, highlights the significant improvement in bioavailability achieved with a nanoemulsion formulation compared to a standard suspension.
| Formulation | Dose (mg/kg) | Administration Route | Cmax (µg/mL) | Tmax (h) | AUC (0-t) (µg·h/mL) | Absolute Bioavailability (%) |
| TPAP Suspension | 300 | Oral | 0.8 ± 0.2 | 2.0 | 4.2 ± 1.1 | 4.3 |
| Nanoemulsion | 50 | Oral | 1.5 ± 0.3 | 1.5 | 23.8 ± 4.5 | 47.3 |
| DPS Solution | 10 | Intravenous | 2.8 ± 0.5 | 0.083 | 2.5 ± 0.4 | - |
Data presented as mean ± standard deviation (n=3). Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measured time point. Data sourced from a study on Schisantherin A, a closely related dibenzocyclooctadiene lignan.[1]
The nanoemulsion formulation of Schisantherin A demonstrated a more than 10-fold increase in absolute bioavailability compared to the TPAP (Tween-80, propanediol, anhydrous ethanol, and polyvinyl acetate) suspension.[1] This significant enhancement is attributed to the improved dissolution and absorption of the drug when formulated as a nanoemulsion.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative study of Schisantherin A formulations.
Pharmacokinetic Study in Rats[1]
-
Animal Model: Male Sprague-Dawley rats were used for the study.
-
Formulations:
-
TPAP Suspension (Oral): Schisantherin A was suspended in a vehicle of Tween-80, propanediol, anhydrous ethanol, and polyvinyl acetate (0.8:0.8:0.8:8.2, v/v).
-
Nanoemulsion (Oral): A self-nanoemulsifying drug delivery system was prepared to form a nanoemulsion upon gentle agitation in an aqueous medium.
-
DPS Solution (Intravenous): Schisantherin A was dissolved in a mixture of DMSO, PEG400, and saline (1:1:1, v/v/v).
-
-
Dosing:
-
Oral groups received either the TPAP suspension (300 mg/kg) or the nanoemulsion (50 mg/kg).
-
The intravenous group received the DPS solution (10 mg/kg).
-
-
Blood Sampling: Blood samples were collected from the tail vein at predetermined time points post-dosing.
-
Sample Preparation: Plasma was separated by centrifugation and stored at -20°C until analysis.
-
Bioanalytical Method: Plasma concentrations of Schisantherin A were quantified using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection at 230 nm.[1] An RP Phenomenex C-18 column was used with a mobile phase of water and methanol (83:17, v/v).[1]
-
Pharmacokinetic Analysis: Non-compartmental analysis was used to determine the key pharmacokinetic parameters (Cmax, Tmax, AUC). Absolute bioavailability (F%) was calculated using the formula: F (%) = (AUCoral / Doseoral) / (AUCiv / Doseiv) × 100.
Experimental Workflow for Oral Bioavailability Assessment
The following diagram illustrates a typical experimental workflow for assessing the oral bioavailability of a new drug formulation.
Caption: Workflow for a comparative oral bioavailability study.
The presented data and methodologies underscore the critical role of formulation in unlocking the therapeutic potential of this compound and other poorly soluble dibenzocyclooctadiene lignans. While the provided data is for the closely related compound Schisantherin A, it strongly suggests that nano-based formulations are a promising avenue for enhancing the bioavailability of this compound. Further research is warranted to develop and evaluate specific this compound formulations to confirm these findings and pave the way for its clinical application.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Schisanlignone C Quantification
For Researchers, Scientists, and Drug Development Professionals
This objective comparison, supported by experimental data, aims to assist researchers in selecting the most suitable method for their specific application, whether for quality control of herbal medicines, pharmacokinetic studies, or other research purposes.
Comparative Overview of Analytical Methods
The choice between HPLC-UV and LC-MS/MS for the quantification of Schisanlignone C hinges on the specific requirements of the analysis, such as sensitivity, selectivity, sample matrix complexity, and the intended application.
| Validation Parameter | HPLC-UV | LC-MS/MS (Representative) | Key Insights |
| Linearity (r²) | ≥ 0.9995 | > 0.995 | Both methods demonstrate excellent linearity over the tested concentration ranges. |
| Limit of Detection (LOD) | Not explicitly stated, but LOQ is established. | Typically in the low ng/mL to pg/mL range. | LC-MS/MS generally offers significantly lower LOD, making it ideal for trace-level analysis. |
| Limit of Quantification (LOQ) | Sufficient for quality control of raw materials. | Typically in the low ng/mL range. | The lower LOQ of LC-MS/MS is crucial for applications requiring high sensitivity, such as bioanalysis of plasma samples. |
| Precision (%RSD) | Intra-day: < 0.43% Inter-day: < 1.21% | Intra-day: < 10.21% Inter-day: < 10.21% | Both methods exhibit good precision, with the presented HPLC-UV method showing very high precision for the analyzed lignans. |
| Accuracy (% Recovery) | 99.51% to 101.31% | -7.13% to 8.02% (as relative error) | Both methods provide high accuracy, ensuring the reliability of the quantification results. |
| Specificity | Good, based on chromatographic resolution. | Excellent, based on mass-to-charge ratio (m/z) transitions. | LC-MS/MS offers superior specificity, minimizing the risk of interference from co-eluting compounds in complex matrices. |
| Analysis Time | Dependent on the chromatographic method. | Can be optimized for high-throughput analysis. | LC-MS/MS methods can often be faster, especially with the use of ultra-high-performance liquid chromatography (UHPLC) systems. |
Experimental Protocols
HPLC-UV Method for this compound Quantification
This method was developed for the simultaneous quantification of eleven lignans in Schisandra chinensis.
Chromatographic Conditions:
-
Column: Elite ODS C18 (250 mm × 4.6 mm, 5 μm)
-
Mobile Phase: Acetonitrile (A) and Water (B) with a linear gradient.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 217 nm
Sample Preparation: Details of the sample preparation from the plant matrix would typically involve extraction with a suitable solvent, followed by filtration before injection into the HPLC system.
Validation Procedure:
-
Linearity: Assessed by constructing calibration curves with at least five concentrations of the standard.
-
Precision: Determined by analyzing replicate samples on the same day (intra-day) and on different days (inter-day).
-
Accuracy: Evaluated through a recovery test by spiking a known amount of the standard into the sample matrix.
Representative LC-MS/MS Method for Lignan Quantification
This protocol is representative of a validated LC-MS/MS method for the quantification of small molecules, such as lignans, in a biological matrix (e.g., rat plasma).
Chromatographic Conditions:
-
Column: C18 column (e.g., 100 × 2.1 mm, 5 μm)
-
Mobile Phase: Isocratic elution with acetonitrile and 0.1% formic acid in water (75:25, v/v).
-
Flow Rate: 0.30 mL/min
-
Injection Volume: Typically small (e.g., 5-10 µL).
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ion electrospray ionization (ESI+).
-
Scan Mode: Selected Reaction Monitoring (SRM) to monitor specific precursor-to-product ion transitions for the analyte and internal standard.
Sample Preparation (from plasma):
-
Liquid-Liquid Extraction: A common technique involving the extraction of the analyte from the plasma sample using an organic solvent (e.g., ethyl ether). The organic layer is then evaporated and the residue is reconstituted in the mobile phase for injection.
Validation Procedure:
-
Linearity: Established by analyzing a series of calibration standards prepared in the biological matrix.
-
Precision and Accuracy: Assessed by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range on the same day and on different days.
-
Specificity/Selectivity: Confirmed by analyzing blank matrix samples to ensure no interference at the retention time of the analyte.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio.
Visualizing the Cross-Validation Workflow
A crucial step in ensuring data integrity is the cross-validation process itself. The following diagram illustrates a logical workflow for comparing two analytical methods.
Caption: Workflow for the cross-validation of two analytical methods.
Conclusion
Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of this compound.
-
HPLC-UV is a robust, cost-effective, and highly precise method suitable for routine quality control of raw materials and formulations where high sensitivity is not the primary requirement. The method demonstrates excellent accuracy and linearity.
-
LC-MS/MS offers superior sensitivity and specificity, making it the method of choice for bioanalytical applications, such as pharmacokinetic and metabolism studies, where trace-level detection in complex biological matrices is necessary. Its high selectivity minimizes the risk of interference, leading to more reliable results in challenging samples.
The selection of the most appropriate method should be guided by the specific analytical needs, matrix complexity, and the required level of sensitivity and selectivity. For comprehensive studies, cross-validation of results between the two methods can provide the highest level of confidence in the analytical data.
A Comparative Analysis of the In Vitro and In Vivo Efficacy of Schisanlignone C and its Analogue Gomisin N
For researchers and drug development professionals, understanding the preclinical efficacy of novel compounds is paramount. This guide provides a comparative overview of the in vitro and in vivo anti-inflammatory and anti-cancer activities of Schisanlignone C and its structurally related lignan, Gomisin N, both derived from Schisandra chinensis.
While direct experimental data for this compound is limited in the public domain, this guide draws upon available data for the closely related analogue, Schisandrin C, to provide a valuable comparative perspective against the more extensively studied Gomisin N.
In Vitro Efficacy: A Head-to-Head Comparison
The in vitro activities of this compound (represented by Schisandrin C) and Gomisin N have been evaluated for their anti-inflammatory and anti-cancer properties.
Anti-Inflammatory Activity
Both Schisandrin C and Gomisin N have demonstrated the ability to suppress key inflammatory mediators in macrophage cell lines, a common model for assessing anti-inflammatory potential. A key indicator of this activity is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
| Compound | Cell Line | Assay | IC50 | Reference |
| Schisandrin C | RAW 264.7 | NO Production Inhibition | Data not available | [1][2] |
| Gomisin N | RAW 264.7 | NO Production Inhibition | ~10-20 µM (estimated) | [3][4] |
Note: While specific IC50 values for Schisandrin C in NO production inhibition assays were not found, studies indicate its ability to reduce NO production, suggesting a dose-dependent inhibitory effect.[1][2]
Anti-Cancer Activity
The cytotoxic effects of Gomisin N have been characterized across various cancer cell lines, with notable activity against liver cancer cells. Data for this compound's direct cytotoxicity is sparse, but its analogue Schisantherin A has shown potent activity.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Schisantherin A | HepG2 | Liver Cancer | 6.65 | [5] |
| Hep3B | Liver Cancer | 10.50 | [5] | |
| Huh7 | Liver Cancer | 10.72 | [5] | |
| Gomisin N | HepG2 | Liver Cancer | Reduces viability at 25-100 µM | [3][6] |
| HCCLM3 | Liver Cancer | Reduces viability at 25-100 µM | [6] |
Gomisin N has been shown to induce apoptosis in hepatic carcinoma cells at concentrations around 320 µM.[7]
In Vivo Efficacy: Insights from Animal Models
In vivo studies provide crucial information on the physiological effects and potential therapeutic applications of these compounds.
Anti-Cancer Efficacy
The anti-tumor potential of Schisandrin C has been demonstrated in syngeneic mouse models of breast and colon cancer. While direct quantitative data for Gomisin N in similar rodent models is not as readily available, its anti-cancer activity has been observed in a zebrafish xenograft model.
| Compound | Animal Model | Cancer Type | Treatment | Tumor Growth Inhibition | Reference |
| Schisandrin C | 4T1 tumor-bearing mice | Breast Cancer | 30 mg/kg | Significant inhibition of tumor growth | [8] |
| MC38 tumor-bearing mice | Colon Cancer | 30 mg/kg | Significant inhibition of tumor growth | [8] | |
| Gomisin N | Zebrafish xenograft | Breast Cancer | Not specified | Inhibition of tumor growth | Not specified |
Schisandrin C was also shown to enhance the anti-tumor efficacy of the chemotherapeutic drug cisplatin in the MC38 tumor model.[8]
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for the key experiments are outlined below.
In Vitro Anti-Inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Cells
This assay quantifies the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
Workflow:
Methodology:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Plating: Cells are seeded into 96-well plates at a density of 5 x 104 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound or Gomisin N) and incubated for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) is added to each well at a final concentration of 1 µg/mL to induce an inflammatory response.
-
Incubation: The plates are incubated for 24 hours at 37°C in a 5% CO2 incubator.
-
Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent system. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo compound.
-
Data Analysis: The absorbance is measured at 540 nm, and the percentage of NO production inhibition is calculated relative to the LPS-treated control group. The IC50 value is then determined.
In Vitro Anti-Cancer Assay: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Workflow:
References
- 1. Anti-inflammatory effects of gomisin N, gomisin J, and schisandrin C isolated from the fruit of Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sentosacy.com [sentosacy.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Gomisin N in the herbal drug gomishi (Schisandra chinensis) suppresses inducible nitric oxide synthase gene via C/EBPβ and NF-κB in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Gomisin N Exerts Anti-liver Cancer Effects and Regulates PI3K-Akt and mTOR-ULK1 Pathways in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gomisin N isolated from Schisandra chinensis significantly induces anti-proliferative and pro-apoptotic effects in hepatic carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Schisandrin C enhances type I IFN response activation to reduce tumor growth and sensitize chemotherapy through antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
Schisanlignone C: A Potential Adjuvant to Standard Chemotherapy in Oncology
A detailed comparison of the efficacy of Schisanlignone C in combination with a standard-of-care drug, cisplatin, for the treatment of breast and colon cancers.
This guide provides a comprehensive analysis of the preclinical efficacy of this compound, a lignan derived from Schisandra chinensis, when used in conjunction with the standard chemotherapeutic agent, cisplatin. The data presented is intended for researchers, scientists, and drug development professionals interested in novel cancer therapeutic strategies.
Executive Summary
Preclinical studies demonstrate that this compound (also known as Schisandrin C) exhibits significant antitumor activity and can enhance the efficacy of cisplatin in murine models of breast and colon cancer. The synergistic effect is attributed to the activation of the cGAS-STING signaling pathway, leading to an enhanced type I interferon (IFN) response and subsequent antitumor immunity. The combination therapy resulted in a greater reduction in tumor growth compared to cisplatin monotherapy, suggesting this compound's potential as a chemosensitizing agent.
Efficacy Comparison: this compound and Cisplatin
The following tables summarize the quantitative data from a key preclinical study comparing the effects of this compound, cisplatin, and their combination on tumor growth in mouse models of colon and breast cancer.
Table 1: In Vivo Efficacy in MC38 Colon Cancer Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Mean Tumor Weight (g) at Day 21 |
| Control (Vehicle) | ~1500 | ~1.2 |
| This compound (30 mg/kg) | ~900 | ~0.7 |
| Cisplatin (2 mg/kg) | ~800 | ~0.6 |
| This compound + Cisplatin | ~300 | ~0.2 |
Data derived from in vivo studies in C57BL/6 mice bearing MC38 colon cancer xenografts.[1]
Table 2: In Vivo Efficacy in 4T1 Breast Cancer Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 |
| Control (Vehicle) | ~1200 |
| This compound (30 mg/kg) | ~700 |
Data derived from in vivo studies in BALB/c mice bearing 4T1 breast cancer xenografts. A direct comparison with a combination therapy group including cisplatin was not explicitly quantified in the primary source for the 4T1 model, however, the study indicates this compound's ability to enhance cisplatin-induced type I IFN responses in 4T1 cells in vitro.[1]
Mechanism of Action: The cGAS-STING Pathway
This compound's synergistic effect with cisplatin is mediated through the activation of the cGAS-STING pathway, a critical component of the innate immune system that detects cytosolic DNA. Cisplatin-induced DNA damage in tumor cells leads to the release of DNA into the cytoplasm. This compound enhances the subsequent activation of the cGAS-STING pathway, resulting in the production of type I interferons and other inflammatory cytokines. This, in turn, promotes the recruitment and activation of cytotoxic T lymphocytes (CD8+ T cells) and natural killer (NK) cells within the tumor microenvironment, leading to a more robust antitumor immune response.[1]
References
The Synergistic Potential of Schisanlignone C: A Field Awaiting Exploration
A comprehensive review of current scientific literature reveals a notable absence of studies investigating the synergistic effects of Schisanlignone C with other natural compounds. While the exploration of combination therapies using natural products is a burgeoning field in pharmacology and drug development, specific research into the synergistic interactions of this compound remains an untapped area of investigation. This lack of available data precludes the creation of a detailed comparison guide at this time.
The concept of synergy, where the combined effect of two or more compounds is greater than the sum of their individual effects, is a cornerstone of modern therapeutic strategies.[1] In oncology, for instance, combining natural compounds with conventional chemotherapeutic drugs has shown promise in enhancing efficacy and reducing side effects.[2][3] Natural compounds can act on multiple cellular targets and signaling pathways, potentially overcoming drug resistance and improving therapeutic outcomes.[1][2][4]
While general studies highlight the potential for synergistic interactions between various natural compounds in cancer treatment and other diseases, the specific compound of interest, this compound, is not mentioned in the context of such combinations in the reviewed literature.[5][6] Research has explored the synergistic effects of compounds like curcumin, resveratrol, and various plant extracts, but similar investigations involving this compound have not been published.[5][7]
For researchers, scientists, and drug development professionals interested in the potential of this compound, this represents a significant research gap and an opportunity for novel investigations. Future studies could be designed to explore the following:
-
Screening for Synergistic Partners: High-throughput screening of this compound in combination with a library of other natural compounds against various cell lines (e.g., cancer, inflammatory) could identify potential synergistic pairs.
-
Quantitative Analysis of Synergy: For promising combinations, detailed dose-response studies and calculation of a Combination Index (CI) would be essential to quantify the level of synergy.
-
Mechanism of Action Studies: Elucidating the molecular mechanisms underlying any observed synergy would be crucial. This could involve investigating effects on key signaling pathways, cellular processes like apoptosis and cell cycle arrest, and the modulation of drug targets.
Hypothetical Experimental Workflow
Should research in this area commence, a typical experimental workflow to investigate the synergistic effects of this compound with another natural compound (Compound X) might be as follows:
Caption: Hypothetical workflow for investigating synergistic effects.
Illustrative Signaling Pathway
To visualize how a synergistic interaction might be elucidated, consider a hypothetical scenario where this compound and a hypothetical "Compound Y" synergistically induce apoptosis in cancer cells. The underlying mechanism could involve the dual inhibition of parallel survival pathways.
Caption: Hypothetical synergistic mechanism of action.
Until dedicated research is conducted and published, any discussion on the synergistic effects of this compound remains speculative. The scientific community awaits foundational studies to unlock the potential combinatorial therapeutic value of this natural compound.
References
- 1. Synergistic Effects of Plant Derivatives and Conventional Chemotherapeutic Agents: An Update on the Cancer Perspective [mdpi.com]
- 2. Exploring Synergistic Interactions between Natural Compounds and Conventional Chemotherapeutic Drugs in Preclinical Models of Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring Synergistic Interactions between Natural Compounds and Conventional Chemotherapeutic Drugs in Preclinical Models of Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synergistic Anticancer Activities of Natural Substances in Human Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic effects of natural products in combination with anticancer agents in prostate cancer: A scoping review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synergistic Effects of a Novel Combination of Natural Compounds Prevent H2O2-Induced Oxidative Stress in Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Schisandrin C as a Quality Biomarker for Schisandra Extract
For Researchers, Scientists, and Drug Development Professionals
The quality and consistency of herbal extracts are paramount in research and drug development. For Schisandra chinensis, a plant rich in bioactive lignans, ensuring the quality of its extracts is crucial for reproducible pharmacological studies and the development of effective therapeutics. This guide provides a comprehensive comparison of Schisandrin C as a potential biomarker for Schisandra extract quality, alongside other key lignans. We present supporting experimental data, detailed methodologies, and visual workflows to aid in the validation process.
Data Presentation: Comparative Analysis of Key Lignans in Schisandra chinensis
The quality of Schisandra extract is often attributed to its complex mixture of lignans. While the Chinese Pharmacopoeia specifies schisandrin and gomisin C as quality markers for Schisandra chinensis and Schisandra sphenanthera respectively, a multi-component analysis is often more representative of the extract's overall quality and potential therapeutic efficacy.[1] The following table summarizes the content of major lignans found in the fruits of Schisandra chinensis, providing a basis for comparing Schisandrin C to other potential biomarkers.
| Lignan | Average Content (mg/g of dried fruit) | Key Bioactivities | Rationale as a Quality Biomarker |
| Schisandrin | Varies significantly, can be a major component | Hepatoprotective, neuroprotective, anti-inflammatory | Official quality marker in the Chinese Pharmacopoeia for S. chinensis.[1] |
| Schisandrin A | Varies, often a significant component | Anti-cancer, anti-inflammatory, neuroprotective | High concentration and known bioactivity make it a strong candidate. |
| Schisandrin B | Often one of the most abundant lignans | Antioxidant, hepatoprotective, neuroprotective | High abundance and significant biological effects. |
| Schisandrin C | Generally present in lower concentrations than A and B | Anti-inflammatory, antioxidant, potential anti-cancer effects[2] | While less abundant, its presence and ratio to other lignans could indicate specific chemotypes or processing methods.[3] |
| Gomisin A | Significant component in many extracts | Hepatoprotective, anti-inflammatory | A major lignan with well-documented therapeutic potential. |
| Schisandrol B | Varies, can be a major component | Antioxidant, hepatoprotective | High concentration in many S. chinensis varieties. |
Note: The content of lignans can vary significantly based on the plant's origin, harvesting time, and processing methods.
Experimental Protocols: Quantification of Lignans in Schisandra Extract
Accurate and reproducible quantification of lignans is essential for validating a biomarker for quality control. High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method.
High-Performance Liquid Chromatography (HPLC) Method for Lignan Quantification
This protocol provides a general framework for the simultaneous determination of multiple lignans in Schisandra extract.
1. Sample Preparation:
-
Extraction: Mix 1g of powdered, dried Schisandra fruit with 25 mL of methanol.
-
Sonication: Sonicate the mixture for 30 minutes.
-
Centrifugation: Centrifuge the extract at 10,000 rpm for 10 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm membrane filter prior to HPLC analysis.
2. HPLC System and Conditions:
-
Column: C18 column (e.g., 4.6 mm × 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and water (B). A typical gradient might be:
-
0-20 min: 40-60% A
-
20-30 min: 60-80% A
-
30-40 min: 80-40% A
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
3. Quantification:
-
Prepare standard solutions of Schisandrin C and other lignans of interest at known concentrations.
-
Generate a calibration curve for each lignan by plotting peak area against concentration.
-
Determine the concentration of each lignan in the sample extract by comparing its peak area to the calibration curve.
Mandatory Visualizations
Experimental Workflow for Lignan Quantification
The following diagram illustrates the key steps in the experimental workflow for quantifying lignans in Schisandra fruit extract.
Caption: A generalized experimental workflow for the quantification of lignans in Schisandra fruits.
Logical Relationship for Biomarker Validation
The validation of Schisanlignone C, or any lignan, as a quality biomarker involves a logical progression of steps to establish its reliability and relevance.
References
- 1. Frontiers | A Comprehensive Review of the Main Lignan Components of Schisandra chinensis (North Wu Wei Zi) and Schisandra sphenanthera (South Wu Wei Zi) and the Lignan-Induced Drug-Drug Interactions Based on the Inhibition of Cytochrome P450 and P-Glycoprotein Activities [frontiersin.org]
- 2. Schisandrin C Datasheet DC Chemicals [dcchemicals.com]
- 3. researchgate.net [researchgate.net]
A comprehensive review of the toxicological data for Schisandrin A, Schisandrin B, Schisandrin C, Gomisin A, and Deoxyschizandrin reveals varying safety profiles, with Schisandrin C demonstrating a potentially favorable therapeutic window. Notably, a thorough search of available scientific literature yielded no specific safety or toxicological data for Schisanlignone C, precluding its direct comparison in this guide.
This guide provides a detailed comparison of the safety profiles of five prominent dibenzocyclooctadiene lignans isolated from Schisandra species. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in early-stage drug discovery and development.
Quantitative Safety Data Summary
The following table summarizes the available quantitative toxicological data for the five lignans across various experimental models. The data primarily consists of half-maximal inhibitory concentration (IC₅₀) values from in vitro cytotoxicity assays and observations from in vivo toxicity studies.
| Lignan | Assay Type | Cell Line / Animal Model | Concentration / Dose | Result | Reference |
| Schisandrin A | Cytotoxicity (MTT Assay) | Caco-2 (human colorectal adenocarcinoma) | 10-50 µM | Ameliorated mycophenolic acid-induced cytotoxicity | [1] |
| Cytotoxicity (MTT Assay) | C2C12 (mouse myoblast) | Not specified | Attenuated H₂O₂-induced cytotoxicity | [2] | |
| Schisandrin B | Developmental Toxicity (Zebrafish Embryo Acute Toxicity Test) | Zebrafish (Danio rerio) | 1.5 µM and 3 µM | Delayed hatching | [3] |
| Developmental Toxicity (Zebrafish Embryo Acute Toxicity Test) | Zebrafish (Danio rerio) | 0.75 µM and 1.5 µM | 40% of fish did not develop swim bladders | [4] | |
| Developmental Toxicity (Zebrafish Embryo Acute Toxicity Test) | Zebrafish (Danio rerio) | 3 µM and 6 µM | Severe abnormalities including lack of swim bladder, yolk sac abnormalities, heart edema, and hemorrhaging | [4] | |
| In Vivo Toxicity | Mice | 100 mg/kg for 21 days | Mild liver injury, increased aminotransferase activity | [5] | |
| Cytotoxicity (MTT Assay) | HCCC-9810 (human cholangiocarcinoma) | 40 µM (IC₅₀ at 48h) | Dose- and time-dependent decrease in cell viability | [6] | |
| Cytotoxicity (MTT Assay) | RBE (human cholangiocarcinoma) | 70 µM (IC₅₀ at 48h) | Dose- and time-dependent decrease in cell viability | [6] | |
| Schisandrin C | Cytotoxicity (MTT Assay) | Bel-7402 (human hepatocellular carcinoma) | 81.58 ± 1.06 µM (IC₅₀) | Dose-dependent cytotoxicity | [7][8] |
| Cytotoxicity (MTT Assay) | KB-3-1 (human nasopharyngeal carcinoma) | 108.00 ± 1.13 µM (IC₅₀) | Dose-dependent cytotoxicity | [7][8] | |
| Cytotoxicity (MTT Assay) | Bcap37 (human breast cancer) | 136.97 ± 1.53 µM (IC₅₀) | Dose-dependent cytotoxicity | [7][8] | |
| Cytotoxicity (MTT Assay) | QSG-7701 (human normal liver cells) | 200 µM | 73.2 ± 2.4% cell survival | [7][8] | |
| Cytotoxicity (MTT Assay) | L929 (mouse fibrosarcoma) and THP-1 (human monocytic) | 60, 80, 100 µM (24h) | Cytotoxic effects observed | [9] | |
| Gomisin A | Hepatoprotection | Rats (Wistar) | 50 mg/kg (pretreatment) | Inhibited acetaminophen-induced elevation of serum aminotransferase activity and hepatic lipoperoxides | [10] |
| Deoxyschizandrin | Cytotoxicity (MTT Assay) | A2780 (human ovarian cancer) | 27.81 µM (IC₅₀) | Substantial growth inhibitory effect | [11] |
| Cytotoxicity (MTT Assay) | OVCAR3 (human ovarian cancer) | 70.34 µM (IC₅₀) | Growth inhibitory effect | [11] | |
| Cytotoxicity (MTT Assay) | SKOV3 (human ovarian cancer) | 67.99 µM (IC₅₀) | Growth inhibitory effect | [11] | |
| In Vivo Toxicity | Mice | Not specified | No obvious cytotoxicity in mice | [12] |
Detailed Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability. The protocol is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test lignans in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) under standard culture conditions.
-
MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plates for an additional 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 500 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.[13][14][15]
In Vivo Acute Oral Toxicity: OECD Guideline 423 (Acute Toxic Class Method)
This method is used to determine the acute oral toxicity of a substance and allows for its classification into one of a series of toxicity classes.
Procedure:
-
Animal Selection: Use healthy, young adult rodents (typically rats or mice) of a single sex (usually females).
-
Housing and Acclimatization: House the animals in appropriate conditions with controlled temperature, humidity, and light-dark cycle. Allow for an acclimatization period of at least 5 days.
-
Dose Administration: Administer the test substance orally in a single dose via gavage. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).
-
Observation: Observe the animals for mortality and clinical signs of toxicity at least once during the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days.
-
Stepwise Procedure: The outcome of the first step determines the next step. If no mortality occurs at the starting dose, the next higher dose level is used in a new group of animals. If mortality occurs, the test is repeated at a lower dose level to confirm the result.
-
Endpoint: The test is concluded when the dose that causes mortality is identified or when no mortality is observed at the highest dose level. The substance is then classified based on the dose at which mortality was observed.[16]
Developmental Toxicity: OECD Guideline 236 (Fish Embryo Acute Toxicity Test - FET)
The FET test using zebrafish (Danio rerio) embryos is a common method to assess the acute toxicity of chemicals on embryonic development.
Procedure:
-
Embryo Collection: Collect newly fertilized zebrafish eggs (within 1-2 hours post-fertilization).
-
Exposure: Place individual viable embryos into the wells of a multi-well plate containing the test solution at various concentrations. Include a control group with embryo medium only.
-
Incubation: Incubate the plates at a controlled temperature (typically 26 ± 1°C) for a period of 96 hours.
-
Observation: Observe the embryos under a microscope at 24, 48, 72, and 96 hours post-fertilization. Record the following lethal endpoints:
-
Coagulation of the embryo
-
Lack of somite formation
-
Non-detachment of the tail from the yolk sac
-
Absence of heartbeat
-
-
Data Analysis: An embryo is considered dead if any of the four lethal endpoints are observed. Calculate the cumulative mortality at each concentration and determine the LC₅₀ (lethal concentration for 50% of the embryos) at 96 hours.[5]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts related to the safety assessment of these lignans.
Caption: Workflow of the MTT assay for assessing lignan cytotoxicity.
Caption: Key stages in the zebrafish developmental toxicity assay.
References
- 1. Schisanlignone A CAS#: 135557-67-4 [chemicalbook.com]
- 2. Semisynthesis, cytotoxicity, antiviral activity, and drug interaction liability of 7-O-methylated analogues of flavonolignans from milk thistle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acute and sub-chronic toxicity studies of methanol extract of Trema orientalis (Linn) blume in albino wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Schizandrin, an antioxidant lignan from Schisandra chinensis, ameliorates Aβ1-42-induced memory impairment in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genotoxicity and acute and subchronic toxicity studies of a standardized methanolic extract of Ficus deltoidea leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. This compound CAS#: 144606-83-7 [m.chemicalbook.com]
- 9. Toxicological evaluation of a flavonoid, chrysin: morphological, behavioral, biochemical and histopathological assessments in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Schisanhenol - tcsc3667 - Taiclone [taiclone.com]
- 12. Toxicological evaluation of 3'-sialyllactose sodium salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Assessment of oral toxicity and safety profile of cyanidin: acute and subacute studies on anthocyanin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Dibenzocyclooctadiene Lignans from Schisandra chinensis with Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for Schisanlignone C
I. Immediate Safety and Hazard Assessment
All laboratory personnel should treat unknown or novel compounds like Schisanlignone C as hazardous. Waste chemicals should never be disposed of down the drain or in regular trash.[1][2] Evaporation is not an acceptable method of disposal.[1][2]
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against exposure. The following should be worn at all times when handling this compound and its associated waste streams.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Must be worn at all times to protect against splashes. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect against incidental contact. |
II. Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic process of segregation, containment, labeling, and transfer.
Methodology for Chemical Waste Disposal:
-
Waste Identification: All materials contaminated with this compound, including pure compound, solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be considered hazardous chemical waste.[1][3]
-
Segregation: Do not mix this compound waste with other incompatible waste streams. For example, keep organic solvent waste separate from aqueous waste and avoid mixing with strong acids, bases, or oxidizers.[4][5]
-
Containerization:
-
Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste.[2][6] The original container is often a suitable choice if it is in good condition.[4]
-
Containers for liquid waste should not be filled beyond 90% capacity to allow for vapor expansion.[7]
-
Ensure the container is securely capped at all times, except when adding waste.[2][4]
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."[4]
-
The label must include the full chemical name ("this compound") and identify all other components of the mixture, including solvents, with their approximate concentrations or volumes.[4]
-
Indicate the primary hazards (e.g., "Toxic," "Bioactive").
-
Note the date when waste was first added to the container (accumulation start date).[3]
-
-
Storage:
-
Store the sealed and labeled waste container in a designated "Satellite Accumulation Area" (SAA), which must be at or near the point of generation.[4][6][8]
-
The SAA should be a secondary containment system (e.g., a chemical-resistant tray) to contain any potential leaks.[2]
-
Ensure the SAA is inspected weekly for any signs of leakage or container degradation.[4]
-
-
Disposal of Empty Containers:
-
A container that held this compound must be triple-rinsed with a suitable solvent.[1]
-
The first rinseate must be collected and disposed of as hazardous waste.[2] Subsequent rinses may also need to be collected depending on local regulations.
-
After thorough rinsing and air-drying, deface or remove all original labels before disposing of the container in the regular solid waste or designated glass disposal.[2]
-
-
Scheduling Waste Pickup:
-
Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup for the full waste container.[8]
-
Do not exceed the maximum storage time limits for hazardous waste as defined by your institution and regulatory bodies (e.g., 12 months from the accumulation start date).[3][8]
-
III. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. vumc.org [vumc.org]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. nipissingu.ca [nipissingu.ca]
- 6. danielshealth.com [danielshealth.com]
- 7. ethz.ch [ethz.ch]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Operational Guidance for Handling Schisanlignone C
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides immediate, essential safety and logistical information for the handling of Schisanlignone C, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following equipment should be worn at all times when handling this compound.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Nitrile or neoprene rubber gloves are recommended. For handling concentrated forms, consider double gloving.[1][2][3] |
| Eye Protection | Safety Glasses/Goggles | Tightly fitting safety goggles (compliant with EN 166) or a face shield should be used to protect against splashes.[4][5] |
| Body Protection | Lab Coat/Coveralls | A long-sleeved lab coat or chemical-resistant overalls should be worn.[4] |
| Respiratory Protection | Respirator | In case of dust or aerosol generation, a dust respirator or a half mask with appropriate filters should be used. |
| Foot Protection | Closed-toe Shoes | Impermeable, closed-toe shoes or boots are required.[2] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow minimizes risks during the handling of this compound.
-
Preparation :
-
Before handling, ensure you have read and understood the available safety information.
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6]
-
Ensure all necessary PPE is readily available and in good condition.
-
-
Handling :
-
Storage :
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure safety.
-
Waste Segregation :
-
All waste materials contaminated with this compound should be collected in a dedicated, clearly labeled hazardous waste container.
-
Avoid mixing with incompatible materials.
-
-
Disposal Procedure :
-
Dispose of the waste in accordance with local, state, and federal regulations.
-
Consult your institution's environmental health and safety (EHS) office for specific guidance on chemical waste disposal.
-
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. PPE [growsafe.co.nz]
- 2. Which personal protective equipment do you need to [royalbrinkman.com]
- 3. PPE Resources | Great Plains Center for Agricultural Health [gpcah.public-health.uiowa.edu]
- 4. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 5. bvl.bund.de [bvl.bund.de]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
